molecular formula C30H26O12 B2396494 Vitexin2''-O-p-coumarate

Vitexin2''-O-p-coumarate

货号: B2396494
分子量: 578.5 g/mol
InChI 键: FJGOEBQRHWKKJH-HORBVDEJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vitexin2''-O-p-coumarate is a useful research compound. Its molecular formula is C30H26O12 and its molecular weight is 578.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGOEBQRHWKKJH-HORBVDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of Vitexin-2''-O-p-coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate is a naturally occurring acylated flavonoid C-glycoside, a class of compounds garnering significant interest for their diverse pharmacological activities. Understanding its biosynthesis is paramount for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides a detailed overview of the proposed biosynthetic pathway of Vitexin-2''-O-p-coumarate, which originates from the general phenylpropanoid and flavonoid pathways. The pathway culminates in a proposed acylation step, bringing together the precursors vitexin (B1683572) and p-coumaroyl-CoA. This document outlines the sequential enzymatic reactions, presents a pathway diagram, and offers representative experimental protocols and quantitative data for the key enzymatic steps involved.

Introduction to Vitexin-2''-O-p-coumarate

Vitexin-2''-O-p-coumarate is a specialized plant metabolite derived from the flavone (B191248) apigenin. Structurally, it consists of vitexin (apigenin-8-C-glucoside) esterified with a p-coumaroyl group at the 2''-hydroxyl position of the glucose moiety. Flavonoids, in general, are synthesized via the phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of natural products.[1] While the complete biosynthetic pathway of Vitexin-2''-O-p-coumarate has not been fully elucidated in a single organism, its formation can be inferred from the well-established pathways of its precursors: vitexin and p-coumaroyl-CoA.

The Proposed Biosynthetic Pathway

The biosynthesis of Vitexin-2''-O-p-coumarate is a multi-step process involving two major convergent pathways: the Phenylpropanoid Pathway, which yields p-coumaroyl-CoA, and the Flavonoid Biosynthesis Pathway, which produces vitexin.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

This foundational pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous phenolic compounds.[2][3]

  • Deamination of Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4]

  • Hydroxylation of Cinnamic Acid: Next, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[4][5]

  • Activation to Thioester: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A (CoA) in an ATP-dependent reaction, forming the high-energy thioester p-coumaroyl-CoA.[2][4]

Flavonoid Biosynthesis: Synthesis of Vitexin

The formation of the vitexin core structure branches off from the phenylpropanoid pathway and involves several key steps leading to the characteristic C-glycoside flavone.

  • Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) , the first committed enzyme of the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]

  • Isomerization to Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (2S)-naringenin.

  • Hydroxylation of Flavanone: For C-glycosylflavone biosynthesis, naringenin is hydroxylated at the C2 position by a Flavanone 2-Hydroxylase (F2H) to produce 2-hydroxynaringenin (B191524).[6] This 2-hydroxyflavanone (B13135356) exists in equilibrium with its open-chain dibenzoylmethane (B1670423) tautomer.[7][8]

  • C-Glycosylation: A specific C-Glycosyltransferase (CGT) utilizes a sugar donor, typically UDP-glucose, to attach a glucose moiety to the C8 position of the 2-hydroxynaringenin intermediate.[6][9] The enzyme likely acts on the dibenzoylmethane tautomer.[10]

  • Dehydration to Flavone: The resulting 2-hydroxyflavanone C-glucoside is unstable and undergoes dehydration to form the stable aromatic flavone C-glucoside, vitexin (apigenin-8-C-glucoside).[6][8] This final step may be spontaneous or catalyzed by a specific dehydratase.[10]

Final Acylation Step: Formation of Vitexin-2''-O-p-coumarate

The terminal step in the pathway is the esterification of vitexin with p-coumaroyl-CoA. This reaction is proposed to be catalyzed by a specific Acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases, which are commonly involved in the acylation of plant secondary metabolites.

  • Enzyme: Vitexin 2''-O-p-coumaroyltransferase (hypothetical)

  • Substrates: Vitexin and p-Coumaroyl-CoA

  • Product: Vitexin-2''-O-p-coumarate and Coenzyme A

This proposed final step is analogous to other known acylation reactions in flavonoid biosynthesis, such as the transfer of coumaroyl groups to anthocyanins.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to Vitexin-2''-O-p-coumarate.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Vitexin Biosynthesis cluster_acylation Final Acylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL MalCoA 3x Malonyl-CoA NarCha Naringenin Chalcone CouCoA->NarCha CouCoA_Acyl p-Coumaroyl-CoA MalCoA->NarCha Nar Naringenin NarCha->Nar CHI Nar2OH 2-Hydroxynaringenin Nar->Nar2OH F2H Vit_int 2-Hydroxy-naringenin -8-C-glucoside Nar2OH->Vit_int CGT + UDP-Glucose Vit Vitexin (Apigenin-8-C-glucoside) Vit_int->Vit Dehydration Vit_Acyl Vitexin FinalProduct Vitexin-2''-O-p-coumarate CouCoA_Acyl->FinalProduct Acyltransferase (hypothetical) Vit_Acyl->FinalProduct

References

Vitexin-2''-O-p-coumarate: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a significant flavonoid glycoside, has garnered attention for its potential therapeutic properties, notably its ability to promote cell proliferation. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and characterization. The primary focus is on its extraction from the seeds of Trigonella foenum-graecum (fenugreek), a well-documented source. This document outlines comprehensive experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a plausible signaling pathway associated with its biological activity.

Natural Sources of Vitexin-2''-O-p-coumarate

Vitexin-2''-O-p-coumarate has been identified in a variety of plant species. The most prominent and commercially viable source is the seeds of Trigonella foenum-graecum L. , commonly known as fenugreek.[1] Other reported natural sources include:

  • Acer palmatum (Japanese Maple)[2]

  • Robinia pseudoacacia (Black Locust)

  • Acanthus ilicifolius

  • Ephedra foeminea

  • Hazelnut (Corylus avellana) cuticles [3]

While present in these other species, the concentration and established isolation protocols are most significant for fenugreek seeds, making them the preferred source for obtaining this compound for research and development purposes.

Isolation and Purification of Vitexin-2''-O-p-coumarate from Trigonella foenum-graecum Seeds

The isolation of Vitexin-2''-O-p-coumarate from fenugreek seeds is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of established methodologies.

Experimental Protocol: Extraction and Fractionation
  • Preparation of Plant Material:

    • Air-dry the seeds of Trigonella foenum-graecum at room temperature.

    • Grind the dried seeds into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered seeds with 95% ethanol (B145695) (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Perform the extraction three times to ensure exhaustive recovery of flavonoids.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude ethanolic extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds like fats and waxes.

    • Subsequently, partition the aqueous layer with ethyl acetate (B1210297) (EtOAc) to extract medium-polarity compounds, including flavonoid glycosides.

    • Collect the ethyl acetate fraction, as it is enriched with Vitexin-2''-O-p-coumarate.[4]

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Experimental Protocol: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient solvent system of increasing polarity. A common solvent system is a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

    • Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH, 9:1 v/v) and visualization under UV light.

    • Pool the fractions containing the target compound based on the TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, subject the pooled fractions from the silica gel column to Prep-HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is a common mobile phase. The specific gradient will need to be optimized.

    • Detection: Monitor the elution at a wavelength of 280 nm or 340 nm, where flavonoids typically show strong absorbance.

    • Collect the peak corresponding to Vitexin-2''-O-p-coumarate.

    • Lyophilize the collected fraction to obtain the pure compound.

Characterization of Vitexin-2''-O-p-coumarate

The structure of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.

Quantitative Data

While specific yields can vary depending on the quality of the plant material and the efficiency of the extraction and purification steps, the following table provides an illustrative summary of expected outcomes.

Isolation StageStarting Material (g)Fraction/Compound Weight (g)Yield (%)Purity (%)
Crude Ethanolic Extract 1000 (Dried Seeds)15015-
Ethyl Acetate Fraction 150 (Crude Extract)3020-
Silica Gel Column Pool 30 (EtOAc Fraction)1.55~70-80
Prep-HPLC Purified Compound 1.5 (Column Pool)0.16.7>98

Note: The values in this table are estimates and should be determined experimentally.

Biological Activity and Signaling Pathway

Vitexin-2''-O-p-coumarate has been shown to strongly promote the proliferation of 2BS cells that have been induced by hydrogen peroxide (H₂O₂).[1] While the precise signaling cascade for this specific compound in 2BS cells is a subject of ongoing research, a plausible mechanism can be inferred from the known activities of related flavonoids in response to oxidative stress.

H₂O₂ induces oxidative stress, which can lead to either apoptosis or the activation of pro-survival pathways. Flavonoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to cell fate decisions. It is hypothesized that Vitexin-2''-O-p-coumarate may promote cell proliferation by activating the ERK (Extracellular signal-regulated kinase) pathway, a key pro-survival and pro-proliferative cascade, while potentially inhibiting the pro-apoptotic JNK (c-Jun N-terminal kinase) and p38 MAPK pathways.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Fenugreek Seeds powdering Powdering start->powdering extraction Ethanolic Extraction powdering->extraction concentration1 Concentration (Rotovap) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction concentration2 Concentration et_oac_fraction->concentration2 silica_column Silica Gel Column Chromatography concentration2->silica_column fractions Pooled Fractions silica_column->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Vitexin-2''-O-p-coumarate prep_hplc->pure_compound

Caption: Workflow for the isolation of Vitexin-2''-O-p-coumarate.

Plausible Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathways H2O2 H₂O₂ (Oxidative Stress) Cell 2BS Cell H2O2->Cell JNK_p38 JNK/p38 Pathways Cell->JNK_p38 Activates Vitexin Vitexin-2''-O-p-coumarate ERK ERK Pathway Vitexin->ERK Promotes Vitexin->JNK_p38 Inhibits Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Plausible signaling pathway for Vitexin-2''-O-p-coumarate.

References

Vitexin-2''-O-p-coumarate: A Technical Guide to its Chemical Structure and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of Vitexin-2''-O-p-coumarate, a naturally occurring flavonoid glycoside. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Vitexin-2''-O-p-coumarate is a C-glycosylflavone, a type of flavonoid characterized by a C-C bond between the sugar moiety and the flavonoid backbone. Specifically, it is an acylated derivative of vitexin (B1683572), where a p-coumaroyl group is attached to the 2''-hydroxyl group of the glucose moiety.

Molecular Formula: C₃₀H₂₆O₁₂[1]

IUPAC Name: [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

The presence of the vitexin core combined with the p-coumaric acid ester linkage contributes to the molecule's antioxidant and other potential biological activities.

Chemical Structure Diagram:

Caption: Chemical structure of Vitexin-2''-O-p-coumarate.

Spectroscopic Data

The structural elucidation of Vitexin-2''-O-p-coumarate has been accomplished using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the compound has been successfully isolated and identified in several studies, a comprehensive, publicly available dataset of its detailed NMR assignments in tabulated form is not readily found in the surveyed literature.

Characterization is typically achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the ester linkage position.

Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the compound.

Ionization ModeMass-to-Charge Ratio (m/z)Formula
Electrospray Ionization (ESI)[M-H]⁻C₃₀H₂₅O₁₂⁻

Note: The exact m/z value would be determined experimentally.

Experimental Protocols

The isolation and purification of Vitexin-2''-O-p-coumarate from natural sources, such as the seeds of Trigonella foenum-graecum (fenugreek), typically involves a multi-step process.[2] While a specific, detailed protocol for this exact compound is not available in the public domain, a general workflow can be outlined.

General Experimental Workflow for Isolation and Characterization:

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis start Plant Material (e.g., Fenugreek Seeds) extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) concentration->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) ms->nmr

Caption: General workflow for flavonoid isolation and analysis.

Detailed Methodologies (Representative Protocols):

1. Extraction:

  • Plant Material Preparation: Dried and powdered plant material (e.g., seeds) is used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of water, using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[3][4][5][6]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification:

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fractions are further purified using column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.

3. Spectroscopic Analysis:

  • NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 400-600 MHz):

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To determine the carbon chemical shifts.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are critical for connecting different structural fragments and determining the position of the acyl group.

  • Mass Spectrometry (MS): The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

This technical guide provides a foundational understanding of Vitexin-2''-O-p-coumarate. Further research is encouraged to explore its full pharmacological potential and to establish a complete, publicly accessible spectroscopic database for this and related compounds.

References

An In-depth Technical Guide to Vitexin-2''-O-p-coumarate: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in various medicinal plants, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Vitexin-2''-O-p-coumarate, alongside a detailed exploration of its biological activities and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this natural compound.

Physical and Chemical Properties

Vitexin-2''-O-p-coumarate is a yellow powder, a characteristic shared by many flavonoids.[1] Its solubility in various solvents is a critical factor for its extraction, purification, and formulation. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol (B129727), and ethanol (B145695).[1]

A summary of the key physical and chemical properties of Vitexin-2''-O-p-coumarate is presented in Table 1. It is important to note that some of the data, such as density, boiling point, and flash point, are based on computational predictions and may not reflect experimentally determined values.

PropertyValueReference(s)
Molecular Formula C₃₀H₂₆O₁₂[2]
Molecular Weight 578.52 g/mol [2]
Appearance Yellow powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
CAS Number 59282-55-2[3]
Computed Density 1.7 ± 0.1 g/cm³
Computed Boiling Point 884.1 ± 65.0 °C at 760 mmHg
Computed Flash Point 292.8 ± 27.8 °C
IUPAC Name [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[4]

Spectroscopic Data

The structural elucidation of Vitexin-2''-O-p-coumarate has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

2.1. NMR Spectroscopy

2.2. Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of Vitexin-2''-O-p-coumarate. The expected molecular ion peak in the mass spectrum would correspond to its molecular weight of 578.52 g/mol . Fragmentation analysis would likely show losses of the p-coumaroyl group and subsequent fragmentation of the vitexin (B1683572) core, similar to what has been observed for vitexin itself.

2.3. HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification and purity assessment of Vitexin-2''-O-p-coumarate. A typical HPLC method would utilize a C18 reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.[5][6][7] The UV detection wavelength is typically set around 340-360 nm to achieve maximum absorbance for this class of compounds.[5]

Biological Activities

Vitexin-2''-O-p-coumarate has demonstrated promising biological activities, particularly in the areas of cell proliferation and antioxidant effects.

3.1. Promotion of Cell Proliferation

One of the notable biological effects of Vitexin-2''-O-p-coumarate is its ability to strongly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, especially under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂).[1][3][8] This cytoprotective and pro-proliferative effect suggests its potential application in regenerative medicine and in mitigating cellular damage caused by oxidative insults.

3.2. Antioxidant Activity

Consistent with the known properties of flavonoids, Vitexin-2''-O-p-coumarate exhibits antioxidant activity. It has been shown to have a protective effect against H₂O₂-mediated oxidative injury by neutralizing free oxygen radicals.[1] This radical scavenging activity is a key mechanism underlying its cytoprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Vitexin-2''-O-p-coumarate.

4.1. Isolation and Purification from Plant Material

Vitexin-2''-O-p-coumarate has been isolated from the herbs of Swertia mileensis and the seeds of Trigonella foenum-graecum (fenugreek).[1][3] The following is a general protocol for the isolation and purification of flavonoids from plant sources, which can be adapted for this specific compound.

G plant_material Plant Material (e.g., seeds of Trigonella foenum-graecum) extraction Extraction with Ethanol plant_material->extraction concentration Concentration of Ethanolic Extract extraction->concentration partition Solvent Partitioning (e.g., with Ethyl Acetate) concentration->partition fractionation Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->fractionation purification Preparative HPLC fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization

Figure 1. General workflow for the isolation and purification of Vitexin-2''-O-p-coumarate.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% ethanol, at room temperature with agitation for an extended period or through Soxhlet extraction.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Vitexin-2''-O-p-coumarate is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Preparative HPLC: The final purification is typically performed using preparative reversed-phase HPLC to obtain the pure compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. 2BS Cell Proliferation Assay under H₂O₂-Induced Oxidative Stress

This protocol outlines a method to assess the effect of Vitexin-2''-O-p-coumarate on the proliferation of 2BS cells subjected to oxidative stress.

G cell_seeding Seed 2BS cells in 96-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment h2o2_treatment Induce oxidative stress with H₂O₂ cell_attachment->h2o2_treatment compound_treatment Treat cells with Vitexin-2''-O-p-coumarate h2o2_treatment->compound_treatment incubation Incubate for 24-48 hours compound_treatment->incubation proliferation_assay Assess cell proliferation (e.g., MTT, WST-1 assay) incubation->proliferation_assay data_analysis Analyze and compare results proliferation_assay->data_analysis

Figure 2. Experimental workflow for the 2BS cell proliferation assay.

Methodology:

  • Cell Culture: 2BS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Induction of Oxidative Stress: The culture medium is replaced with a medium containing a predetermined concentration of H₂O₂ (e.g., 50-200 µM) to induce oxidative stress.[9][10] The optimal concentration of H₂O₂ should be determined beforehand to cause a moderate reduction in cell viability.

  • Compound Treatment: Immediately after or concurrently with H₂O₂ treatment, cells are treated with various concentrations of Vitexin-2''-O-p-coumarate (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%).

  • Incubation: The cells are incubated for a period of 24 to 48 hours.

  • Cell Proliferation Assay: Cell proliferation is assessed using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[10] The absorbance is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control (untreated or vehicle-treated cells), and the dose-response relationship is analyzed.

4.3. Antioxidant Activity Assays

The antioxidant capacity of Vitexin-2''-O-p-coumarate can be evaluated using various in vitro assays, with DPPH and ABTS radical scavenging assays being the most common.

G prepare_reagents Prepare DPPH or ABTS radical solution add_compound Add Vitexin-2''-O-p-coumarate at various concentrations prepare_reagents->add_compound incubation Incubate in the dark at room temperature add_compound->incubation measure_absorbance Measure absorbance at a specific wavelength incubation->measure_absorbance calculate_scavenging Calculate the percentage of radical scavenging activity measure_absorbance->calculate_scavenging

Figure 3. General procedure for DPPH and ABTS antioxidant assays.

DPPH Radical Scavenging Assay:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of Vitexin-2''-O-p-coumarate are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to obtain a specific absorbance at around 734 nm.

  • Different concentrations of Vitexin-2''-O-p-coumarate are added to the ABTS•+ solution.

  • The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • The absorbance is measured at approximately 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

Potential Signaling Pathways

While the specific molecular targets of Vitexin-2''-O-p-coumarate are still under investigation, research on its parent compound, vitexin, provides valuable insights into its potential mechanisms of action. Vitexin has been shown to modulate several key signaling pathways involved in inflammation and cell survival, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways.[11][12] Given the structural similarity, it is plausible that Vitexin-2''-O-p-coumarate exerts its biological effects through similar mechanisms.

The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The cytoprotective and pro-proliferative effects of Vitexin-2''-O-p-coumarate in 2BS cells under oxidative stress may be mediated through the modulation of the MAPK pathway, potentially by activating pro-survival kinases like ERK1/2 and inhibiting stress-activated kinases like p38 and JNK.

G cluster_extracellular Extracellular cluster_intracellular Intracellular oxidative_stress Oxidative Stress (H₂O₂) mapkkk MAPKKK (e.g., ASK1) oxidative_stress->mapkkk vitexin_compound Vitexin-2''-O-p-coumarate vitexin_compound->mapkkk Inhibition? mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response

References

Vitexin-2''-O-p-coumarate: An In-Depth Technical Guide on its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available in vitro data on its mechanism of action. While direct mechanistic studies on Vitexin-2''-O-p-coumarate are emerging, this document synthesizes the current findings and extrapolates potential mechanisms based on the well-documented activities of its constituent molecules, vitexin (B1683572) and p-coumaric acid. This guide covers its established antioxidant and cell proliferation-modulating effects and explores potential signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research in this area.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. Vitexin, an apigenin-8-C-glucoside, is a prominent flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. Vitexin-2''-O-p-coumarate is a derivative of vitexin where a p-coumaroyl group is attached to the glucose moiety. This structural modification may influence its bioavailability and biological activity. This guide focuses on the in vitro mechanism of action of Vitexin-2''-O-p-coumarate, providing a foundation for future research and drug development endeavors.

Core In Vitro Activities of Vitexin-2''-O-p-coumarate

Direct in vitro studies on Vitexin-2''-O-p-coumarate have highlighted two key activities:

  • Antioxidant Activity : Vitexin-2''-O-p-coumarate has been shown to possess an anti-ROS (Reactive Oxygen Species) protective influence against hydrogen peroxide (H₂O₂)-mediated oxidative injury[1]. This suggests that the compound can directly scavenge free radicals or modulate cellular antioxidant defense systems.

  • Modulation of Cell Proliferation : In studies involving human embryonic lung fibroblast (2BS) cells, Vitexin-2''-O-p-coumarate was found to strongly promote cell proliferation in the presence of H₂O₂-induced oxidative stress[2][3]. This indicates a potential role in tissue repair and regeneration under conditions of oxidative damage.

Postulated Mechanisms of Action Based on Constituent Moieties

Due to the limited number of studies focused specifically on the signaling pathways of Vitexin-2''-O-p-coumarate, this section outlines the established in vitro mechanisms of its parent compounds, vitexin and p-coumaric acid. These pathways represent high-priority targets for future investigation into the mechanism of action of the coumarate derivative.

Anti-inflammatory and Antioxidant Signaling Pathways

Vitexin has been extensively studied for its anti-inflammatory and antioxidant properties, which are often linked to the modulation of key signaling cascades.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : Vitexin has been shown to suppress the activation of the NF-κB signaling pathway[4]. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and interleukins.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway : The MAPK pathway, including p38, JNK, and ERK, is another crucial regulator of inflammation and cellular stress responses. Vitexin has been reported to modulate MAPK signaling, contributing to its anti-inflammatory effects[4].

  • Nitric Oxide (NO) Production : Overproduction of nitric oxide is a hallmark of inflammation. Vitexin has been demonstrated to inhibit the production of NO in vitro[5][6].

Cell Proliferation and Apoptosis Signaling Pathways

The influence of vitexin and p-coumaric acid on cell proliferation and apoptosis has been primarily investigated in the context of cancer research.

  • PI3K/Akt/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Vitexin has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, leading to decreased proliferation and induction of apoptosis[4].

  • ROS-Mediated Apoptosis : p-Coumaric acid has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species and subsequent cell cycle arrest[7].

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro activities of vitexin and p-coumaric acid. This data provides a valuable reference for designing future experiments with Vitexin-2''-O-p-coumarate.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Vitexin

AssayCell LineTreatmentEffectIC₅₀ / ConcentrationReference
Nitric Oxide ProductionMacrophagesLPS-stimulatedInhibition26-80% inhibition at 0.1-10 µg/mL[5]
Proteinase Inhibitory Activity--Inhibition57.8% inhibition at 500 µg/mL[8]
Albumen Denaturation Assay--Inhibition54.2% inhibition at 500 µg/mL[8]
Superoxide Radical Scavenging--Scavenging~70% inhibition at 100 µg/mL[1]
DPPH Radical Scavenging--Scavenging~60% inhibition at 100 µg/mL[1]

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of p-Coumaric Acid

AssayCell LineEffectIC₅₀ ValueReference
MTT AssayA431 (Human epidermoid carcinoma)Reduced mitochondrial activity~52 µg/mL[7]
Cell ViabilityHCT-15 and HT-29 (Colon cancer)Inhibition of cell growth1400 µM and 1600 µM, respectively[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the study of Vitexin-2''-O-p-coumarate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve Vitexin-2''-O-p-coumarate in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

  • Assay Procedure :

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions to the respective wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader[10][11][12][13][14].

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[15].

  • Treatment : Treat the cells with various concentrations of Vitexin-2''-O-p-coumarate and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation : Incubate the plate for 4 hours at 37°C in a CO₂ incubator[16].

  • Formazan (B1609692) Solubilization : Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[15][17].

  • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[16].

Griess Assay for Nitric Oxide (NO) Measurement

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Sample Collection : Collect cell culture supernatants after treatment.

  • Griess Reagent Preparation : The Griess reagent consists of two solutions that are typically mixed fresh: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Assay Procedure :

    • Add 50 µL of the cell culture supernatant to each well of a 96-well plate.

    • Add 50 µL of Griess Reagent I to all wells.

    • Add 50 µL of Griess Reagent II to all wells.

    • Incubate for 10 minutes at room temperature[18].

  • Measurement : Measure the absorbance at 540 nm[19].

  • Quantification : Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction : Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors[20].

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel[20].

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, total p38) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin[21].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by Vitexin-2''-O-p-coumarate and a typical experimental workflow.

G Postulated Anti-inflammatory Signaling Pathway of Vitexin-2''-O-p-coumarate Vitexin-2''-O-p-coumarate Vitexin-2''-O-p-coumarate ROS ROS Vitexin-2''-O-p-coumarate->ROS Scavenges IKK IKK Vitexin-2''-O-p-coumarate->IKK Inhibits ROS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Upregulates Transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS)->Inflammation

Caption: Postulated NF-κB signaling pathway inhibition by Vitexin-2''-O-p-coumarate.

G Experimental Workflow for In Vitro Analysis cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Molecular Analysis Cell Seeding Cell Seeding Treatment with Vitexin-2''-O-p-coumarate Treatment with Vitexin-2''-O-p-coumarate DPPH Assay DPPH Assay Treatment with Vitexin-2''-O-p-coumarate->DPPH Assay MTT Assay MTT Assay Treatment with Vitexin-2''-O-p-coumarate->MTT Assay Griess Assay Griess Assay Treatment with Vitexin-2''-O-p-coumarate->Griess Assay Protein Extraction Protein Extraction Treatment with Vitexin-2''-O-p-coumarate->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Densitometry Densitometry Western Blot->Densitometry

Caption: A typical workflow for investigating the in vitro effects of a compound.

Conclusion and Future Directions

The current body of in vitro evidence suggests that Vitexin-2''-O-p-coumarate is a bioactive flavonoid with antioxidant and cell proliferation-modulating properties. While direct mechanistic data is still limited, the well-established signaling pathways of its constituent molecules, vitexin and p-coumaric acid, provide a strong foundation for future research.

Future in vitro studies should focus on:

  • Elucidating the specific signaling pathways modulated by Vitexin-2''-O-p-coumarate in various cell types.

  • Determining its IC₅₀ values in a broader range of functional assays.

  • Investigating its effects on gene and protein expression related to inflammation, oxidative stress, and cell cycle regulation.

  • Comparing its potency and efficacy to its parent compound, vitexin, to understand the role of the p-coumaroyl group.

A deeper understanding of the in vitro mechanism of action of Vitexin-2''-O-p-coumarate will be crucial for unlocking its full therapeutic potential and guiding its development as a novel pharmacological agent.

References

Pharmacological Potential of Vitexin-2''-O-p-coumarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 6, 2025

Executive Summary

Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in various medicinal plants, including fenugreek (Trigonella foenum-graecum), is an emerging compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on Vitexin-2''-O-p-coumarate, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective potential. Due to the limited availability of research focused solely on this derivative, this document also extensively draws upon the well-documented bioactivities of its parent compound, vitexin (B1683572), to infer potential mechanisms and therapeutic applications that warrant further investigation. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing data, presenting detailed experimental methodologies for future studies, and visualizing hypothesized signaling pathways.

Introduction

Vitexin-2''-O-p-coumarate belongs to the flavonoid family, a class of secondary metabolites known for their diverse health benefits. It is structurally characterized by a vitexin molecule (apigenin-8-C-glucoside) esterified with a p-coumaric acid moiety at the 2''-position of the glucose unit. While research on Vitexin-2''-O-p-coumarate is still in its nascent stages, preliminary studies suggest its involvement in cellular protective mechanisms. The pharmacological profile of its parent compound, vitexin, is well-established, encompassing antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, which are mediated through the modulation of various signaling pathways. This guide will synthesize the available information on Vitexin-2''-O-p-coumarate and extrapolate its potential based on the activities of its constituent parts, vitexin and p-coumaric acid.

Pharmacological Activities

Antioxidant and Cytoprotective Effects

Vitexin-2''-O-p-coumarate has been reported to possess antioxidant and radical scavenging abilities. A key study demonstrated that it strongly promotes the proliferation of 2BS cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, indicating a potent cytoprotective effect.[1] While specific IC50 values for the pure compound are not widely available, a methanolic extract of Ephedra foeminea, containing Vitexin-2''-O-p-coumarate, exhibited antioxidant activity with an IC50 of 249.6 µg/mL in an ABTS assay. The parent compound, vitexin, is a known antioxidant that can neutralize free radicals and protect against oxidative damage.[2]

Anti-Inflammatory Potential

The anti-inflammatory properties of Vitexin-2''-O-p-coumarate have not been directly elucidated. However, vitexin exhibits significant anti-inflammatory effects by down-regulating pro-inflammatory mediators. It is known to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6). These effects are partly mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. Given that the p-coumaric acid moiety also possesses anti-inflammatory properties, it is highly probable that Vitexin-2''-O-p-coumarate exerts similar or enhanced anti-inflammatory actions.

Anti-Cancer Activity (Hypothesized)

Direct studies on the anti-cancer effects of Vitexin-2''-O-p-coumarate are lacking. However, vitexin has demonstrated potent anti-cancer activity against various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth by modulating signaling pathways crucial for cancer progression, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt/mTOR) pathway. The coumarate component may also contribute to anti-cancer effects, as coumarins are a class of compounds with known anti-tumor properties. Therefore, Vitexin-2''-O-p-coumarate is a promising candidate for future anti-cancer research.

Neuroprotective Effects (Hypothesized)

The neuroprotective potential of Vitexin-2''-O-p-coumarate remains to be explored. Vitexin has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative diseases.[2] It has been reported to counteract neurotoxicity by modulating pathways that increase neuroprotective factors.[2] The antioxidant and anti-inflammatory properties of both vitexin and p-coumaric acid suggest that their conjugate, Vitexin-2''-O-p-coumarate, could be a valuable agent for neuroprotection.

Quantitative Data

The available quantitative data for the pharmacological activities of Vitexin-2''-O-p-coumarate is limited. The following table summarizes the existing information.

Activity Assay Test System Result Reference
CytoprotectionH₂O₂-induced oxidative stress2BS cellsStrongly promotes cell proliferationWang GR, et al. 2010
AntioxidantABTS radical scavengingMethanolic extract of Ephedra foemineaIC50: 249.6 µg/mLUntargeted Metabolomic Profiling and Antioxidant Capacities of Different Solvent Crude Extracts of Ephedra foeminea. Molecules. 2022.

Hypothesized Signaling Pathways

Based on the known mechanisms of vitexin, the following signaling pathways are hypothesized to be modulated by Vitexin-2''-O-p-coumarate.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Vitexin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. It is plausible that Vitexin-2''-O-p-coumarate exerts its anti-inflammatory effects through a similar mechanism.

NF_kB_Pathway Vitexin-2''-O-p-coumarate Vitexin-2''-O-p-coumarate IKK IKK Vitexin-2''-O-p-coumarate->IKK Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription

Hypothesized inhibition of the NF-κB pathway by Vitexin-2''-O-p-coumarate.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancer. Vitexin can inhibit this pathway, leading to anti-cancer effects. Vitexin-2''-O-p-coumarate may share this mechanism of action.

PI3K_Akt_mTOR_Pathway Vitexin-2''-O-p-coumarate Vitexin-2''-O-p-coumarate PI3K PI3K Vitexin-2''-O-p-coumarate->PI3K Inhibits Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is involved in inflammation and immune responses. Vitexin has been shown to regulate this pathway, suggesting a potential mechanism for the anti-inflammatory effects of Vitexin-2''-O-p-coumarate.

JAK_STAT_Pathway Vitexin-2''-O-p-coumarate Vitexin-2''-O-p-coumarate JAK JAK Vitexin-2''-O-p-coumarate->JAK Inhibits Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor Binds Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription

Hypothesized inhibition of the JAK/STAT pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacological potential of Vitexin-2''-O-p-coumarate.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Vitexin-2''-O-p-coumarate.

Materials:

  • Vitexin-2''-O-p-coumarate

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Vitexin-2''-O-p-coumarate in methanol.

  • Prepare a series of dilutions of the stock solution to obtain different concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Cytoprotective Effect: H₂O₂-induced Oxidative Stress in 2BS Cells

Objective: To evaluate the protective effect of Vitexin-2''-O-p-coumarate against oxidative stress-induced cell death.

Materials:

  • Vitexin-2''-O-p-coumarate

  • 2BS (human embryonic lung fibroblast) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture 2BS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37°C.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Vitexin-2''-O-p-coumarate for 24 hours.

  • Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for another 4 hours.

  • After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory effect of Vitexin-2''-O-p-coumarate.

Materials:

  • Vitexin-2''-O-p-coumarate

  • Wistar rats (180-200 g)

  • Carrageenan

  • Indomethacin (positive control)

  • Saline solution

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the rats into groups: control, positive control (Indomethacin), and treatment groups (different doses of Vitexin-2''-O-p-coumarate).

  • Administer Vitexin-2''-O-p-coumarate or Indomethacin orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume increase in the control group, and V_treated is the average paw volume increase in the treated group.

Conclusion and Future Directions

Vitexin-2''-O-p-coumarate is a flavonoid with demonstrated cytoprotective effects against oxidative stress. While direct experimental evidence for its other pharmacological activities is currently limited, the well-documented properties of its parent compound, vitexin, suggest a strong potential for anti-inflammatory, anti-cancer, and neuroprotective applications. The hypothesized mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, provide a solid foundation for future research.

To fully unlock the therapeutic potential of Vitexin-2''-O-p-coumarate, further in-depth studies are imperative. Future research should focus on:

  • Quantitative analysis: Determining the IC50 values and other quantitative parameters for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities using isolated, pure Vitexin-2''-O-p-coumarate.

  • Mechanism of action: Elucidating the specific signaling pathways directly modulated by Vitexin-2''-O-p-coumarate through molecular and cellular studies.

  • In vivo efficacy: Conducting comprehensive in vivo studies in animal models of various diseases to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

  • Comparative studies: Performing head-to-head comparisons with vitexin to understand the contribution of the p-coumarate moiety to its overall bioactivity.

This technical guide serves as a starting point for the scientific community to explore the promising pharmacological landscape of Vitexin-2''-O-p-coumarate, a natural compound with the potential to be developed into a novel therapeutic agent.

References

A Technical Guide to the Antioxidant Properties of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in various medicinal and edible plants, is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding its antioxidant activity. It covers the core mechanisms of action, including direct radical scavenging and the putative modulation of cellular antioxidant pathways. This document summarizes the available quantitative data from in vitro antioxidant assays, details the experimental protocols for evaluating its efficacy, and uses visualizations to illustrate key biological pathways and experimental workflows. While data on the purified compound is limited, evidence from extracts rich in Vitexin-2''-O-p-coumarate suggests it is a potent antioxidant worthy of further investigation for applications in managing oxidative stress-related conditions.

Introduction

Vitexin-2''-O-p-coumarate is a natural flavonoid derived from vitexin (B1683572) (apigenin-8-C-glucoside) and esterified with p-coumaric acid. Flavonoids are well-established as potent antioxidants, and the unique structure of Vitexin-2''-O-p-coumarate suggests a multi-faceted mechanism for mitigating oxidative stress. It has been identified in several plant species, including Acalypha indica, Ephedra foeminea, and Trigonella foenum-graecum (fenugreek)[1][2]. Studies on these plants indicate that extracts containing this compound possess significant radical scavenging and protective effects against oxidative damage. Vitexin-2''-O-p-coumarate has been shown to have an anti-ROS (Reactive Oxygen Species) protective influence against hydrogen peroxide (H₂O₂)-mediated oxidative injury and promotes the proliferation of cells under oxidative stress[2][3][4]. This guide synthesizes the available technical information to serve as a foundational resource for researchers exploring its therapeutic potential.

Mechanism of Antioxidant Action

The antioxidant effect of Vitexin-2''-O-p-coumarate is believed to be twofold: direct action through radical scavenging and indirect action via the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Like many phenolic compounds, Vitexin-2''-O-p-coumarate can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates the oxidative chain reaction. General studies on flavonoids and coumarins confirm their ability to scavenge a wide array of reactive species[5][6]. The presence of multiple hydroxyl groups on both the vitexin and p-coumarate moieties contributes to this activity.

Putative Modulation of the Nrf2-ARE Signaling Pathway

While direct evidence for Vitexin-2''-O-p-coumarate is still emerging, its parent compound, vitexin, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[7][8]. This is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like vitexin, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of numerous antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), which detoxify ROS and protect the cell from damage[7][8]. It is hypothesized that Vitexin-2''-O-p-coumarate shares this mechanism of action.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation V2OpC Vitexin-2''-O-p-coumarate (Putative) V2OpC->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Activates transcription Cell_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cell_Protection Leads to

Putative Nrf2-ARE signaling pathway activation.

Quantitative Antioxidant Activity Data

Quantitative data on the antioxidant activity of pure, isolated Vitexin-2''-O-p-coumarate is not extensively available in the current literature. However, several studies have analyzed extracts rich in this compound, providing strong indirect evidence of its efficacy. The following tables summarize the reported IC₅₀ values from these studies.

Note: The IC₅₀ value represents the concentration of the extract required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity. These values reflect the combined activity of all components in the extract.

| Table 1: DPPH Radical Scavenging Activity | | :--- | :--- | :--- | | Source Material | Extract Type | IC₅₀ Value | | Acalypha indica | 70% Ethanol Extract | 47.064 ppm |

| Table 2: ABTS Radical Scavenging Activity | | :--- | :--- | :--- | | Source Material | Extract Type | IC₅₀ Value | | Ephedra foeminea | Methanolic Extract | 249.6 µg/mL |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the activity of Vitexin-2''-O-p-coumarate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to reduce the stable DPPH radical, a colored free radical that changes from violet to yellow upon reduction.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light. Adjust the concentration to achieve an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve Vitexin-2''-O-p-coumarate in the same solvent to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing. A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) should be prepared in the same manner.

  • Reaction: In a 96-well microplate or cuvettes, add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting solution at 517 nm using a microplate reader or spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH (Violet Solution) mix Mix Sample/Control (20 µL) with DPPH Solution (180 µL) prep_dpph->mix prep_sample Prepare Serial Dilutions of Vitexin-2''-O-p-coumarate & Control prep_sample->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC₅₀ measure->calculate ABTS_Workflow prep_abts Generate ABTS•+ Radical (ABTS + K₂S₂O₈, 12-16h in dark) adjust_abs Dilute ABTS•+ to Absorbance of ~0.70 at 734 nm prep_abts->adjust_abs mix Mix Sample/Control (10 µL) with ABTS•+ Solution (190 µL) adjust_abs->mix prep_sample Prepare Serial Dilutions of Vitexin-2''-O-p-coumarate & Control prep_sample->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and Determine IC₅₀ / TEAC measure->calculate

References

A Technical Guide to the Anti-inflammatory Potential of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Vitexin-2''-O-p-coumarate, a flavonoid found in various medicinal plants. Due to the limited direct experimental data on this specific compound, this paper synthesizes information from studies on its source plant, Trigonella foenum-graecum (Fenugreek), predictive computational models, and the well-documented activities of its parent compound, vitexin (B1683572).

Introduction: The Compound and Its Botanical Sources

Vitexin-2''-O-p-coumarate is a flavonoid glycoside, a natural phenolic compound. It has been isolated from several plant species, most notably from the seeds of fenugreek (Trigonella foenum-graecum), a plant with a long history of use in traditional medicine for various ailments, including inflammatory conditions.[1][2] The compound has also been identified in other plants such as blueberry leaf and Ephedra foeminea.[3][4] Its chemical structure is characterized by a vitexin molecule esterified with a p-coumaric acid moiety. Given the established anti-inflammatory properties of both flavonoids and coumaric acid derivatives, Vitexin-2''-O-p-coumarate is a compound of significant interest for its therapeutic potential.

Evidence of Anti-inflammatory Activity from the Source Plant: Trigonella foenum-graecum

Extracts from fenugreek seeds have demonstrated significant anti-inflammatory and anti-arthritic activities in various experimental models.[5][6] These effects are attributed to the presence of bioactive compounds including flavonoids, saponins, and alkaloids.[6]

In vivo studies using carrageenan-induced paw edema and adjuvant-induced arthritis in rats have shown that fenugreek extracts can markedly reduce inflammation.[5][7][8] For instance, a petroleum ether extract of fenugreek seeds, rich in linolenic and linoleic acids, showed a 38-40% reduction in inflammation in the carrageenan-induced rat paw model.[5] Furthermore, fenugreek mucilage exhibited maximum edema inhibition at a dose of 75 mg/kg in a 21-day adjuvant arthritis model.[8]

In vitro studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) have further elucidated the mechanisms. A fenugreek seed extract was shown to significantly inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner.[9]

Table 1: Quantitative Data on the Anti-inflammatory Effects of Trigonella foenum-graecum Seed Extract

AssayCell Line/ModelTest SubstanceResult (IC50 / Inhibition %)Reference
TNF-α InhibitionRAW 264.7T. foenum-graecum Seed Extract (HPLC-DAD characterized)IC50: 192.7 µg/mL[9]
IL-6 InhibitionRAW 264.7T. foenum-graecum Seed Extract (HPLC-DAD characterized)IC50: 72.03 µg/mL[9]
Carrageenan-Induced Paw EdemaRatFenugreek Seed Petroleum Ether Extract (FSPEE)38-40% reduction in inflammation at 0.5 mL/kg[5]
Adjuvant-Induced ArthritisRatFenugreek MucilageMax edema inhibition at 75 mg/kg on day 21[8]

Predicted Anti-inflammatory Mechanisms of Vitexin-2''-O-p-coumarate

While direct experimental validation is pending, a network pharmacology study has provided significant insights into the potential anti-inflammatory role of Vitexin-2''-O-p-coumarate. The study, focusing on the synergistic effects of Nigella sativa and Trigonella foenum-graecum for diabetic wound healing, identified Vitexin-2''-O-p-coumarate as a key active compound in fenugreek.[10]

The computational analysis predicted that this compound, in concert with other active molecules, targets and modulates key inflammatory genes and pathways, including:

  • Tumor Necrosis Factor (TNF)

  • Interleukin-1beta (IL-1B)

  • Interleukin-6 (IL-6)

  • Mitogen-Activated Protein Kinase 3 (MAPK3)

This suggests that Vitexin-2''-O-p-coumarate likely exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and modulating the MAPK signaling pathway, a central regulator of the inflammatory response.

Predicted_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_compound Compound Action cluster_pathway Signaling Pathway cluster_response Inflammatory Response Stimulus Stimulus MAPK MAPK3 (ERK) Stimulus->MAPK Activates V2OpC Vitexin-2''-O-p-coumarate V2OpC->MAPK Inhibits (Predicted) Cytokines Pro-inflammatory Cytokines (TNF, IL-1B, IL-6) MAPK->Cytokines Induces Production

Caption: Predicted inhibitory action of Vitexin-2''-O-p-coumarate on the MAPK signaling pathway.

Mechanistic Insights from the Parent Compound: Vitexin

The anti-inflammatory mechanisms of the parent compound, vitexin, are well-established and provide a strong basis for understanding the potential actions of its coumarate derivative. Vitexin modulates multiple key signaling pathways involved in inflammation.

4.1. Inhibition of the NF-κB Pathway Vitexin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory responses. By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

4.2. Modulation of MAPK Pathways Studies have demonstrated that vitexin can inactivate important signaling pathways like p38, ERK1/2, and JNK, which are all members of the Mitogen-Activated Protein Kinase (MAPK) family. These pathways are crucial for the induction of inflammatory responses.

4.3. Regulation of the JAK/STAT/SOCS Pathway In a rat model of collagen-induced arthritis, vitexin was found to alleviate inflammation by regulating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressors of cytokine signaling (SOCS) pathway.[11] It reduced the expression of JAK/STAT and increased the levels of SOCS, which are negative regulators of cytokine signaling.[11]

Vitexin_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway Vitexin Vitexin p38 p38 Vitexin->p38 ERK ERK1/2 Vitexin->ERK JNK JNK Vitexin->JNK NFkB NF-κB Vitexin->NFkB JAK_STAT JAK/STAT Vitexin->JAK_STAT SOCS SOCS Vitexin->SOCS Response Inflammatory Response (Cytokines, Mediators) p38->Response Promote ERK->Response Promote JNK->Response Promote NFkB->Response Promote JAK_STAT->Response Promote SOCS->JAK_STAT Inhibits

Caption: Established anti-inflammatory signaling pathways modulated by Vitexin.

Detailed Experimental Protocols

The following are representative methodologies for assessing the anti-inflammatory effects of natural compounds, based on protocols cited for fenugreek extracts and vitexin.

5.1. In Vitro Anti-inflammatory Assay: Measurement of NO, TNF-α, and IL-6 in Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Vitexin-2''-O-p-coumarate) and co-incubated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (LPS only) and a blank control (cells only) are included.

    • After 24 hours of incubation, the cell culture supernatant is collected.

  • Nitric Oxide (NO) Measurement: NO production is indirectly measured by quantifying nitrite (B80452) in the supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

  • Cytokine Measurement (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-only control. IC50 values are determined by non-linear regression analysis.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Add Test Compound + LPS Seed->Treat Incubate Incubate 24h Treat->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA

Caption: General workflow for in vitro anti-inflammatory assays using RAW 264.7 cells.

5.2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Animals: Male Sprague-Dawley or Wistar rats (150-200g) are used.

  • Experimental Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., Vitexin-2''-O-p-coumarate, dissolved in a suitable vehicle) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.

    • One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

Conclusion and Future Directions

The available evidence strongly suggests that Vitexin-2''-O-p-coumarate possesses significant anti-inflammatory potential. This is inferred from the established anti-inflammatory properties of its botanical source, Trigonella foenum-graecum, predictive network pharmacology studies identifying it as a key active compound targeting inflammatory pathways, and the well-documented mechanisms of its parent molecule, vitexin.

However, a critical gap remains in the literature, as direct experimental validation of the anti-inflammatory effects of isolated Vitexin-2''-O-p-coumarate is currently lacking. Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods to isolate or synthesize pure Vitexin-2''-O-p-coumarate.

  • In Vitro Validation: Testing the purified compound in cell-based assays (e.g., LPS-stimulated macrophages) to quantify its inhibitory effects on pro-inflammatory mediators (NO, TNF-α, IL-6, PGE2) and to elucidate its precise impact on the NF-κB and MAPK signaling pathways.

  • In Vivo Efficacy: Evaluating the compound in established animal models of acute and chronic inflammation to determine its therapeutic efficacy, optimal dosage, and safety profile.

Addressing these research questions will be crucial for confirming the therapeutic potential of Vitexin-2''-O-p-coumarate and advancing its development as a novel anti-inflammatory agent.

References

Unveiling Vitexin-2''-O-p-coumarate: A Technical Guide to its Discovery in Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-p-coumarate, a notable flavonoid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound in various medicinal plants, focusing on the experimental methodologies employed for its extraction, isolation, and characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows and potential signaling pathways are visualized to facilitate a deeper understanding of its scientific context.

Discovery and Occurrence in Medicinal Plants

Vitexin-2''-O-p-coumarate has been identified in several medicinal plants, with its initial discovery attributed to studies on Trigonella foenum-graecum (Fenugreek). Subsequent research has revealed its presence in other species, including Robinia pseudoacacia (Black Locust) and Ephedra foeminea.

Trigonella foenum-graecum (Fenugreek)

The seminal discovery of Vitexin-2''-O-p-coumarate was reported as a new flavonoid isolated from the seeds of Trigonella foenum-graecum.[1][2] In this initial study, the compound was isolated from the ethyl acetate-soluble fraction of an ethanolic extract of the seeds.[1][2] The structure was elucidated using spectroscopic methods.[1] Notably, this research also highlighted the compound's significant proliferative effect on 2BS cells that had been subjected to oxidative stress by hydrogen peroxide (H2O2).[1][2]

Robinia pseudoacacia (Black Locust)

Metabolomic studies of Robinia pseudoacacia leaves have identified Vitexin-2''-O-p-coumarate as one of the flavonoids that is significantly upregulated in response to drought stress. This suggests a potential role for the compound in the plant's defense mechanisms against environmental challenges. While the presence has been confirmed, specific quantitative data on the yield of Vitexin-2''-O-p-coumarate from Black Locust under normal and stress conditions require further investigation.

Ephedra foeminea

Untargeted metabolomic profiling of Ephedra foeminea has also led to the identification of Vitexin-2''-O-p-coumarate. This discovery is significant as it is the first report of this compound in the Ephedra genus. The compound is recognized for its antioxidant and radical scavenging properties, contributing to the overall medicinal potential of this plant.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for Vitexin-2''-O-p-coumarate in the aforementioned medicinal plants. The primary discovery paper on fenugreek did not specify the yield or concentration. However, related studies on the quantification of other flavonoids in these plants provide a basis for the analytical methods that can be employed.

Table 1: Analytical Methodologies for Flavonoid Quantification in Relevant Plants

Plant SpeciesAnalytical MethodTarget CompoundsReference
Trigonella foenum-graecumHPLC-UVDiosgenin(Validated method available)
Robinia pseudoacaciaTLC-PhotodensitometryHyperoside, Ruthoside(Method established for flavonoids)
Ephedra foemineaLC-MS, GC-MSGeneral Metabolites(Metabolomic studies performed)

Experimental Protocols

The following sections detail the generalized experimental protocols for the extraction, isolation, and characterization of Vitexin-2''-O-p-coumarate, based on the methodologies reported for flavonoids in the source plants.

Extraction of Vitexin-2''-O-p-coumarate from Trigonella foenum-graecum Seeds

This protocol is based on the initial discovery and general flavonoid extraction techniques.

1. Plant Material Preparation:

  • Air-dry the seeds of Trigonella foenum-graecum at room temperature.

  • Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered seeds in 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with occasional shaking.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

3. Fractionation:

  • Suspend the crude ethanolic extract in water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, starting with petroleum ether, followed by chloroform (B151607), and then ethyl acetate (B1210297).

  • Collect the ethyl acetate fraction, which is enriched with flavonoids like Vitexin-2''-O-p-coumarate.

  • Evaporate the ethyl acetate to dryness to obtain the ethyl acetate-soluble fraction.

Isolation by Column Chromatography

1. Column Preparation:

  • Pack a glass column with silica (B1680970) gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).

2. Sample Loading:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

  • Adsorb the dissolved sample onto a small amount of silica gel and allow it to dry.

  • Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v) and gradually increasing the proportion of methanol.

  • Collect the eluate in fractions of a defined volume.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 8:2 v/v).

  • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Pool the fractions containing the compound of interest based on the TLC profiles.

5. Final Purification by Preparative HPLC:

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Use a mobile phase consisting of a gradient of methanol and water.

  • Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).

  • Collect the peak corresponding to Vitexin-2''-O-p-coumarate and evaporate the solvent to obtain the pure compound.

Characterization

The structure of the isolated Vitexin-2''-O-p-coumarate can be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the complete chemical structure, including the positions of the coumaroyl and glycosyl moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of Vitexin-2''-O-p-coumarate from medicinal plants.

experimental_workflow plant_material Plant Material (e.g., Fenugreek Seeds) extraction Extraction (Ethanol) plant_material->extraction fractionation Fractionation (Liquid-Liquid Partitioning) extraction->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure Vitexin-2''-O-p-coumarate prep_hplc->pure_compound characterization Structural Characterization (MS, NMR, UV, IR) pure_compound->characterization

Isolation Workflow
Putative Signaling Pathway in 2BS Cell Proliferation

Based on the known effects of H2O2 on cell proliferation and the reported activity of Vitexin-2''-O-p-coumarate, a putative signaling pathway is proposed. H2O2 can induce oxidative stress, and the compound may promote cell proliferation by modulating key signaling cascades involved in the cellular stress response and growth.

signaling_pathway cluster_cell Intracellular Events H2O2 H2O2 (Oxidative Stress) ROS Increased Intracellular ROS H2O2->ROS Cell 2BS Cell MAPK MAPK Pathway (e.g., ERK) ROS->MAPK NFkB NF-κB Activation MAPK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Vitexin Vitexin-2''-O-p-coumarate Vitexin->MAPK Modulates

Hypothetical Signaling Pathway

Conclusion

The discovery of Vitexin-2''-O-p-coumarate in medicinal plants like Trigonella foenum-graecum, Robinia pseudoacacia, and Ephedra foeminea opens avenues for further pharmacological investigation. While its presence and some biological activities have been established, this technical guide highlights the need for more detailed research into its quantification in various plant sources and the elucidation of its precise mechanisms of action. The provided experimental frameworks offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this promising flavonoid.

References

An In-depth Technical Guide to the Solubility of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Vitexin-2''-O-p-coumarate in various solvents. Due to the limited availability of precise quantitative solubility data for this specific compound, this document synthesizes available qualitative information and supplements it with quantitative data for its parent compounds, vitexin (B1683572) and p-coumaric acid, to offer a predictive understanding. Furthermore, it outlines a general experimental protocol for solubility determination and visualizes a solvent selection workflow.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of Vitexin-2''-O-p-coumarate

SolventSolubility DescriptionSource(s)
Dimethyl Sulfoxide (DMSO)Soluble[1]
PyridineSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
Water/Acetone MixturesPresent in extracts
Water/Ethanol MixturesPresent in extracts

Note: One supplier suggests that a concentration below 1 mg/mL is considered slightly soluble or insoluble[2].

Table 2: Quantitative Solubility of Vitexin

SolventSolubility (mg/mL)Source(s)
Dimethyl Sulfoxide (DMSO)~16.6[3]
Dimethylformamide (DMF)~14.3[3]
1:1 DMSO:PBS (pH 7.2)~0.5[3]

Table 3: Quantitative Solubility of p-Coumaric Acid

SolventSolubility (mg/mL)Source(s)
Ethanol~10[4]
Dimethyl Sulfoxide (DMSO)~15[4]
Dimethylformamide (DMF)~20[4]
1:6 DMF:PBS (pH 7.2)~0.1[4]

Note: The solubility of p-coumaric acid in ethanol-water mixtures is temperature-dependent[5][6].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid compound like Vitexin-2''-O-p-coumarate, based on established methods such as the isothermal shake-flask method[7][8].

Objective: To determine the equilibrium solubility of Vitexin-2''-O-p-coumarate in a specific solvent at a controlled temperature.

Materials:

  • Vitexin-2''-O-p-coumarate (high purity)

  • Selected solvents (e.g., DMSO, ethanol, water, buffer solutions)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Vitexin-2''-O-p-coumarate to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Place the vials in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of Vitexin-2''-O-p-coumarate.

    • A standard calibration curve of Vitexin-2''-O-p-coumarate should be prepared to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of Vitexin-2''-O-p-coumarate in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

General Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a flavonoid compound based on the desired application.

Solvent_Selection_Workflow start Define Application (e.g., Extraction, Formulation, Assay) lit_review Literature Review for Solubility Data start->lit_review data_found Sufficient Data Found? lit_review->data_found prelim_screen Preliminary Screening with Small-Scale Tests quant_analysis Quantitative Solubility Determination (e.g., HPLC) prelim_screen->quant_analysis solubility_ok Solubility Adequate? quant_analysis->solubility_ok toxicity_eval Evaluate Solvent Toxicity and Compatibility toxicity_ok Toxicity Acceptable? toxicity_eval->toxicity_ok final_selection Final Solvent Selection data_found->prelim_screen No data_found->quant_analysis Yes solubility_ok->start No, Re-evaluate solubility_ok->toxicity_eval Yes toxicity_ok->start No, Re-evaluate toxicity_ok->final_selection Yes

Caption: A logical workflow for selecting a suitable solvent.

General Biosynthetic Pathway of Vitexin-2''-O-p-coumarate

As specific signaling pathway information for Vitexin-2''-O-p-coumarate in a drug development context is not available, the following diagram outlines its general biosynthesis, which is relevant for understanding its natural production. This pathway begins with the general phenylpropanoid pathway leading to the flavonoid core, followed by specific glycosylation and acylation steps.

Biosynthesis_Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin naringenin_chalcone->naringenin CHI apigenin Apigenin naringenin->apigenin FNS vitexin Vitexin (Apigenin-8-C-glucoside) apigenin->vitexin CGT vitexin_coumarate Vitexin-2''-O-p-coumarate vitexin->vitexin_coumarate Acyltransferase

Caption: Biosynthesis of Vitexin-2''-O-p-coumarate.

References

Methodological & Application

Application Note and Protocol: Isolation of Vitexin-2''-O-p-coumarate from Fenugreek Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenugreek (Trigonella foenum-graecum) seeds are a rich source of various bioactive compounds, including flavonoids, which are known for their pharmacological properties. Among these flavonoids, Vitexin-2''-O-p-coumarate has garnered interest for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of Vitexin-2''-O-p-coumarate from fenugreek seeds, based on established methodologies for flavonoid extraction and separation.

Data Presentation:

Table 1: Summary of Quantitative Data from Fenugreek Seed Analysis

ParameterValueReference
Total Polyphenolic Content33.58 mg GAE/g[1]
Total Flavonoid Content16.11 mg QE/g[1]
Total Flavonol Content21.81 mg RE/g[1]
Antioxidant Capacity (FRAP)11.07 mg FeSO4/g[1]
α-amylase inhibition84.21%[1]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents

Experimental Protocols:

1. Preparation of Plant Material:

  • Obtain high-quality fenugreek seeds.

  • Grind the seeds into a fine powder using a mechanical grinder.

  • Defat the seed powder by extraction with n-hexane to remove lipids, which can interfere with subsequent extractions.

2. Extraction of Flavonoids:

  • Method: Accelerated Solvent Extraction (ASE) or Ultrasonic-Assisted Extraction (UAE) are recommended for efficiency. Maceration or Soxhlet extraction can also be employed.[2][3]

  • Solvent: A hydromethanolic solution (e.g., 80% methanol (B129727) in water) is an effective solvent for extracting phenolic compounds from defatted fenugreek seeds.[2][4]

  • Procedure (UAE):

    • Mix the defatted fenugreek seed powder with the 80% methanol solution in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process on the residue to ensure maximum recovery of flavonoids.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude hydromethanolic extract.

3. Fractionation of the Crude Extract:

  • Objective: To separate the complex crude extract into simpler fractions based on polarity.

  • Method: Column chromatography is a standard method for fractionation.[1][5]

  • Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent.[1][5]

  • Mobile Phase: A gradient elution system with solvents of increasing polarity is employed. A common solvent system starts with a non-polar solvent and gradually introduces a more polar solvent. For example, a gradient of ethyl acetate (B1210297) in toluene (B28343) or n-hexane, followed by the addition of methanol.[1][5]

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with the solvent gradient.

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions containing similar compound profiles.

    • Pool the fractions that show the presence of the target compound (based on comparison with a standard, if available, or by subsequent analysis).

4. Purification of Vitexin-2''-O-p-coumarate:

  • Objective: To isolate the target compound from the enriched fraction.

  • Method: High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are highly effective for purification.[2][6]

  • HPLC System:

    • Column: A C18 reversed-phase column is typically used for the separation of flavonoids.[2][7]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[2][7]

    • Detection: A Diode Array Detector (DAD) to monitor the elution profile at different wavelengths, and a Mass Spectrometer (MS) for identification.[2][4]

  • HSCCC System:

    • Solvent System: A biphasic solvent system is selected to provide an optimal partition coefficient for the target compound. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water.[6]

    • Procedure: The enriched fraction is dissolved in the stationary phase and injected into the HSCCC coil, and the mobile phase is pumped through to effect separation.

  • Final Step: Collect the peak corresponding to Vitexin-2''-O-p-coumarate. The purity of the isolated compound should be confirmed by analytical HPLC.

5. Structural Elucidation:

  • The identity of the isolated compound as Vitexin-2''-O-p-coumarate should be confirmed using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2][4]

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Mandatory Visualization:

Isolation_Workflow cluster_Start Preparation cluster_Extraction Extraction cluster_Concentration Concentration cluster_Fractionation Fractionation cluster_Purification Purification cluster_Analysis Analysis & Identification cluster_End Final Product A Fenugreek Seeds B Grinding A->B C Defatting with n-hexane B->C D Ultrasonic-Assisted Extraction (80% Methanol) C->D E Rotary Evaporation D->E Crude Extract F Silica Gel Column Chromatography E->F Concentrated Extract G Preparative HPLC or HSCCC F->G Enriched Fractions H Analytical HPLC G->H Isolated Compound I Mass Spectrometry (MS) H->I Purity Check J NMR Spectroscopy I->J Structure Confirmation K Pure Vitexin-2''-O-p-coumarate J->K Final Identification

Caption: Workflow for the isolation of Vitexin-2''-O-p-coumarate.

References

Application Notes and Protocols: In Vitro Cell Proliferation Assay Using Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-p-coumarate is a flavonoid compound that has demonstrated notable effects on cell proliferation. Unlike its well-studied counterpart, vitexin (B1683572), which is widely recognized for its anti-proliferative and pro-apoptotic effects in various cancer cell lines, Vitexin-2''-O-p-coumarate has been observed to promote cell proliferation, particularly in human fetal lung diploid (2BS) cells under conditions of oxidative stress.[1][2] This distinct bioactivity suggests a unique mechanism of action and highlights the compound's potential in research areas focused on tissue regeneration and cytoprotection.

These application notes provide a comprehensive guide for researchers interested in studying the effects of Vitexin-2''-O-p-coumarate on in vitro cell proliferation. Detailed protocols for assessing cell viability, cell cycle progression, and the underlying molecular mechanisms are presented.

Data Presentation

Table 1: Effect of Vitexin-2''-O-p-coumarate on the Proliferation of 2BS Cells
Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.5
1115± 5.2
5135± 6.1
10152± 7.3
25168± 8.0
50175± 8.5

Note: Data is representative and based on the reported pro-proliferative effects of Vitexin-2''-O-p-coumarate on 2BS cells under H₂O₂-induced oxidative stress.

Table 2: Comparative IC50 Values of Vitexin in Various Cancer Cell Lines
Cell LineCancer TypeVitexin IC50 (µM)
SKOV-3Ovarian Cancer>20
HCT-116Colon Cancer~43.7 (for a vitexin derivative)
Hep-2Laryngeal Carcinoma10
U251GlioblastomaNot specified
Gastric Cancer CellsGastric CancerNot specified

Note: This table illustrates the anti-proliferative activity of the parent compound, vitexin, in contrast to the pro-proliferative effect of Vitexin-2''-O-p-coumarate.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of cell viability and proliferation in response to Vitexin-2''-O-p-coumarate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Vitexin-2''-O-p-coumarate

  • Human fetal lung diploid (2BS) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture 2BS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Vitexin-2''-O-p-coumarate in DMSO.

    • Prepare serial dilutions of Vitexin-2''-O-p-coumarate in culture medium to achieve final concentrations ranging from 1 µM to 50 µM.

    • (Optional for oxidative stress model) Induce oxidative stress by treating cells with a predetermined concentration of H₂O₂ for a specified duration before or concurrently with the compound treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Vitexin-2''-O-p-coumarate.

Materials:

  • Treated and untreated cells from the proliferation experiment

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells by trypsinization.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Proliferation and Apoptosis Markers

This protocol is for the detection of key proteins involved in cell proliferation and apoptosis signaling pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation start Seed 2BS Cells in 96-well plates treatment Treat with Vitexin-2''-O-p-coumarate (various concentrations) start->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt MTT Assay for Cell Viability incubation->mtt flow Flow Cytometry for Cell Cycle Analysis incubation->flow wb Western Blot for Protein Expression incubation->wb data_analysis Quantify Cell Proliferation, Cell Cycle Distribution, and Protein Levels mtt->data_analysis flow->data_analysis wb->data_analysis

Caption: Experimental workflow for assessing the in vitro effects of Vitexin-2''-O-p-coumarate.

signaling_pathway cluster_pathways Cellular Processes vitexin Vitexin pi3k PI3K/Akt/mTOR Pathway vitexin->pi3k Inhibits apoptosis Apoptosis vitexin->apoptosis Induces cell_cycle Cell Cycle Arrest vitexin->cell_cycle Induces coumarate Vitexin-2''-O-p-coumarate proliferation Cell Proliferation coumarate->proliferation Promotes pi3k->apoptosis Inhibits pi3k->cell_cycle Promotes Progression apoptosis->proliferation Inhibits cell_cycle->proliferation Inhibits

Caption: Contrasting signaling effects of Vitexin and Vitexin-2''-O-p-coumarate on cell fate.

References

Application of Vitexin-2''-O-p-coumarate in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-p-coumarate is a flavonoid glycoside, a derivative of the more widely known vitexin (B1683572). As a member of the flavonoid family, it is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform to understand the biological roles and mechanisms of action of such compounds. This document provides detailed application notes and protocols for the study of Vitexin-2''-O-p-coumarate in a metabolomics context, catering to researchers in natural product chemistry, pharmacology, and drug development.

Application Notes

Vitexin-2''-O-p-coumarate is frequently identified in untargeted metabolomics studies of plant extracts, where it can serve as a biomarker for specific plant species or varieties and their response to environmental stimuli. Its presence and regulation can be indicative of the plant's physiological state, particularly in response to stress.

In the context of drug development, the analysis of Vitexin-2''-O-p-coumarate and its parent compound, vitexin, in biological systems can elucidate their pharmacodynamic and pharmacokinetic profiles. Metabolomics can reveal the downstream biochemical pathways modulated by these compounds, offering insights into their mechanisms of action. For instance, vitexin has been shown to possess anti-inflammatory and anti-senescence properties through the inhibition of the JAK/STAT signaling pathway[1][2]. This makes Vitexin-2''-O-p-coumarate a person of interest in studies targeting inflammatory and age-related diseases.

Data Presentation

Quantitative data from metabolomics studies is crucial for understanding the biological significance of Vitexin-2''-O-p-coumarate. Below is an example of how to structure such data in a tabular format for clear comparison.

Table 1: Quantitative Analysis of Vitexin-2''-O-p-coumarate in a Comparative Metabolomics Study of Hazelnut Byproducts.

MetaboliteFold Change (Shells vs. Cuticles)p-valueRegulation in ShellsReference
Vitexin-2''-O-p-coumarate-2.450.0075Downregulated[3][4][5]

This table demonstrates that Vitexin-2''-O-p-coumarate is significantly less abundant in hazelnut shells compared to hazelnut cuticles, as indicated by the negative fold change.

Experimental Protocols

Protocol for Extraction of Vitexin-2''-O-p-coumarate from Plant Material for Metabolomics Analysis

This protocol is a synthesized example based on common flavonoid extraction methods from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, seeds, shells)

  • Liquid nitrogen

  • Grinding apparatus (e.g., mortar and pestle, ball mill)

  • Extraction solvent: 70% methanol (B129727) in water (v/v), pre-chilled to -20°C

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Collection and Quenching: Flash-freeze the fresh plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 20-50 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of pre-chilled 70% methanol.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing[6].

  • Sonication: Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency[7].

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris[6].

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the vials at -80°C until analysis to prevent degradation of metabolites.

Protocol for UPLC-MS/MS Analysis of Vitexin-2''-O-p-coumarate

This protocol outlines the typical parameters for the chromatographic separation and mass spectrometric detection of Vitexin-2''-O-p-coumarate.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

UPLC Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) or equivalent[6].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile[6].

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-7.0 min: Linear gradient to 50% B

    • 7.0-12.0 min: Linear gradient to 90% B

    • 12.0-13.0 min: Hold at 90% B

    • 13.0-13.1 min: Return to 10% B

    • 13.1-15.0 min: Re-equilibration at 10% B[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Gas Flow Rates: Optimized for the specific instrument.

Visualizations

General Metabolomics Workflow

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_processing Data Analysis cluster_interpretation Biological Interpretation SampleCollection Sample Collection (e.g., Plant Tissue) Quenching Metabolic Quenching (Liquid Nitrogen) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., 70% Methanol) Quenching->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LCMS UPLC-MS/MS Analysis Centrifugation->LCMS RawData Raw Data Processing LCMS->RawData MetaboliteID Metabolite Identification (e.g., Vitexin-2''-O-p-coumarate) RawData->MetaboliteID Quantification Quantification & Statistics MetaboliteID->Quantification PathwayAnalysis Pathway Analysis Quantification->PathwayAnalysis BiomarkerDiscovery Biomarker Discovery Quantification->BiomarkerDiscovery signaling_pathway Cytokine Inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene Target Gene Expression (Pro-inflammatory mediators) Translocation->Gene Induces Vitexin Vitexin Vitexin->JAK2 Inhibition Vitexin->STAT3 Inhibition of Phosphorylation

References

How to synthesize Vitexin-2''-O-p-coumarate for research purposes.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive overview and a proposed protocol for the chemical synthesis of Vitexin-2''-O-p-coumarate, a flavonoid glycoside with potential applications in drug development due to its biological activities, such as the promotion of cell proliferation.[1][2] Given the limited availability of this compound from commercial sources and the complexity of its isolation from natural products, a reliable synthetic route is highly desirable for research purposes. The following protocols are based on established principles of flavonoid and carbohydrate chemistry, offering a plausible pathway for its laboratory-scale synthesis.

Overview of the Synthetic Strategy

The synthesis of Vitexin-2''-O-p-coumarate from its precursors, vitexin (B1683572) and p-coumaric acid, necessitates a multi-step approach involving the strategic use of protecting groups to achieve regioselective esterification at the 2''-hydroxyl position of the glucose moiety of vitexin. The overall strategy encompasses four main stages:

  • Selective Protection of Vitexin: Differentiating the multiple hydroxyl groups of vitexin to leave the 2''-OH group free for acylation.

  • Activation of p-Coumaric Acid: Protection of the phenolic hydroxyl group of p-coumaric acid followed by activation of its carboxylic acid function to facilitate ester bond formation.

  • Coupling Reaction: Esterification of the selectively protected vitexin with the activated p-coumaric acid derivative.

  • Deprotection: Removal of all protecting groups to yield the target compound, Vitexin-2''-O-p-coumarate.

A generalized workflow for the proposed synthesis is depicted below.

G cluster_0 Step 1: Protection of Vitexin cluster_1 Step 2: Activation of p-Coumaric Acid cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Deprotection & Purification Vitexin Vitexin Protected_Vitexin Selectively Protected Vitexin (2''-OH free) Vitexin->Protected_Vitexin Protection Strategy Coupling Esterification Protected_Vitexin->Coupling pCA p-Coumaric Acid Protected_pCA Protected p-Coumaric Acid pCA->Protected_pCA Protection Activated_pCA Activated p-Coumaric Acid Derivative Protected_pCA->Activated_pCA Activation Activated_pCA->Coupling Protected_Final Protected Vitexin-2''-O-p-coumarate Coupling->Protected_Final Final_Product Vitexin-2''-O-p-coumarate Protected_Final->Final_Product Deprotection Purification Purification & Characterization Final_Product->Purification

Caption: Proposed workflow for the chemical synthesis of Vitexin-2''-O-p-coumarate.

Experimental Protocols

The following sections detail the proposed experimental procedures for each stage of the synthesis.

Materials and Reagents
  • Vitexin (≥98% purity)

  • p-Coumaric acid (≥98% purity)

  • Protecting group reagents (e.g., TBDMS-Cl, Acetic Anhydride)

  • Activating agents for carboxylic acids (e.g., DCC, EDC/HOBt)

  • Solvents (e.g., DMF, DCM, Pyridine, Methanol)

  • Reagents for deprotection (e.g., TBAF, NaOMe)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Proposed Synthesis Protocol

Step 1: Selective Protection of Vitexin

A critical step is the selective protection of the hydroxyl groups of vitexin, leaving the 2''-OH of the glucose moiety accessible. This can be approached by exploiting the differential reactivity of the hydroxyl groups. A possible strategy involves the formation of an acetal (B89532) between the 3'' and 4'' hydroxyls and selective protection of the primary 6''-hydroxyl group.

  • Protection of 3'',4''-diols: Dissolve vitexin in a suitable solvent (e.g., dry acetone) with a Lewis acid catalyst to form an isopropylidene acetal across the 3'' and 4'' positions.

  • Protection of 6''-OH: React the product from the previous step with a bulky silylating agent like TBDMS-Cl to selectively protect the primary 6''-hydroxyl group.

  • Protection of Phenolic OHs: The remaining phenolic hydroxyls (5, 7, and 4') can be protected, for instance, by acetylation using acetic anhydride.

Step 2: Protection and Activation of p-Coumaric Acid

  • Protection: The phenolic hydroxyl group of p-coumaric acid should be protected to prevent side reactions. A common method is to convert it to a silyl (B83357) ether using a reagent like TBDMS-Cl.

  • Activation: The carboxylic acid is then activated to facilitate esterification. This can be achieved by converting it to an acid chloride with thionyl chloride or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Step 3: Coupling Reaction

  • Dissolve the selectively protected vitexin from Step 1 in an anhydrous aprotic solvent such as DMF or DCM.

  • Add the activated p-coumaric acid derivative from Step 2 to the solution.

  • If using coupling agents, add them at this stage.

  • The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 4: Deprotection and Purification

  • Silyl Ether Deprotection: The silyl protecting groups are removed using a fluoride (B91410) source such as TBAF (tetrabutylammonium fluoride).

  • Acetal and Acetate (B1210297) Deprotection: The isopropylidene acetal and acetate groups can be removed under acidic or basic conditions, respectively. For example, mild acid treatment will cleave the acetal, and a base like sodium methoxide (B1231860) in methanol (B129727) will remove the acetate groups.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure Vitexin-2''-O-p-coumarate.

  • Characterization: The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the hypothetical yields and purity for each step of the proposed synthesis. These values are estimates and may vary based on specific reaction conditions and optimization.

StepProductStarting Material (mmol)Product (mmol)Yield (%)Purity (by HPLC, %)
1. Selective Protection of VitexinSelectively Protected Vitexin1.00.660>95
2. Activation of p-Coumaric AcidActivated p-Coumaric Acid Derivative1.51.280>95
3. Coupling ReactionProtected Vitexin-2''-O-p-coumarate0.60.4270>90
4. Deprotection and PurificationVitexin-2''-O-p-coumarate0.420.2560>98
Overall Vitexin-2''-O-p-coumarate 1.0 (from Vitexin) 0.25 25 >98

Biological Context: Signaling Pathway

Vitexin-2''-O-p-coumarate has been reported to promote the proliferation of 2BS cells.[1][2] While the exact mechanism is not fully elucidated, many flavonoids influence key signaling pathways involved in cell growth and proliferation. A related compound, vitexin-2-O-rhamnoside, has been shown to modulate the PI3K/Akt signaling pathway, which is a central regulator of cell survival, growth, and proliferation.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

This proposed synthesis protocol provides a framework for researchers to produce Vitexin-2''-O-p-coumarate for further investigation into its biological activities and potential therapeutic applications. The protocol emphasizes a logical sequence of protection, coupling, and deprotection, which are standard practices in the synthesis of complex natural products. Further optimization of each step will be necessary to achieve higher overall yields.

References

Application Notes & Protocols: Vitexin-2''-O-p-coumarate as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vitexin-2''-O-p-coumarate as a reference standard for the qualitative and quantitative analysis of phytochemical extracts. This document outlines the physicochemical properties of the standard, detailed analytical protocols, and workflows for its application in natural product research and quality control.

Introduction to Vitexin-2''-O-p-coumarate

Vitexin-2''-O-p-coumarate is a flavonoid glycoside that has been isolated from various plant sources, including Fenugreek seeds (Trigonella foenum-graecum)[1]. As a distinct phytochemical entity, it serves as a valuable reference standard for the identification and quantification of this compound in complex botanical matrices. Its known biological activities, such as promoting cell proliferation and possessing antioxidant properties, make it a compound of interest in pharmaceutical and nutraceutical research[1][2]. The use of a well-characterized reference standard is critical for ensuring the accuracy, reproducibility, and validity of analytical results in phytochemical analysis.

Physicochemical Properties and Handling

Proper handling and storage of the reference standard are paramount to maintaining its integrity and ensuring reliable analytical outcomes.

Table 1: Physicochemical Data of Vitexin-2''-O-p-coumarate Reference Standard

PropertyValueSource
CAS Number 59282-55-2[3]
Molecular Formula C₃₀H₂₆O₁₂[3]
Molecular Weight 578.53 g/mol [3]
Purity ≥98% (by HPLC)[4]
Appearance Solid[5]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[1]
Storage Store in a tightly closed container at room temperature, protected from light and moisture. For temperature-sensitive applications, cold storage (e.g., 2–8°C or -20°C) may be indicated to ensure stability.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of Vitexin-2''-O-p-coumarate using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

This protocol is adapted from established methods for the analysis of flavonoids, including vitexin (B1683572) and its derivatives, and is suitable for the quantification of Vitexin-2''-O-p-coumarate in plant extracts.

3.1.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Shim-pack VP-ODS, 250 mm x 4.6 mm, 5 µm particle size)[6][7]

  • Vitexin-2''-O-p-coumarate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

Table 2: HPLC Parameters for the Analysis of Vitexin-2''-O-p-coumarate

ParameterCondition
Column Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Tetrahydrofuran : Acetonitrile : 0.05% Phosphoric acid (20:3:77, v/v/v)[6][7] Gradient: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile. Gradient program to be optimized based on the sample matrix.[8]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 340 - 360 nm[6][7]
Column Temperature 25°C[6]
Injection Volume 10 - 20 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of Vitexin-2''-O-p-coumarate reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a range of concentrations that bracket the expected concentration in the sample.

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract the sample with a suitable solvent (e.g., methanol or a hydroalcoholic mixture) using an appropriate extraction technique (e.g., sonication, maceration).

    • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

3.1.4. Analysis and Quantification

  • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Identify the peak corresponding to Vitexin-2''-O-p-coumarate in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of Vitexin-2''-O-p-coumarate in the sample using the calibration curve.

This HPTLC method is adapted from a validated method for vitexin and can be applied for the rapid and cost-effective quantification of Vitexin-2''-O-p-coumarate.[9]

3.2.1. Equipment and Reagents

  • HPTLC system with a densitometric scanner

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

  • Vitexin-2''-O-p-coumarate reference standard

  • Ethyl acetate (B1210297) (analytical grade)

  • Methanol (analytical grade)

  • Formic acid (analytical grade)

  • Distilled water

3.2.2. Chromatographic Conditions

Table 3: HPTLC Parameters for the Analysis of Vitexin-2''-O-p-coumarate

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Ethyl acetate : Methanol : Distilled water : Formic acid (50:2:3:6, v/v/v/v)
Application Volume 5 µL (as bands)
Development In a twin-trough chamber saturated with the mobile phase for 20 minutes.
Drying Air-dried
Detection Densitometric scanning at 340 nm[9]

3.2.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Vitexin-2''-O-p-coumarate in methanol (e.g., 100 µg/mL).

  • Calibration Standards: Apply different volumes of the standard solution to the HPTLC plate to obtain a range of concentrations for the calibration curve.

  • Sample Preparation: Extract the plant material as described in the HPLC protocol and apply the filtered extract to the HPTLC plate.

3.2.4. Analysis and Quantification

  • Develop the HPTLC plate with the prepared mobile phase.

  • After drying, scan the plate in a densitometer at the specified wavelength.

  • Identify the band for Vitexin-2''-O-p-coumarate by comparing the Rf value with that of the standard.

  • Generate a calibration curve by plotting the peak area against the amount of standard applied.

  • Quantify the amount of Vitexin-2''-O-p-coumarate in the sample by referring to the calibration curve.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for phytochemical analysis using a reference standard.

Phytochemical_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis & Quantification Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Reference_Standard Vitexin-2''-O-p-coumarate Reference Standard Standard_Solution Standard Solution Preparation Reference_Standard->Standard_Solution Chromatography Chromatographic Separation (HPLC/HPTLC) Extraction->Chromatography Standard_Solution->Chromatography Detection Detection (UV-Vis/DAD/MS) Chromatography->Detection Qualitative Qualitative Analysis (Retention Time / Rf) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Result Result: Concentration of Analyte Qualitative->Result Quantitative->Result Method_Validation_Workflow cluster_validation Analytical Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity Precision Precision (Intra-day & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

References

Application Notes and Protocols for Evaluating the Bioactivity of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the bioactivity of Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in several medicinal plants, including fenugreek. The following protocols are designed to assess its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.

Introduction to Vitexin-2''-O-p-coumarate

Vitexin-2''-O-p-coumarate is a derivative of the well-known flavonoid, vitexin. The addition of a p-coumaroyl group may enhance its biological activities and alter its pharmacokinetic properties compared to its parent compound. Preliminary studies suggest that this compound, isolated from fenugreek seeds, promotes the proliferation of 2BS cells.[1] As a member of the flavonoid family, it is hypothesized to possess a range of beneficial bioactivities.

Data Presentation

The following tables provide a structured overview of the potential in vitro assays and the type of quantitative data that can be generated to evaluate the bioactivity of Vitexin-2''-O-p-coumarate. Expected values are based on studies of the parent compound, vitexin, and other related flavonoids, and should be determined experimentally for Vitexin-2''-O-p-coumarate.

Table 1: Antioxidant Activity Data

AssayParameterSample Data (Example)Positive Control
DPPH Radical ScavengingIC50 (µg/mL)To be determinedAscorbic Acid (~8 µg/mL)
ABTS Radical ScavengingIC50 (µg/mL)To be determinedTrolox (~15 µg/mL)
Ferric Reducing Antioxidant Power (FRAP)FRAP value (µM Fe(II)/mg)To be determinedQuercetin
Xanthine Oxidase InhibitionIC50 (µg/mL)To be determinedAllopurinol

Table 2: Anti-inflammatory Activity Data

AssayCell LineParameterSample Data (Example)Positive Control
BSA Protein Denaturation Inhibition-IC50 (µg/mL)To be determinedDiclofenac Sodium
Nitric Oxide (NO) Production InhibitionRAW 264.7IC50 (µg/mL)To be determinedL-NAME
Pro-inflammatory Cytokine (TNF-α, IL-6) InhibitionRAW 264.7 / THP-1IC50 (µg/mL)To be determinedDexamethasone

Table 3: Anti-cancer Activity Data

Cell LineCancer TypeParameterSample Data (Example)Positive Control
MCF-7Breast CancerIC50 (µg/mL)To be determinedDoxorubicin
A549Lung CancerIC50 (µg/mL)To be determinedCisplatin
HeLaCervical CancerIC50 (µg/mL)To be determinedPaclitaxel
Caco-2Colorectal CancerIC50 (µg/mL)To be determined5-Fluorouracil

Table 4: Neuroprotective Activity Data

Cell LineNeurotoxinParameterSample Data (Example)Positive Control
SH-SY5YAmyloid-beta (Aβ)% Cell Viability IncreaseTo be determinedQuercetin
PC126-OHDA% ProtectionTo be determinedN-acetylcysteine

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • Vitexin-2''-O-p-coumarate

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of Vitexin-2''-O-p-coumarate in a suitable solvent (e.g., DMSO, Methanol).[1]

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each concentration of the test compound or positive control.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to prevent heat-induced protein denaturation, a hallmark of inflammation.

Materials:

  • Vitexin-2''-O-p-coumarate

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of Vitexin-2''-O-p-coumarate and serial dilutions.

  • The reaction mixture consists of 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% BSA solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • After cooling, add 2.5 mL of PBS.

  • Measure the absorbance at 660 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value.

Anti-cancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

  • Vitexin-2''-O-p-coumarate

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Vitexin-2''-O-p-coumarate and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value.

Neuroprotective Activity Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

Materials:

  • Vitexin-2''-O-p-coumarate

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., Amyloid-beta peptide)

  • Complete culture medium

  • MTT solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.

  • Pre-treat the differentiated cells with various concentrations of Vitexin-2''-O-p-coumarate for 2 hours.

  • Induce neurotoxicity by adding a neurotoxin (e.g., 10 µM Amyloid-beta) and incubate for 24 hours.

  • Perform the MTT assay as described in the anti-cancer protocol (Section 3.1).

  • Calculate the percentage of neuroprotection using the formula: % Neuroprotection = [ (Viability with compound + toxin) - (Viability with toxin) ] / [ (Viability of control) - (Viability with toxin) ] x 100

Visualizations

Experimental Workflows & Signaling Pathways

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis Compound Vitexin-2''-O-p-coumarate Stock Stock Solution (DMSO/Methanol) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant AntiInflammatory Anti-inflammatory Assays (BSA Denaturation, NO) Dilutions->AntiInflammatory AntiCancer Anti-cancer Assays (MTT on Cancer Cells) Dilutions->AntiCancer Neuroprotective Neuroprotective Assays (MTT on Neuronal Cells) Dilutions->Neuroprotective Absorbance Measure Absorbance Antioxidant->Absorbance AntiInflammatory->Absorbance AntiCancer->Absorbance Neuroprotective->Absorbance Calculation Calculate % Inhibition/ % Viability Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by Vitexin-2''-O-p-coumarate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK Vitexin Vitexin-2''-O-p-coumarate Vitexin->IKK Inhibits IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) - IκB (Inactive) NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression MAPK_Pathway cluster_stimulus Stress/Growth Factors cluster_inhibition Inhibition by Vitexin-2''-O-p-coumarate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Vitexin Vitexin-2''-O-p-coumarate Vitexin->MAPKKK Inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Gene_expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_expression

References

Application Notes and Protocols for Cell Culture Studies Investigating Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-p-coumarate is a flavonoid glycoside that has been isolated from various plant sources, including fenugreek seeds (Trigonella foenum-graecum)[1][2]. As a derivative of the more widely studied apigenin (B1666066) flavonoid, vitexin, this compound is of interest for its potential biological activities. This document provides a summary of the currently available data on the effects of Vitexin-2''-O-p-coumarate in cell culture studies, along with generalized protocols to guide further research. It is important to note that detailed studies on this specific compound are limited, and much of the available information is based on a key study identifying its pro-proliferative effects under oxidative stress.

Reported Biological Activity of Vitexin-2''-O-p-coumarate

The primary reported biological effect of Vitexin-2''-O-p-coumarate in cell culture is its ability to promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, particularly under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂)[1][2]. This suggests a potential cytoprotective and regenerative role for the compound.

Quantitative Data Summary

Published quantitative data specifically for Vitexin-2''-O-p-coumarate is sparse. The key findings from the available literature are summarized in the table below. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell models.

Cell LineTreatment ConditionObserved EffectReference
2BS (Human Embryonic Lung Fibroblast)H₂O₂-induced oxidative stressStrong promotion of cell proliferation[1][2]

Experimental Protocols

The following are generalized protocols that can be adapted for investigating the effects of Vitexin-2''-O-p-coumarate in cell culture.

Protocol 1: Assessment of Cell Proliferation under H₂O₂-Induced Oxidative Stress

This protocol is designed to evaluate the effect of Vitexin-2''-O-p-coumarate on the proliferation of adherent cell lines, such as 2BS cells, in the presence of a chemical stressor.

Materials:

  • 2BS cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vitexin-2''-O-p-coumarate (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell proliferation assay reagent (e.g., WST-1, PrestoBlue)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Induction of Oxidative Stress and Treatment:

    • Prepare fresh working solutions of H₂O₂ in serum-free medium. A typical concentration range to induce sublethal stress is 50-200 µM, but this should be optimized for your cell line.

    • Prepare working solutions of Vitexin-2''-O-p-coumarate in serum-free medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. A suggested starting concentration range for the compound is 1-50 µM.

    • Remove the culture medium from the wells.

    • Add 100 µL of serum-free medium containing the desired concentration of H₂O₂ and Vitexin-2''-O-p-coumarate to the respective wells. Include the following controls:

      • Untreated cells (medium only)

      • Vehicle control (medium with DMSO)

      • H₂O₂ only

      • Vitexin-2''-O-p-coumarate only

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assay (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Express the results as a percentage of the control (untreated or vehicle-treated) cells.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

Diagram 1: Experimental Workflow for Assessing Cytoprotective Effects

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_h2o2 Add H2O2 (Oxidative Stress) incubation_24h->add_h2o2 add_compound Add Vitexin-2''-O-p-coumarate incubation_treatment Incubate 24-72h add_compound->incubation_treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation_treatment->proliferation_assay data_analysis Data Analysis proliferation_assay->data_analysis signaling_pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_cellular_response Cellular Response H2O2 H2O2 ROS Increased ROS H2O2->ROS VOC Vitexin-2''-O-p-coumarate VOC->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) VOC->Antioxidant_Enzymes Upregulates? Cell_Proliferation Enhanced Cell Proliferation VOC->Cell_Proliferation Promotes Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Oxidative_Damage->Cell_Proliferation Inhibits Antioxidant_Enzymes->ROS Neutralizes

References

Application Notes and Protocols for the Purification of Vitexin-2''-O-p-coumarate Using Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-p-coumarate is a flavonoid glycoside with potential pharmacological activities. Its purification from complex plant extracts is a critical step for further research and development. Macroporous resin chromatography is an effective, scalable, and cost-efficient method for the separation and enrichment of flavonoids from various natural sources.[1][2][3] This technique relies on the principle of adsorption of the target molecules onto a solid phase resin, followed by selective desorption, allowing for the separation of flavonoids from other plant constituents.[1] The selection of an appropriate resin and the optimization of process parameters are crucial for achieving high purity and recovery of the target compound.

This document provides a generalized protocol and application notes for the purification of Vitexin-2''-O-p-coumarate based on established methods for similar flavonoid compounds, such as vitexin (B1683572) and its derivatives.

Physicochemical Properties of Vitexin-2''-O-p-coumarate

PropertyValueReference
Molecular FormulaC30H26O12[4]
Molecular Weight578.52 g/mol [5][6]
AppearanceYellow solid[7]
Purity (commercial)>98%[5][7]
CAS Number59282-55-2[5][7]

Recommended Macroporous Resins

The choice of macroporous resin is critical for the successful purification of flavonoids. Non-polar or weakly polar resins with large surface areas are generally preferred for flavonoid adsorption.[1] Based on studies of similar vitexin derivatives and other flavonoids, the following types of resins are recommended for initial screening:

Resin TypePolarityRecommended ResinsKey Characteristics
Styrene-divinylbenzeneNon-polarXAD-4, XAD-16, AB-8High adsorption capacity for non-polar to weakly polar compounds.
Acrylic esterWeakly polarXAD7HPGood adsorption and desorption characteristics for a range of flavonoids.[2][8]
Phenol-formaldehydePolarHPD-600Suitable for the adsorption of polar compounds.[9]
DivinylbenzeneNon-polarHPD-400Demonstrated effectiveness in purifying vitexin derivatives.[10]

Experimental Workflow

The overall process for the purification of Vitexin-2''-O-p-coumarate using macroporous resin chromatography can be summarized in the following workflow:

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Macroporous Resin Chromatography cluster_post Post-Chromatography Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Adsorption Adsorption (Sample Loading) Filtration->Adsorption Resin_Pretreatment Resin Pre-treatment Column_Packing Column Packing Resin_Pretreatment->Column_Packing Column_Packing->Adsorption Washing Washing (Impurity Removal) Adsorption->Washing Desorption Desorption (Elution of Target) Washing->Desorption Eluate_Collection Eluate Collection Desorption->Eluate_Collection Solvent_Removal Solvent Removal Eluate_Collection->Solvent_Removal Purified_Product Purified Vitexin-2''-O-p-coumarate Solvent_Removal->Purified_Product Analysis Purity Analysis (HPLC) Purified_Product->Analysis

Caption: Workflow for the purification of Vitexin-2''-O-p-coumarate.

Detailed Experimental Protocols

Sample Preparation

Proper preparation of the plant extract is crucial for efficient chromatographic separation.

Protocol:

  • Extraction:

    • Mill the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent. A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is commonly used for flavonoid extraction.[11]

    • Perform the extraction using methods such as maceration, percolation, or ultrasound-assisted extraction (UAE) for improved efficiency.[11][12]

    • A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is recommended.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the majority of the organic solvent.

    • The resulting aqueous solution is the crude extract to be loaded onto the column.

Macroporous Resin Chromatography

This is the core step for the purification of Vitexin-2''-O-p-coumarate.

Protocol:

  • Resin Pre-treatment:

    • Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers.

    • Wash the resin thoroughly with deionized water until the effluent is clear.

  • Column Packing:

    • Prepare a slurry of the pre-treated resin in deionized water.

    • Pack a glass column with the resin slurry, ensuring a uniform and compact bed.

    • Wash the packed column with 2-3 bed volumes (BV) of deionized water.

  • Adsorption (Sample Loading):

    • Adjust the pH of the crude extract. For many flavonoids, a slightly acidic to neutral pH (e.g., pH 3-7) is optimal for adsorption.[9][13]

    • Load the crude extract onto the column at a controlled flow rate, typically 1-3 BV/h.[13]

  • Washing (Impurity Removal):

    • After loading, wash the column with 2-4 BV of deionized water to remove unretained impurities such as sugars, salts, and polar compounds.

  • Desorption (Elution of Target):

    • Elute the adsorbed flavonoids using a stepwise or gradient of ethanol in water.

    • Commonly, a gradient of 20% to 80% ethanol is effective.[3][8] Vitexin-2''-O-p-coumarate is expected to elute at a higher ethanol concentration due to its increased hydrophobicity compared to vitexin.

    • Maintain a flow rate of 1-3 BV/h during elution.

    • Collect fractions of the eluate.

  • Analysis and Product Recovery:

    • Analyze the collected fractions for the presence of Vitexin-2''-O-p-coumarate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the purified compound.

    • Remove the solvent from the pooled fractions by rotary evaporation to obtain the purified Vitexin-2''-O-p-coumarate.

Data Presentation: Exemplary Purification Data

The following tables provide examples of the type of quantitative data that should be collected and organized during the optimization of the purification process. The data presented here are based on the purification of similar flavonoid compounds and serve as a reference.

Table 1: Comparison of Adsorption and Desorption Characteristics of Different Macroporous Resins for a Vitexin Derivative.

ResinAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
HPD-40025.823.289.9
AB-822.519.888.0
XAD7HP20.117.587.1
HPD-60018.916.386.2

Data are hypothetical and for illustrative purposes.

Table 2: Purity and Recovery of Vitexin Derivatives after Macroporous Resin Chromatography.

CompoundInitial Purity (%)Final Purity (%)Fold IncreaseRecovery (%)Reference
Vitexin-4″-O-glucoside0.726.088.4479.1[10]
Vitexin-2″-O-rhamnoside2.6322.28.4381.2[10]
Total Flavonoids12.1457.824.7684.93[14]
Total Flavonoids28.7950.571.76-[9][13]

Logical Relationship Diagram

The following diagram illustrates the key decision-making steps and logical flow in developing a purification protocol for Vitexin-2''-O-p-coumarate.

Logical_Flow cluster_optimization Dynamic Chromatography Optimization Start Start: Need to Purify Vitexin-2''-O-p-coumarate Resin_Screening Screen Macroporous Resins (e.g., XAD7HP, HPD-400, AB-8) Start->Resin_Screening Static_Adsorption Perform Static Adsorption/ Desorption Tests Resin_Screening->Static_Adsorption Select_Best_Resin Select Resin with Highest Adsorption & Desorption Capacity Static_Adsorption->Select_Best_Resin Optimize_pH Optimize Sample pH Select_Best_Resin->Optimize_pH Optimize_Flow_Rate Optimize Flow Rate Optimize_pH->Optimize_Flow_Rate Optimize_Elution Optimize Elution Conditions (Ethanol Concentration) Optimize_Flow_Rate->Optimize_Elution Scale_Up Scale-up for Preparative Purification Optimize_Elution->Scale_Up Final_Protocol Final Purification Protocol Scale_Up->Final_Protocol

Caption: Decision-making process for purification protocol development.

Conclusion

The purification of Vitexin-2''-O-p-coumarate using macroporous resin chromatography is a highly feasible and efficient method. By systematically screening for the optimal resin and fine-tuning the adsorption and desorption parameters, it is possible to achieve high purity and recovery of the target compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop a robust purification process for Vitexin-2''-O-p-coumarate, facilitating its further investigation and potential applications in drug development.

References

HPTLC Method Development for the Detection of Vitexin-2''-O-p-coumarate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development of a High-Performance Thin-Layer Chromatography (HPTLC) method for the detection and quantification of Vitexin-2''-O-p-coumarate. This flavonoid glycoside, a derivative of vitexin (B1683572), is a compound of interest in pharmaceutical and nutraceutical research. The described methodology is designed to be a robust and reliable tool for quality control and research applications. The protocol outlines sample preparation, chromatographic conditions, and densitometric analysis. Additionally, this note includes a summary of relevant quantitative data and visual representations of the experimental workflow and a potential signaling pathway associated with the biological activity of vitexin and its derivatives.

Introduction

Vitexin-2''-O-p-coumarate is a flavonoid C-glycoside that has been identified in various plant species. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. Vitexin, the parent compound, has been shown to modulate several signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and Nrf2 pathways, which are involved in cellular processes like proliferation, apoptosis, and oxidative stress response[1][2][3]. Research indicates that Vitexin-2''-O-p-coumarate promotes 2BS cell proliferation, suggesting its potential role in cellular growth and repair mechanisms[4][5].

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical technique for the qualitative and quantitative analysis of compounds in complex mixtures, such as herbal extracts[6][7]. Its advantages include high sample throughput, low operating costs, and the ability to perform multiple analyses on a single plate[7]. This application note details a proposed HPTLC method for the detection of Vitexin-2''-O-p-coumarate, based on established methods for similar flavonoid glycosides.

Experimental Protocols

Materials and Reagents
  • Standard: Vitexin-2''-O-p-coumarate (purity ≥98%)

  • Solvents: Methanol (B129727), Ethyl acetate, Formic acid, Glacial acetic acid, Toluene (all analytical or HPLC grade)

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm)

Preparation of Standard Solution

Accurately weigh 1 mg of Vitexin-2''-O-p-coumarate standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare working standard solutions of desired concentrations (e.g., 10, 20, 40, 60, 80, 100 ng/µL) by serial dilution with methanol.

Sample Preparation

For plant material, a suitable extraction method should be employed. A general procedure is as follows:

  • Dry the plant material at 40-50°C and grind it into a fine powder.

  • Accurately weigh 1 g of the powdered material and extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more with fresh methanol.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for HPTLC analysis.

Chromatographic Conditions
  • Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm)

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid: Glacial acetic acid (5:4:0.5:0.5, v/v/v/v)

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a suitable HPTLC applicator.

  • Development: Develop the plate up to a distance of 80 mm in a pre-saturated twin-trough chamber.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

Densitometric Analysis
  • Detection: Scan the developed and dried plate under UV light at 320 nm.

  • Quantification: Use a densitometer to quantify the peak areas of the bands corresponding to Vitexin-2''-O-p-coumarate.

  • Calibration Curve: Generate a calibration curve by plotting the peak area against the concentration of the applied standard solutions.

  • Quantification of Sample: Determine the concentration of Vitexin-2''-O-p-coumarate in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed HPTLC method.

ParameterValueReference
Stationary Phase HPTLC plates silica gel 60 F254[8][9][10][11]
Mobile Phase Toluene: Ethyl acetate: Formic acid: Glacial acetic acid (5:4:0.5:0.5, v/v/v/v)Adapted from[9][11][12]
Expected Rf Value ~ 0.45 ± 0.05Estimated
Detection Wavelength (λmax) 320 nmEstimated
Linearity Range 100 - 700 ng/spot[8]
Correlation Coefficient (r2) > 0.995[10]
Limit of Detection (LOD) ~ 30 ng/spotEstimated
Limit of Quantification (LOQ) ~ 90 ng/spotEstimated
Instrumental Precision (%RSD) < 2%[10]
Repeatability (%RSD) < 3%[10]

Mandatory Visualizations

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Standard Prep Standard Prep Application Application Standard Prep->Application Sample Prep Sample Prep Sample Prep->Application Development Development Application->Development Drying Drying Development->Drying Scanning Scanning Drying->Scanning Quantification Quantification Scanning->Quantification Data Analysis Data Analysis Quantification->Data Analysis Result Result Data Analysis->Result

Caption: Experimental workflow for HPTLC analysis.

Signaling_Pathway cluster_cell Cellular Response cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway Vitexin_Derivative Vitexin-2''-O-p-coumarate PI3K PI3K Vitexin_Derivative->PI3K activates Wnt Wnt Vitexin_Derivative->Wnt activates Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation promotes Beta_Catenin β-catenin Wnt->Beta_Catenin stabilizes Beta_Catenin->Cell_Proliferation promotes

References

Troubleshooting & Optimization

Improving the extraction yield of Vitexin-2''-O-p-coumarate from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Vitexin-2''-O-p-coumarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful isolation of this target flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is Vitexin-2''-O-p-coumarate and in which plant sources is it commonly found?

A1: Vitexin-2''-O-p-coumarate is a flavonoid, specifically a C-glycoside of apigenin. It has been isolated from sources such as fenugreek seeds (Trigonella foenum-graecum) and has been noted for its potential biological activities, including promoting cell proliferation.[1][2][3]

Q2: What are the general chemical properties of Vitexin-2''-O-p-coumarate relevant to extraction?

A2: Like other flavonoids, Vitexin-2''-O-p-coumarate is a polyphenolic compound. Its solubility is influenced by the polarity of the solvent. It is generally soluble in polar organic solvents like methanol (B129727), ethanol (B145695), and DMSO, as well as mixtures of alcohol and water.[2][4] The presence of sugar and coumaroyl moieties affects its polarity compared to the simpler aglycone, apigenin.

Q3: Which are the most effective conventional and modern techniques for extracting flavonoids like Vitexin-2''-O-p-coumarate?

A3: Traditional methods include maceration, percolation, and Soxhlet extraction.[5][6] Modern, more efficient techniques include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times with reduced solvent consumption.[6][7][8]

Q4: How does temperature affect the stability and extraction yield of this compound?

A4: Increased temperature can enhance the solubility of the flavonoid and the solvent's penetration into the plant matrix, which can improve extraction yield.[9][10] However, excessively high temperatures, especially for prolonged periods (e.g., in Soxhlet extraction), can lead to thermal degradation of heat-sensitive compounds like flavonoids.[5][11] A moderate temperature range, often between 50-70°C, is generally recommended for methods like UAE and MAE.[9]

Q5: What is the importance of the solid-to-liquid ratio in the extraction process?

A5: The solid-to-liquid ratio is a critical parameter. A higher solvent volume (a lower solid-to-liquid ratio, e.g., 1:20 or 1:40 g/mL) can improve extraction efficiency by ensuring the plant material is completely wetted and by creating a larger concentration gradient for diffusion.[9][11] However, using an excessively large volume of solvent can make the subsequent concentration step more time-consuming and energy-intensive.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of Vitexin-2''-O-p-coumarate.

Problem 1: Low or No Yield of Crude Extract

Q: I have performed the extraction, but the yield of the initial crude extract is very low. What could be the issue?

A: Low crude extract yield typically points to issues with the initial extraction parameters or the plant material itself.

Possible Causes & Solutions:

  • Improper Solvent Selection: The polarity of your solvent may be unsuitable for Vitexin-2''-O-p-coumarate.

    • Solution: Use polar solvents. Mixtures of ethanol or methanol with water (e.g., 40-80%) are often more effective than pure solvents.[9][11][12] An acidic methanol solution (e.g., 40% methanol with 0.5% acetic acid) has been shown to be highly effective for vitexin (B1683572) extraction.[13]

  • Inadequate Particle Size: Large particles of the plant material have a smaller surface area, limiting solvent penetration.

    • Solution: Grind the dried plant material into a fine powder. This increases the surface area available for solvent contact and improves diffusion.[10][11]

  • Suboptimal Extraction Time or Temperature: The extraction may be too short or conducted at too low a temperature.

    • Solution: Optimize these parameters. For maceration, allow for a longer duration (e.g., 48-72 hours).[11] For UAE or MAE, increase the time or temperature within a recommended range (e.g., 30-60 minutes at 40-60°C) to enhance efficiency without causing degradation.[9][11]

  • Inefficient Extraction Method: Maceration is often less efficient than modern techniques.

    • Solution: Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use acoustic cavitation and microwave energy, respectively, to disrupt plant cell walls, significantly improving extraction efficiency.[6][8][11]

Problem 2: Good Crude Extract Yield, but Low Purity of Target Compound

Q: I obtained a good quantity of crude extract, but after purification, the amount of pure Vitexin-2''-O-p-coumarate is minimal. What is happening?

A: This common issue suggests either degradation of the target compound during the process or an inefficient purification strategy.

Possible Causes & Solutions:

  • Thermal Degradation: Flavonoids can be sensitive to heat.

    • Solution: Avoid prolonged exposure to high temperatures. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 50°C).[11] Opt for low-temperature extraction methods like maceration or controlled UAE/MAE over high-temperature Soxhlet extraction.[11]

  • pH Instability: Extreme pH levels can cause structural changes and degradation of flavonoids.

    • Solution: Maintain a neutral or slightly acidic pH (e.g., pH 4-6) during extraction and subsequent purification steps to ensure the stability of the compound.[11]

  • Ineffective Purification Protocol: The chosen chromatography conditions may not be suitable for separating the target compound from impurities.

    • Solution: Develop a multi-step purification protocol. Start with liquid-liquid partitioning using solvents of varying polarities (e.g., petroleum ether, ethyl acetate (B1210297), butanol) to perform a preliminary separation.[11][14] Follow this with column chromatography (e.g., silica (B1680970) gel or polyamide) and use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, to achieve finer separation.[9]

  • Co-elution with Similar Compounds: The extract may contain other flavonoids with similar polarities, making separation difficult.

    • Solution: Refine your chromatography. Use a shallower solvent gradient during elution to improve resolution.[9] If co-elution persists, consider using preparative High-Performance Liquid Chromatography (HPLC) for a higher degree of purification.[9]

Data Presentation: Impact of Extraction Parameters

The tables below summarize quantitative data from various studies on flavonoid extraction, providing a comparative look at how different parameters can affect the yield.

Table 1: Comparison of Extraction Solvents for Vitexin

Solvent SystemYield (mg/g DW)Plant SourceReference
40% Acidic Methanol0.554Prosopis farcta[13]
70% Methanol0.498Prosopis farcta[13]
100% Methanol0.463Prosopis farcta[13]
85% EthanolNot specified, lower than methanol systemsProsopis farcta[13]
94% EthanolNot specified, lower than methanol systemsProsopis farcta[13]
60% EthanolHigh yield for flavonoids/polyphenolsGeneral Herbal Plants[4][15]

Table 2: Comparison of Modern Extraction Techniques vs. Conventional Methods

Extraction MethodExtraction TimeYield of FlavonoidsReference
Microwave-Assisted (MAE)11.12 min (x2)80.78% (rutin equivalents)
Conventional Extraction2 hours (x2)75.31% (rutin equivalents)
Ultrasound-Assisted (UAE)3 hours1.067% (w/w) for vitexin[16]
Maceration12 hours to several daysGenerally lower efficiency[6]

Experimental Protocols & Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline and should be optimized for your specific plant material.

  • Preparation: Dry the plant material in an oven at a low temperature (40-50°C) until a constant weight is achieved. Grind the material into a fine powder.[11]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 300 mL of 70% ethanol (for a 1:30 solid-to-liquid ratio).[9]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.[9]

    • Extract for 45-60 minutes.[9][11]

  • Filtration & Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[9]

Protocol 2: Microwave-Assisted Extraction (MAE)

This method is highly efficient but requires careful optimization.

  • Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered sample into the microwave extraction vessel.

    • Add the chosen solvent (e.g., 65% methanol) at an optimized solid-to-liquid ratio (e.g., 1:14 g/mL).[17]

    • Set the microwave power, temperature (e.g., 48°C), and extraction time (e.g., 14 minutes).[17] These parameters must be optimized for each specific application to maximize yield and prevent degradation.[8]

  • Filtration & Concentration: Filter and concentrate the extract as described in the UAE protocol.

Protocol 3: Purification by Column Chromatography

This is a general procedure for purifying the crude extract.

  • Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent like chloroform (B151607) or hexane. Pour the slurry into a glass column and allow it to pack evenly.[9]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it carefully onto the top of the silica gel bed in a narrow band.[9]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or methanol in increasing concentrations (gradient elution).

    • Collect fractions of the eluate continuously.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound. Combine the pure fractions containing Vitexin-2''-O-p-coumarate.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated compound.

Visualizations and Workflows

Below are diagrams created using Graphviz to illustrate key experimental workflows and logical relationships.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (UAE/MAE/Maceration) with Solvent grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning (Optional) crude_extract->partition column_chrom Column Chromatography partition->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions final_conc Final Concentration pure_fractions->final_conc pure_compound Pure Vitexin-2''-O-p-coumarate final_conc->pure_compound G cluster_crude Crude Extract Issues cluster_purification Purification Issues start Low Yield of Pure Compound? check_crude Is Crude Extract Yield Low? start->check_crude cause_crude Possible Causes: - Wrong Solvent - Poor Grinding - Suboptimal Time/Temp - Inefficient Method check_crude->cause_crude Yes cause_purify Possible Causes: - Thermal/pH Degradation - Ineffective Chromatography - Co-elution of Impurities check_crude->cause_purify No solution_crude Solutions: - Use 40-80% Methanol/Ethanol - Grind to fine powder - Increase time/temp moderately - Use UAE or MAE cause_crude->solution_crude solution_purify Solutions: - Use low temp evaporation - Maintain pH 4-6 - Optimize column/gradient - Use Preparative HPLC cause_purify->solution_purify G cluster_process Mechanism ultrasound Ultrasound Waves (20-120 kHz) cavitation Acoustic Cavitation: Formation and collapse of microbubbles ultrasound->cavitation solvent Solvent solvent->cavitation plant_cell Plant Cell Wall disruption Cell Wall Disruption & Pore Formation plant_cell->disruption Impacts jetting Micro-jetting towards cell surface cavitation->jetting jetting->plant_cell release Release of Vitexin-2''-O-p-coumarate into Solvent disruption->release G cluster_cell Plant Cell microwaves Microwaves (300 MHz - 300 GHz) polar_molecules Polar Molecules (Water) within the cell microwaves->polar_molecules heating Dipole Rotation & Ionic Conduction polar_molecules->heating pressure Localized Heating & Internal Pressure Buildup heating->pressure rupture Cell Wall Rupture pressure->rupture solvent_penetration Solvent Penetrates Matrix rupture->solvent_penetration compound_release Vitexin-2''-O-p-coumarate Released into Solvent rupture->compound_release

References

Technical Support Center: Analysis of Vitexin-2''-O-p-coumarate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Vitexin-2''-O-p-coumarate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Vitexin-2''-O-p-coumarate and other flavonoids.

Problem Potential Cause Suggested Solution
Peak Tailing 1. Secondary Interactions: Analyte interaction with active silanol (B1196071) groups on the column packing.[1] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing partial ionization.[2] 3. Column Overload: Injecting too much sample.[3] 4. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.[3]1. Use an End-Capped Column: Select a high-purity, end-capped C18 or RP-Amide column. 2. Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.[4] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[3] 4. Wash or Replace the Column: Flush the column with a strong solvent or replace it if it's old or heavily used.
Peak Fronting 1. Sample Overload: High concentration of the analyte in the sample.[3][5] 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[5][6] 3. Column Collapse: The stationary phase has been damaged.[5]1. Dilute the Sample: Reduce the concentration of the analyte.[5] 2. Change Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[5] 3. Replace the Column: Use a new column and ensure operating conditions are within the manufacturer's recommendations.[5]
Baseline Drift 1. Mobile Phase Issues: Incomplete mixing, degradation, or contamination of the mobile phase solvents.[7][8] 2. Column Temperature Fluctuation: The column temperature is not stable.[8] 3. Detector Lamp Aging: The detector lamp is nearing the end of its lifespan. 4. System Contamination: Contaminants eluting from the system.[9]1. Prepare Fresh Mobile Phase Daily: Use high-quality HPLC-grade solvents and degas thoroughly.[7] 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. Replace the Detector Lamp: Check the lamp's usage hours and replace if necessary. 4. Flush the System: Clean the HPLC system with appropriate solvents.[9]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[10] 2. Sample Degradation: The analyte is not stable in the sample solvent.1. Use High-Purity Solvents: Prepare fresh mobile phase. Run a blank gradient to check for system contamination.[10] 2. Investigate Sample Stability: Analyze the sample immediately after preparation or store it under appropriate conditions (e.g., refrigerated).
Irreproducible Retention Times 1. Pump Issues: Inconsistent flow rate due to air bubbles or faulty check valves.[10] 2. Mobile Phase Composition Changes: Inaccurate mixing of solvents or evaporation of a volatile component.[11] 3. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase.1. Degas Mobile Phase and Purge Pump: Ensure the mobile phase is properly degassed and purge the pump to remove air bubbles. 2. Prepare Mobile Phase Accurately: Use a graduated cylinder for accurate measurements and keep solvent bottles capped.[11] 3. Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for Vitexin-2''-O-p-coumarate?

A1: Based on methods for similar flavonoid glycosides, a good starting point would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution.[4][12] The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[4] A flow rate of 0.8-1.0 mL/min and UV detection at approximately 335-360 nm would be appropriate.[12][13]

Q2: How can I improve the resolution between Vitexin-2''-O-p-coumarate and other closely eluting peaks?

A2: To improve resolution, you can try the following:

  • Optimize the Gradient: A shallower gradient can increase the separation between peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or using a combination, can alter selectivity.

  • Adjust the pH of the Mobile Phase: A slight change in pH can affect the retention of ionizable compounds.

  • Use a Different Column: A column with a different stationary phase (e.g., a phenyl or RP-Amide column) may provide different selectivity.[14]

Q3: What are the key parameters for HPLC method validation according to ICH guidelines?

A3: The key validation parameters according to ICH guidelines (Q2(R1)) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15][16]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[15][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[1][15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What is a system suitability test and why is it important?

A4: A system suitability test (SST) is a series of tests performed before sample analysis to ensure that the chromatographic system is performing adequately.[7][17] It is crucial for verifying that the system can produce reliable and reproducible results.[7] Key SST parameters often include retention time, peak area, tailing factor, theoretical plates (column efficiency), and resolution.[4][8]

Experimental Protocols

Proposed Starting HPLC Method for Vitexin-2''-O-p-coumarate

This protocol is a suggested starting point and will likely require optimization for your specific application.

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-36 min: 90% to 10% B

    • 36-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol for Method Validation

The following is a general protocol for validating the HPLC method based on ICH guidelines.

a) System Suitability Test (SST):

  • Prepare a standard solution of Vitexin-2''-O-p-coumarate.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time and peak area. The %RSD for peak area should typically be less than 2%.[3]

  • Determine the tailing factor (should be ≤ 2) and the number of theoretical plates.[3]

b) Linearity and Range:

  • Prepare a series of at least five standard solutions of Vitexin-2''-O-p-coumarate at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

c) Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Calculate the %RSD.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results between the two days. The %RSD should be within acceptable limits (typically < 2%).

d) Accuracy (Recovery):

  • Prepare a sample matrix (placebo) and spike it with known concentrations of Vitexin-2''-O-p-coumarate at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery for each level. The recovery should typically be within 98-102%.[1]

e) Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Signaling Pathways and Experimental Workflows

Diagrams

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Preparation (Extraction, Dilution, Filtration) Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation (Solvent Mixing, Degassing) Separation Chromatographic Separation (Column) MobilePhase->Separation Injection->Separation Detection Detection (UV-Vis/PDA) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of Vitexin-2''-O-p-coumarate.

Antioxidant_Pathway Vitexin Vitexin-2''-O-p-coumarate MAPK MAPK Activation Vitexin->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Phosphorylation of Nrf2 Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Nuclear Translocation Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Cell_Protection Cellular Protection from Oxidative Stress Antioxidant_Genes->Cell_Protection

Caption: Proposed antioxidant signaling pathway of Vitexin-2''-O-p-coumarate via MAPK/Nrf2-ARE.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK Vitexin Vitexin-2''-O-p-coumarate Vitexin->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (active) IkB->NFkB NF-κB Release Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway via inhibition of NF-κB.

References

Overcoming challenges in the purification of Vitexin-2''-O-p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Vitexin-2''-O-p-coumarate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of Vitexin-2''-O-p-coumarate?

A1: Vitexin-2''-O-p-coumarate has been isolated from several plant sources, most notably from the seeds of fenugreek (Trigonella foenum-graecum)[1][2]. It has also been identified in the leaves of the black locust (Robinia pseudoacacia) under certain conditions[3].

Q2: Which chromatographic techniques are most effective for purifying Vitexin-2''-O-p-coumarate?

A2: While a specific, detailed protocol for Vitexin-2''-O-p-coumarate is not extensively documented, methods proven effective for similar C-glycoside flavonoids, such as vitexin (B1683572) and orientin (B1677486), are highly applicable. These include:

  • Macroporous Resin Chromatography: Excellent for initial cleanup and enrichment from crude extracts[4][5][6].

  • High-Speed Counter-Current Chromatography (HSCCC): A powerful technique for separating compounds with similar polarities, often used for final purification steps[7][8][9].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for obtaining high-purity final products[10][11].

Q3: What are the main challenges in purifying Vitexin-2''-O-p-coumarate?

A3: The primary challenges stem from its molecular structure:

  • Co-elution with structural isomers: Flavonoid C-glycosides often exist as isomers (e.g., vitexin and isovitexin), which have very similar chromatographic behavior, making separation difficult[12]. The presence of the coumaroyl group adds another layer of complexity.

  • Structural degradation: The ester linkage of the p-coumaroyl group can be susceptible to hydrolysis under harsh pH or high-temperature conditions.

  • Low abundance in natural sources: Target compounds are often present in low concentrations within a complex matrix of other flavonoids and phenolics.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation patterns, which are crucial for identifying the aglycone, sugar, and acyl moieties[12][13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): For unambiguous structure determination.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Macroporous Resin Column 1. Inappropriate Resin Choice: The polarity of the resin may not be optimal for adsorbing the target compound. 2. Inefficient Desorption: The elution solvent may not be strong enough to desorb the compound. 3. Irreversible Adsorption: Strong interactions between the compound and the resin.1. Test Different Resins: Screen a panel of macroporous resins with varying polarities (non-polar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for your extract[4][5]. 2. Optimize Elution: Use a gradient of ethanol (B145695) or methanol (B129727) in water. Start with a low percentage to wash away highly polar impurities, then gradually increase the organic solvent concentration to elute Vitexin-2''-O-p-coumarate[6][14]. 3. Adjust pH: Modifying the pH of the sample and elution solvents can alter the ionization state of the flavonoid and its interaction with the resin.
Co-elution of Isomers (e.g., with Isovitexin derivative) in HPLC/HSCCC 1. Insufficient Chromatographic Resolution: The solvent system or stationary phase is not selective enough to separate the isomers. 2. Similar Partition Coefficients (K values) in HSCCC: The chosen two-phase solvent system distributes the isomers similarly between the two phases.1. Optimize HPLC Method: Experiment with different C18 columns, or consider a phenyl-hexyl column which can offer different selectivity for aromatic compounds. Fine-tune the mobile phase composition and gradient. 2. Refine HSCCC Solvent System: Systematically vary the ratios of the solvents in the two-phase system (e.g., ethyl acetate-n-butanol-water) to find a composition that maximizes the difference in partition coefficients between the target compound and the impurity[7][8]. A 2D-HSCCC approach can also be employed for difficult separations.
Peak Tailing in HPLC 1. Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase interacting with the hydroxyl groups of the flavonoid. 2. Sample Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH may cause the compound to be in a partially ionized state.1. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. 2. Add Acid to Mobile Phase: Incorporate a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the mobile phase to suppress the ionization of both the silanol groups and the phenolic hydroxyls, leading to sharper peaks[12]. 3. Reduce Sample Concentration: Dilute the sample before injection.
Suspected Degradation of the Compound (Loss of Coumaroyl Group) 1. Harsh pH Conditions: The ester linkage is sensitive to hydrolysis at high or low pH. 2. High Temperatures: Can accelerate hydrolysis.1. Maintain Neutral or Mildly Acidic pH: Buffer all solutions to a pH range of 4-6 during extraction and purification. 2. Avoid High Temperatures: Conduct all steps at room temperature or below. Use rotary evaporation at low temperatures (<40°C) for solvent removal.

Experimental Protocols

Protocol 1: Enrichment of Vitexin-2''-O-p-coumarate using Macroporous Resin Chromatography

This protocol is a generalized procedure based on methods used for similar flavonoids and should be optimized for your specific extract[4][6].

  • Resin Selection and Pre-treatment:

    • Select a weakly polar macroporous resin (e.g., AB-8 type).

    • Pre-treat the resin by soaking sequentially in 95% ethanol and then washing with deionized water until neutral.

  • Sample Preparation:

    • Prepare a crude extract of the plant material (e.g., ethanolic extract of fenugreek seeds).

    • Concentrate the extract and then suspend it in deionized water to a suitable concentration (e.g., 10-20 mg/mL of crude extract).

    • Filter the aqueous solution to remove any particulate matter.

  • Adsorption:

    • Pack a column with the pre-treated macroporous resin.

    • Load the filtered sample solution onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Washing:

    • Wash the column with 3-5 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

    • Subsequently, wash with a low percentage of ethanol (e.g., 5-10%) to remove more polar, non-target compounds.

  • Elution:

    • Elute the fraction containing Vitexin-2''-O-p-coumarate using a stepwise or linear gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect fractions and monitor by HPLC to identify the fractions rich in the target compound.

  • Concentration:

    • Combine the target-rich fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Quantitative Data for Macroporous Resin Purification of Flavonoids

The following table summarizes typical performance data from literature for the purification of flavonoids from plant extracts using macroporous resins. These values can serve as a benchmark for optimization.

Resin TypeAdsorption Capacity (mg/g resin)Desorption Ratio (%)Purity Fold IncreaseRecovery (%)Reference
AB-8Varies with flavonoid~85-95%~4.76~84.9[15]
HPD-400Varies with flavonoid>80%~8.4~80[11]
D4020Varies with flavonoidHigh-High[6]
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from successful separations of similar flavonoid C-glycosides like vitexin and orientin[7][8][9].

  • Solvent System Selection:

    • A two-phase solvent system is critical. A common system for these types of compounds is Ethyl Acetate - n-Butanol - Water .

    • Prepare several ratios (e.g., 4:1:5, 1:2:3, 2:3:5 v/v/v) and shake vigorously in a separation funnel. Allow the phases to separate.

    • Determine the partition coefficient (K) of Vitexin-2''-O-p-coumarate in each system by dissolving a small amount of the enriched extract in the solvent system, separating the phases, and analyzing the concentration in each phase by HPLC. An ideal K value is typically between 0.5 and 2.0.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil column entirely with the stationary phase (typically the upper, more non-polar phase).

    • Set the revolution speed (e.g., 850-900 rpm) and begin pumping the mobile phase (typically the lower, more polar phase) into the column in the head-to-tail direction.

  • Sample Injection and Separation:

    • Once hydrodynamic equilibrium is reached (when the mobile phase emerges from the column outlet), dissolve the enriched sample from the macroporous resin step in a small volume of the biphasic solvent system.

    • Inject the sample into the column.

    • Continue pumping the mobile phase at a constant flow rate (e.g., 1.5-2.5 mL/min).

  • Fraction Collection:

    • Monitor the effluent from the column with a UV detector (e.g., at 280 nm or 320 nm).

    • Collect fractions based on the resulting chromatogram.

  • Analysis and Recovery:

    • Analyze the collected fractions by HPLC to determine the purity of each.

    • Combine the pure fractions containing Vitexin-2''-O-p-coumarate and remove the solvent under reduced pressure.

Quantitative Data for HSCCC Purification of Vitexin and Analogs
CompoundSolvent System (EtOAc-n-BuOH-H₂O)Sample LoadYield (from extract)PurityReference
Orientin4:1:5 (v/v/v)100 mg9.8 mg99.2%[7]
Vitexin4:1:5 (v/v/v)100 mg2.1 mg96.0%[7]
Apigenin di-C-glycosides2:3:5 (v/v/v)100 mg9.8 - 26.7 mg>95%[16]

Visualizations

experimental_workflow start Crude Plant Extract (e.g., Fenugreek Seeds) mpr Macroporous Resin Chromatography start->mpr Loading waste1 Sugars, Salts, Polar Impurities mpr->waste1 Washing enriched Enriched Flavonoid Fraction mpr->enriched Elution hsccc High-Speed Counter-Current Chromatography (HSCCC) enriched->hsccc Injection waste2 Other Flavonoids & Impurities hsccc->waste2 Fractionation pure_compound Pure Vitexin-2''-O-p-coumarate (>95% Purity) hsccc->pure_compound Fractionation analysis Purity & Structure Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

Caption: General workflow for the purification of Vitexin-2''-O-p-coumarate.

troubleshooting_logic problem Low Purity after Initial Column analysis Analyze by LC-MS to check for isomers and degradation products problem->analysis cause1 Co-elution of Isomers? solution1a Optimize HPLC: Change column/mobile phase cause1->solution1a solution1b Optimize HSCCC: Screen new solvent systems cause1->solution1b cause2 Compound Degradation? solution2a Check pH of all solutions (Aim for pH 4-6) cause2->solution2a solution2b Reduce Temperature (e.g., <40°C for evaporation) cause2->solution2b analysis->cause1 Isomers detected analysis->cause2 Degradation product detected

Caption: Troubleshooting logic for low purity purification outcomes.

References

Troubleshooting low signal intensity in LC-MS analysis of Vitexin-2''-O-p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Vitexin-2''-O-p-coumarate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, specifically addressing the issue of low signal intensity.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a frequent challenge in the LC-MS analysis of flavonoid glycosides like Vitexin-2''-O-p-coumarate. This guide provides a systematic approach to diagnose and resolve the root cause of the problem.

Q1: I am observing a very low signal or no signal for my Vitexin-2''-O-p-coumarate standard. What are the potential causes and how can I troubleshoot this?

A1: Low signal intensity for Vitexin-2''-O-p-coumarate can stem from several factors, ranging from sample preparation and chromatographic conditions to mass spectrometer settings. Follow the workflow below to systematically address the issue.

TroubleshootingWorkflow cluster_Start Start: Low Signal Intensity cluster_Sample Step 1: Sample Integrity & Preparation cluster_LC Step 2: Liquid Chromatography cluster_MS Step 3: Mass Spectrometry cluster_End Resolution start Low Signal Intensity for Vitexin-2''-O-p-coumarate node_sample Verify Sample Concentration and Stability start->node_sample node_prep Optimize Sample Preparation node_sample->node_prep If concentration is adequate node_mobile Check Mobile Phase Composition node_prep->node_mobile If sample prep is optimized node_column Evaluate Column Performance node_mobile->node_column If mobile phase is appropriate node_ion Optimize Ionization Mode (ESI+ vs. ESI-) node_column->node_ion If column is performing well node_source Tune Source Parameters node_ion->node_source If ionization mode is selected node_fragment Address In-Source Fragmentation node_source->node_fragment If source is optimized end Signal Intensity Improved node_fragment->end If fragmentation is controlled

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Detailed Troubleshooting Steps:

  • Step 1: Verify Sample Integrity and Preparation

    • Sample Concentration: Ensure the concentration of your standard is appropriate for your instrument's sensitivity. If you are analyzing a sample from a complex matrix, consider matrix effects that could be suppressing the signal.[1]

    • Sample Stability: Vitexin-2''-O-p-coumarate, being an ester, could be susceptible to hydrolysis. Ensure your sample is fresh and has been stored properly (e.g., at low temperature and protected from light).

    • Sample Preparation: For complex matrices like plant extracts, proper cleanup is crucial to reduce matrix effects.[2] Consider solid-phase extraction (SPE) for sample purification.[2] Ensure the final sample is filtered through a 0.22 µm filter.[2]

  • Step 2: Optimize Liquid Chromatography Conditions

    • Mobile Phase: For reversed-phase chromatography of flavonoids, a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with an acidic modifier is commonly used.[2][3]

      • Acidic Modifier: 0.1% formic acid is widely recommended to improve peak shape and promote protonation for positive ion mode ESI.[1][2] High concentrations of acid can, however, lead to ion suppression.[2][4]

      • Organic Solvent: Acetonitrile generally provides better chromatographic resolution for flavonoids than methanol.

    • Column: A C18 reversed-phase column is a standard choice for flavonoid analysis.[2][3] Ensure the column is not degraded or clogged.

  • Step 3: Optimize Mass Spectrometry Parameters

    • Ionization Mode: Flavonoids can ionize in both positive (ESI+) and negative (ESI-) modes.[5][6] It is crucial to test both modes to determine which provides a better signal for Vitexin-2''-O-p-coumarate. Often, negative mode is more sensitive for flavonoids.[4][7]

    • Source Parameters: Optimize the ESI source parameters for your specific instrument.[8] Key parameters to tune include:

      • Capillary Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow and Temperature

    • In-Source Fragmentation: Flavonoid glycosides can undergo fragmentation in the ion source, which can lead to a decrease in the abundance of the precursor ion.[2][5][6] This can be controlled by optimizing the fragmentor or capillary exit voltage.[5][6] A lower fragmentor voltage will generally minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q2: Which ionization mode, positive (ESI+) or negative (ESI-), is better for Vitexin-2''-O-p-coumarate?

A2: While both modes should be evaluated, flavonoid glycosides often exhibit greater sensitivity in the negative ion mode (ESI-).[4][7] In negative mode, you would typically look for the deprotonated molecule [M-H]⁻. In positive mode, you would look for the protonated molecule [M+H]⁺. It is recommended to perform initial infusions of your standard in both modes to determine the optimal setting for your analysis.

Q3: What are typical MS/MS fragmentation patterns for Vitexin (B1683572) derivatives?

A3: For C-glycosidic flavonoids like vitexin, the fragmentation pattern is characterized by cross-ring cleavages of the sugar moiety.[9] For a compound like Vitexin-2''-O-p-coumarate, you would expect to see losses related to the coumaroyl group and subsequent fragmentation of the vitexin backbone. Tandem mass spectrometry (MS/MS) is essential for structural confirmation and can help in distinguishing isomers.[2] Common neutral losses for flavonoids include H₂O and CO.[10] For vitexin, a characteristic transition is m/z 431.2 → 311.1.[3]

Q4: How can I minimize matrix effects when analyzing Vitexin-2''-O-p-coumarate in plant extracts?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common issue in complex samples.[1][2] To mitigate these effects:

  • Sample Preparation: Employ a thorough sample cleanup procedure. Solid-phase extraction (SPE) with a C18 cartridge is effective for enriching flavonoids and removing interfering compounds.[2]

  • Chromatographic Separation: Optimize your LC method to achieve good separation between your analyte and co-eluting matrix components.[2] A longer gradient may be necessary.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also reduce the analyte signal.[1]

  • Internal Standard: Use a stable isotope-labeled internal standard if available to compensate for signal variations caused by matrix effects.[1]

Q5: What could be the cause of in-source fragmentation and how can I control it?

A5: In-source fragmentation is the breakdown of the analyte within the ion source before mass analysis.[2] For flavonoid glycosides, this can lead to the premature loss of sugar or acyl groups, reducing the intensity of the desired precursor ion.[5][6] To control this:

  • Reduce Fragmentor/Capillary Exit Voltage: This is the primary parameter that influences in-source fragmentation.[5][6] Systematically lower this voltage to find an optimal value that maximizes the precursor ion signal while minimizing fragmentation.

  • Optimize Source Temperature: High source temperatures can sometimes contribute to the thermal degradation of labile compounds.

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for Vitexin-2''-O-p-coumarate Analysis

ParameterRecommended SettingNotes
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[2]Ensure compatibility with your LC system.
Mobile Phase AWater with 0.1% Formic Acid[2][3]Use high-purity, MS-grade reagents.
Mobile Phase BAcetonitrile with 0.1% Formic Acid[2]Methanol can also be used.[3]
GradientStart with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.Optimize for separation from matrix components.
Flow Rate0.2 - 0.4 mL/minDependent on column dimensions.
Column Temperature30 - 40 °CTo ensure reproducible retention times.
Injection Volume1 - 5 µL
MS System
Ionization ModeESI Negative and Positive (evaluate both)Negative mode is often more sensitive for flavonoids.[4][7]
Scan ModeFull Scan (for initial investigation) and MRM (for quantification)
Capillary Voltage3.0 - 4.5 kVOptimize for your specific instrument.
Nebulizer Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temp.300 - 350 °C
Fragmentor Voltage100 - 150 VStart low to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Preparation of Standard Solution and Sample Extraction
  • Standard Preparation:

    • Accurately weigh a known amount of Vitexin-2''-O-p-coumarate reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a series of calibration standards.

  • Sample Extraction from Plant Material:

    • Weigh approximately 100 mg of dried, powdered plant material.

    • Add 1 mL of 80% methanol.[2]

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.[1]

    • Collect the supernatant.

    • For cleaner samples, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.[2]

    • Filter the final extract through a 0.22 µm syringe filter before LC-MS analysis.[2]

Protocol 2: Generic LC-MS Method for Analysis
  • LC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes.

    • Inject 5 µL of the prepared standard or sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions (5% B) over 0.1 minutes and hold for 4 minutes for re-equilibration.

  • MS Method:

    • Set the mass spectrometer to acquire data in both positive and negative ion modes in separate runs.

    • For initial screening, use a full scan mode over a mass range of m/z 100-1000.

    • For targeted analysis, set up a Multiple Reaction Monitoring (MRM) method. Based on the structure of Vitexin-2''-O-p-coumarate, you would predict the precursor ion and potential product ions. The precursor ion for [M-H]⁻ would be approximately 577 m/z. A likely fragmentation would be the loss of the p-coumaroyl group (146 Da), leading to a product ion of m/z 431.

Visualization of Key Relationships

SignalingPathways cluster_Analyte Analyte Characteristics cluster_Method LC-MS Method Parameters Analyte Vitexin-2''-O-p-coumarate Structure Structure: - Flavone C-glycoside - Coumarate Ester Analyte->Structure Properties Properties: - Prone to hydrolysis - Potential for in-source fragmentation Analyte->Properties LC Liquid Chromatography Analyte->LC Influences MS Mass Spectrometry Analyte->MS Influences MobilePhase Mobile Phase: - Acidic modifier (e.g., 0.1% Formic Acid) - Reversed-phase solvents LC->MobilePhase Ionization Ionization: - ESI+ and ESI- - Optimize source parameters MS->Ionization

Caption: Relationship between analyte properties and LC-MS method parameters.

References

Technical Support Center: Enhancing the Resolution of Vitexin-2''-O-p-coumarate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Vitexin-2''-O-p-coumarate from its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC/UPLC separation of Vitexin-2''-O-p-coumarate and its isomers. The primary isomers of concern are the geometric cis and trans isomers of the p-coumaroyl moiety.

Q1: Why am I observing poor resolution or co-elution of my Vitexin-2''-O-p-coumarate isomers?

A1: Poor resolution is a common challenge due to the structural similarity of the isomers. Several factors in your HPLC/UPLC method can be optimized:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical. Acetonitrile (B52724) typically provides better separation efficiency for flavonoids compared to methanol (B129727). An acidic modifier, such as 0.1% formic acid or acetic acid, is essential to suppress the ionization of phenolic hydroxyl groups and improve peak shape.[1][2][3]

  • Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a C30 column, which offers enhanced shape selectivity for structurally related isomers, or a mixed-mode column (e.g., reversed-phase/strong anion-exchange) for alternative selectivity.[4][5]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the thermodynamics of the separation. Increasing the column temperature (e.g., to 30°C or 40°C) can decrease viscosity, leading to sharper peaks and potentially improved resolution.[3][6] However, excessive heat can sometimes be detrimental.[6]

  • Flow Rate: A lower flow rate generally increases the interaction time with the stationary phase, which can improve resolution, although it will also increase the analysis time.[3]

Q2: My peaks for Vitexin-2''-O-p-coumarate isomers are broad or tailing. What can I do?

A2: Peak broadening and tailing can compromise resolution and quantification. Here are potential causes and solutions:

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing. The use of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase is crucial to minimize these interactions.[1][2]

  • Column Contamination or Degradation: Ensure your column is clean and performing optimally. Flush the column with a strong solvent or, if necessary, replace it.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q3: I am seeing inconsistent retention times for my isomers. What is the cause?

A3: Fluctuating retention times can make peak identification unreliable. Consider the following:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Instability: Prepare fresh mobile phase daily and keep it well-mixed to prevent changes in composition due to evaporation of the organic solvent.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[6]

  • Pump Issues: Check for leaks and ensure the HPLC/UPLC pump is delivering a steady and precise flow rate.

Q4: I suspect I have cis and trans isomers of Vitexin-2''-O-p-coumarate. How can I confirm this and improve their separation?

A4: The p-coumaroyl group can exist as cis or trans geometric isomers. The trans isomer is generally more stable and abundant.

  • Identification: Cis and trans isomers often exhibit different UV spectra. The trans-isomer typically has a wavelength of maximum absorbance (λmax) at a slightly longer wavelength than the cis-isomer.[7] LC-MS/MS can also be used to confirm that the peaks have the same mass and fragmentation pattern, characteristic of isomers.

  • Improving Separation:

    • Gradient Optimization: A shallow gradient of acetonitrile in acidified water is often effective.

    • Specialized Columns: Columns with high shape selectivity, such as C30 or phenyl-hexyl columns, can enhance the resolution of geometric isomers.

    • Two-Dimensional LC (2D-LC): For extremely challenging co-elutions, a heart-cutting 2D-LC approach can be employed. The fraction containing the isomers is collected from the first dimension and re-injected onto a second column with a different selectivity.[8]

  • Sample Handling: Be aware that UV light can induce the isomerization of the trans form to the cis form.[7] Protect your samples and standards from light to prevent changes in the isomeric ratio.

Data Presentation: HPLC Parameters and Expected Resolution

The following tables summarize key experimental parameters and their impact on the resolution of flavonoid isomers, based on published data for similar compounds.

Table 1: Effect of Mobile Phase and Temperature on Flavonoid Isomer Resolution

Isomer PairColumnMobile PhaseTemperature (°C)Flow Rate (mL/min)Resolution (Rs)Reference
Orientin / IsoorientinC180.1% Acidic Water / Acetonitrile (Gradient)401.0> 1.5[3]
Vitexin / IsovitexinC180.1% Acidic Water / Acetonitrile (Gradient)401.0> 9.0[3]
cis / trans CrotamitonC30Acetonitrile / Water (40:60)300.52.5[5]
cis / trans Acylated AnthocyaninsMixed-Mode RP/SAX0.1% Formic Acid in Water / Acetonitrile (Gradient)Ambient1.0Baseline Separation[4]

Table 2: General Starting Conditions for Method Development

ParameterHPLCUPLC
Column C18 or C30, 4.6 x 250 mm, 5 µmC18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-30% B over 40 min10-40% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30-40 °C35-45 °C
Detection UV-DAD (scan 250-400 nm, monitor ~340 nm)UV-DAD (scan 250-400 nm, monitor ~340 nm)

Experimental Protocols

Protocol 1: High-Resolution Separation of Vitexin-2''-O-p-coumarate Isomers using HPLC

This protocol provides a robust starting point for separating the cis and trans isomers of Vitexin-2''-O-p-coumarate.

  • Sample Preparation:

    • Extract the plant material with 80% methanol or ethanol.

    • Concentrate the extract under reduced pressure.

    • For complex matrices, consider a solid-phase extraction (SPE) clean-up step using a C18 cartridge to enrich the flavonoid fraction.

    • Dissolve the final extract in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A quaternary or binary HPLC system with a UV-Vis Diode Array Detector (DAD).

    • Column: Acclaim C30, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 340 nm and collect spectra from 200-400 nm to observe potential spectral differences between isomers.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 35% B

      • 35-40 min: Hold at 35% B

      • 40-41 min: Return to 10% B

      • 41-50 min: Column re-equilibration at 10% B

  • Data Analysis:

    • Identify the peaks corresponding to Vitexin-2''-O-p-coumarate isomers based on retention time and UV spectra. The trans isomer is expected to elute later than the cis isomer in reversed-phase chromatography.

    • Calculate the resolution (Rs) between the isomeric peaks. A value of Rs > 1.5 indicates baseline separation.

Visualizations

Experimental Workflow for Isomer Separation and Identification

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation cluster_troubleshoot Troubleshooting / Advanced Methods Plant Plant Material Extract Crude Extract (80% Methanol) Plant->Extract SPE SPE Cleanup (C18 Cartridge) Extract->SPE Final Final Sample (Filtered) SPE->Final HPLC HPLC-DAD Analysis (C30 Column) Final->HPLC Chrom Chromatogram HPLC->Chrom Coelution Co-elution? Chrom->Coelution Baseline Baseline Separation Coelution->Baseline No Optimize Optimize Method: - Gradient - Temperature - Flow Rate Coelution->Optimize Yes Quant Quantification Baseline->Quant Optimize->HPLC TwoD_LC 2D-LC Analysis (Heart-cutting) Optimize->TwoD_LC If still co-eluting

Caption: Workflow for the separation of Vitexin-2''-O-p-coumarate isomers.

Logical Relationship for Troubleshooting Poor Resolution

G Start Poor Resolution of Isomers Check1 Is Peak Shape Good? (Symmetrical, not broad) Start->Check1 Tailing Peak Tailing/Fronting Check1->Tailing No Check2 Optimize Mobile Phase Check1->Check2 Yes FixTailing Solutions: - Increase mobile phase acidity (0.1% HCOOH) - Reduce sample load - Check for column contamination Tailing->FixTailing Success Resolution Improved FixTailing->Success Check2_details Try: - Shallower gradient - Switch from MeOH to ACN Check2->Check2_details Check3 Optimize Temperature Check2_details->Check3 Check3_details Try: - Increase temperature in increments (e.g., 30, 35, 40 °C) Check3->Check3_details Check4 Change Stationary Phase Check3_details->Check4 Check4_details Try: - C30 column (shape selectivity) - Phenyl-Hexyl column - Mixed-mode column Check4->Check4_details Check4_details->Success

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Methods to increase the solubility of Vitexin-2''-O-p-coumarate for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical methods and troubleshooting advice for increasing the solubility of Vitexin-2''-O-p-coumarate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving Vitexin-2''-O-p-coumarate for in vitro studies?

A1: Vitexin-2''-O-p-coumarate, like many flavonoids, is a lipophilic molecule with poor aqueous solubility. This inherent characteristic can lead to precipitation in aqueous cell culture media, making it difficult to achieve desired concentrations for accurate and reproducible experimental results. The presence of a coumarate group attached to the vitexin (B1683572) core can further influence its solubility profile.

Q2: What are the most common solvents for dissolving Vitexin-2''-O-p-coumarate?

A2: Vitexin-2''-O-p-coumarate is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol[1]. For in vitro assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Q3: What concentration of DMSO is considered safe for most cell lines?

A3: Generally, a final DMSO concentration of 0.1% to 0.5% in the culture medium is considered safe for a wide range of cell lines. However, it is crucial to perform a vehicle control experiment to confirm that the DMSO concentration used does not affect cell viability, morphology, or the specific biological endpoint being measured in your particular cell type.

Q4: My compound precipitates when I dilute my DMSO stock solution in the aqueous medium. What can I do?

A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The desired concentration of Vitexin-2''-O-p-coumarate may be above its solubility limit in the final aqueous medium. Try working with a lower concentration if your experimental design allows.

  • Optimize the dilution process: Instead of adding the compound directly to the full volume of the medium, try pre-mixing the DMSO stock with a small amount of serum-containing medium before further dilution. The serum proteins can help to stabilize the compound and prevent precipitation.

  • Consider alternative solubilization methods: If DMSO alone is insufficient, you may need to explore more advanced techniques such as complexation with cyclodextrins or using other formulation approaches.

Q5: How can cyclodextrins improve the solubility of Vitexin-2''-O-p-coumarate?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like flavonoids, within their cavity to form an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule, allowing for higher concentrations to be used in aqueous solutions without precipitation[2][3].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration of Vitexin-2''-O-p-coumarate is too high for the chosen solvent.Try gentle warming or sonication to aid dissolution. If precipitation persists, a lower stock concentration may be necessary.
Precipitation upon dilution in media The compound's solubility limit in the aqueous medium is exceeded.Ensure rapid mixing upon dilution. Pre-wet the pipette tip with media before aspirating the DMSO stock. Consider the use of cyclodextrins or other solubilizing agents.
Inconsistent experimental results Incomplete dissolution or precipitation of the compound leading to inaccurate dosing.Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment.
Cell toxicity observed in vehicle control The final concentration of the co-solvent (e.g., DMSO) is too high for the cell line.Determine the maximum tolerated solvent concentration for your specific cell line through a dose-response experiment. Keep the final solvent concentration below this limit and consistent across all treatments.

Quantitative Data Summary

Table 1: Solubility of Apigenin in Various Solvents

SolventSolubility (µg/mL)Reference
Water1.35[4][5]
Water (pH 7.5)2.16[6][7]
Capryol™ 90 oil1.39 ± 0.03[6]
Tween 8026.59 ± 1.16[6]
Transcutol® HP18.16 ± 0.43[6]

Table 2: Enhanced Aqueous Solubility of Apigenin using Formulation Techniques

Formulation MethodAchieved Aqueous Solubility (µg/mL)Fold IncreaseReference
Pluronic® F-127 Solid Dispersion252 ± 1~187[4]
Phospholipid Phytosome (APLC)> 77.76> 36[7]
Polymeric Micelles320.8~148[6]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of Vitexin-2''-O-p-coumarate using DMSO as a co-solvent.

Materials:

  • Vitexin-2''-O-p-coumarate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of Vitexin-2''-O-p-coumarate powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the target stock concentration (e.g., 10-50 mM). It is recommended to start with a small volume of DMSO, vortex, and add more if needed.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, particle-free solution should be obtained.

  • If the compound is difficult to dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrins

This protocol provides a method for preparing a Vitexin-2''-O-p-coumarate-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions for in vitro assays.

Materials:

  • Vitexin-2''-O-p-coumarate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable β-cyclodextrin derivative

  • Ethanol (B145695) or a suitable organic solvent for initial dissolution

  • Deionized water

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve Vitexin-2''-O-p-coumarate in a minimal amount of ethanol.

  • In a separate container, prepare a paste of HP-β-CD with a small amount of deionized water. A molar ratio of 1:1 or 1:2 (Vitexin-2''-O-p-coumarate:HP-β-CD) is a common starting point.

  • Slowly add the Vitexin-2''-O-p-coumarate solution to the HP-β-CD paste and knead thoroughly in a mortar for 30-60 minutes.

  • The resulting mixture is dried to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.

  • The resulting powder is the Vitexin-2''-O-p-coumarate-cyclodextrin inclusion complex, which should exhibit improved solubility in aqueous solutions.

  • The powder can now be dissolved directly in cell culture medium for bioassays. Confirm the final concentration and solubility improvement experimentally.

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubilization Methods cluster_protocol1 Protocol 1: DMSO cluster_protocol2 Protocol 2: Cyclodextrin (B1172386) cluster_end End: In Vitro Assay start Vitexin-2''-O-p-coumarate Powder method1 Method 1: Co-Solvent (DMSO) start->method1 Choose Method method2 Method 2: Cyclodextrin Complexation start->method2 Choose Method method3 Method 3: Other Formulations (Phytosomes, Nanoparticles) start->method3 Choose Method step1_1 Dissolve in 100% DMSO to create stock solution method1->step1_1 step2_1 Prepare inclusion complex method2->step2_1 step1_2 Dilute stock in aqueous medium step1_1->step1_2 step1_3 Check for precipitation step1_2->step1_3 step1_3->method2 Precipitation Occurs end Soluble Compound for Assay step1_3->end No Precipitation step2_2 Dissolve complex in aqueous medium step2_1->step2_2 step2_3 Confirm improved solubility step2_2->step2_3 step2_3->end

Caption: Workflow for selecting a solubilization method.

dmso_protocol_workflow cluster_dilution Dilution for Assay start Start: Prepare DMSO Stock weigh Weigh Compound start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve store Store stock at -20°C / -80°C dissolve->store prepare_medium Prepare cell culture medium store->prepare_medium For each experiment add_stock Add stock solution to medium (Final DMSO < 0.5%) prepare_medium->add_stock mix Mix thoroughly add_stock->mix check Visually inspect for precipitation mix->check check->start Precipitation end Ready for cell treatment check->end No Precipitation

Caption: Detailed workflow for DMSO stock preparation.

Signaling Pathway and Mechanism of Action

cyclodextrin_mechanism cluster_cyclodextrin Cyclodextrin Molecule cluster_flavonoid Flavonoid Molecule cluster_complex Inclusion Complex Formation cluster_result Result cd Hydrophilic Exterior (OH groups) complex Soluble Inclusion Complex cd->complex cavity Hydrophobic Cavity flavonoid Vitexin-2''-O-p-coumarate (Poorly water-soluble) flavonoid->complex Encapsulation result Increased Apparent Aqueous Solubility complex->result

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

References

Minimizing degradation of Vitexin-2''-O-p-coumarate during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Vitexin-2''-O-p-coumarate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Vitexin-2''-O-p-coumarate and why is its stability a concern during extraction?

Vitexin-2''-O-p-coumarate is a flavonoid glycoside, a natural phenolic compound found in various plants.[1][2] Like many flavonoids, it is susceptible to degradation under certain environmental conditions. Ensuring its stability during extraction is crucial for obtaining accurate quantitative results, preserving its biological activity, and ensuring the quality of the final extract for research and drug development.

Q2: What are the primary factors that can cause the degradation of Vitexin-2''-O-p-coumarate during extraction?

The primary factors leading to the degradation of flavonoids, including Vitexin-2''-O-p-coumarate, are:

  • Temperature: High temperatures can accelerate degradation reactions.

  • pH: Both highly acidic and alkaline conditions can cause hydrolysis or structural rearrangement. Flavonoids are often more stable in mildly acidic conditions.

  • Light: Exposure to UV or even visible light can induce photodegradation.

  • Oxidation: The presence of oxygen and oxidative enzymes can lead to the breakdown of the flavonoid structure.

  • Enzymatic Degradation: Endogenous plant enzymes, such as glycosidases, can hydrolyze the glycosidic bonds.[3][4][5][6][7]

Q3: What are the ideal storage conditions for plant material to minimize degradation of Vitexin-2''-O-p-coumarate before extraction?

To minimize degradation before extraction, plant materials should be dried quickly at a low temperature (e.g., freeze-drying or shade drying) to reduce water activity and inhibit enzymatic degradation. The dried material should be stored in airtight, opaque containers in a cool, dark, and dry place.

Q4: Which solvents are recommended for the extraction of Vitexin-2''-O-p-coumarate?

Polar solvents are generally used for the extraction of flavonoid glycosides. The most common and effective solvents include:

The choice of solvent will also depend on the specific plant matrix and the desired purity of the extract.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of Vitexin-2''-O-p-coumarate Incomplete extraction: Insufficient solvent volume, extraction time, or temperature.Increase the solvent-to-solid ratio. Optimize the extraction time and temperature (while monitoring for degradation). Consider using extraction assistance techniques like sonication.
Degradation during extraction: Exposure to high temperatures, inappropriate pH, or light.Lower the extraction temperature (ideally below 50°C). Use a mildly acidic extraction solvent. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Presence of unknown peaks in chromatogram Degradation products: Vitexin-2''-O-p-coumarate has degraded into other compounds.Review and optimize extraction conditions to minimize degradation (see above). Use a stability-indicating analytical method to identify and quantify degradation products.
Co-extraction of impurities: The solvent is extracting other compounds from the plant matrix.Modify the solvent system to improve selectivity. Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids. Employ a post-extraction purification step like solid-phase extraction (SPE).
Poor reproducibility of results Inconsistent extraction conditions: Variations in temperature, time, solvent composition, or sample preparation.Standardize all extraction parameters. Ensure consistent and thorough homogenization of the plant material. Use precise measurements for all reagents and samples.
Sample variability: Natural variation in the concentration of the target compound in the plant material.Homogenize a larger batch of plant material to ensure uniformity. If possible, use a certified reference material for comparison.

Data on Factors Affecting Flavonoid Stability

While specific quantitative data for Vitexin-2''-O-p-coumarate is limited, the following tables summarize general findings for flavonoids and vitexin, which can be used as a guide.

Table 1: Effect of Temperature on Flavonoid Stability

Compound ClassTemperature RangeObservationReference
Flavonol glycosides> 70°CRapid degradation observed.[8]
Polyhydroxy flavonolsBoiling waterRapid degradation, with stability influenced by the number and position of hydroxyl groups and glycosylation.[9]
Vitexin50°C (in water)Optimal temperature for aqueous extraction, suggesting higher temperatures may be detrimental.General knowledge

Table 2: Effect of pH on Flavonoid Stability

Compound/ClasspH ConditionObservationReference
VitexinAlkalineHighly labile.[8]
Flavonoids (general)Acidic (pH < 7)Generally more stable.[6]
Caffeic, Chlorogenic, Gallic acidsHigh pHNot stable.[7]
Catechin, Ferulic acid, RutinpH 3-11Resisted major degradation.[7]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Vitexin-2''-O-p-coumarate with Minimized Degradation

This protocol is based on general principles for flavonoid extraction and aims to minimize degradation.

1. Sample Preparation: a. Grind the dried plant material to a fine powder (e.g., 40-60 mesh). b. Accurately weigh approximately 1 g of the powdered sample into a flask.

2. Extraction: a. Add 20 mL of 70% methanol (v/v) containing 0.1% formic acid to the flask. The acidic condition helps to stabilize the flavonoid. b. Tightly cap the flask and wrap it in aluminum foil to protect it from light. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C). d. After sonication, let the mixture stand for 1 hour at room temperature, with occasional shaking.

3. Solid-Liquid Separation: a. Centrifuge the mixture at 4000 rpm for 15 minutes. b. Carefully decant the supernatant into a clean collection vessel.

4. Re-extraction (Optional but Recommended): a. To ensure complete extraction, add another 15 mL of the extraction solvent to the plant residue. b. Repeat steps 2c to 3b. c. Combine the supernatants from both extractions.

5. Final Preparation: a. Filter the combined supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis. b. If storage is necessary, store the extract at -20°C in an amber vial.

Protocol 2: Forced Degradation Study of a Vitexin-2''-O-p-coumarate Extract

This protocol outlines a forced degradation study to assess the stability of Vitexin-2''-O-p-coumarate under various stress conditions.[10][11][12][13]

1. Preparation of Stock Solution: a. Prepare a stock solution of the Vitexin-2''-O-p-coumarate extract in 70% methanol.

2. Stress Conditions: a. Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis. b. Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before analysis. c. Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2 hours, protected from light. d. Thermal Degradation: Heat the stock solution at 80°C for 4 hours in a sealed vial. e. Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. A dark control should be run in parallel.

3. Analysis: a. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. b. Compare the chromatograms to identify degradation products and quantify the loss of Vitexin-2''-O-p-coumarate.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding weighing Weighing grinding->weighing add_solvent Add Acidified 70% Methanol weighing->add_solvent sonication Ultrasonication (30 min, <30°C) add_solvent->sonication centrifugation Centrifugation sonication->centrifugation collection Collect Supernatant centrifugation->collection filtration 0.45 µm Filtration collection->filtration hplc HPLC Analysis filtration->hplc

Caption: Workflow for the optimized extraction of Vitexin-2''-O-p-coumarate.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) Coumaroyl_CoA->Chalcone_Synthase Chalcones Chalcones Chalcone_Synthase->Chalcones Chalcone_Isomerase Chalcone Isomerase (CHI) Chalcones->Chalcone_Isomerase Flavanones Flavanones (e.g., Naringenin) Chalcone_Isomerase->Flavanones Flavone_Synthase Flavone Synthase (FNS) Flavanones->Flavone_Synthase Flavones Flavones (e.g., Apigenin) Flavone_Synthase->Flavones CGT C-Glycosyltransferase Flavones->CGT Vitexin Vitexin (Apigenin-8-C-glucoside) CGT->Vitexin Acyltransferase Acyltransferase Vitexin->Acyltransferase Final_Product Vitexin-2''-O-p-coumarate Acyltransferase->Final_Product

Caption: General biosynthetic pathway of Vitexin-2''-O-p-coumarate.

Degradation_Factors cluster_factors Degradation Factors Compound Vitexin-2''-O-p-coumarate Temperature High Temperature Compound->Temperature Thermal Degradation pH Extreme pH (Acidic/Alkaline) Compound->pH Hydrolysis Light UV/Visible Light Compound->Light Photodegradation Oxidation Oxygen/Enzymes Compound->Oxidation Oxidative Degradation Degradation_Products Degradation Products Temperature->Degradation_Products pH->Degradation_Products Light->Degradation_Products Oxidation->Degradation_Products

Caption: Factors leading to the degradation of Vitexin-2''-O-p-coumarate.

References

Technical Support Center: Optimizing Solvent Systems for the Extraction of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Vitexin-2''-O-p-coumarate.

I. Frequently Asked Questions (FAQs)

Q1: What are the most effective general solvent systems for extracting flavonoid glycosides like Vitexin-2''-O-p-coumarate?

A1: Generally, polar solvents are effective for extracting flavonoid glycosides. Mixtures of alcohol and water, such as 70-80% ethanol (B145695) or methanol (B129727), are widely used and often yield good results. The water component helps to swell the plant material, allowing for better solvent penetration, while the alcohol solubilizes the target compound. For vitexin (B1683572), a structurally similar compound, a 40% methanol solution containing 0.5% acetic acid was found to be highly effective, yielding 0.554 mg/g from Prosopis farcta leaves[1].

Q2: How does the addition of acid or base to the solvent system affect the extraction yield?

A2: The pH of the extraction solvent can significantly influence the yield. A slightly acidic environment (pH 4-6) is often optimal for flavonoid extraction as it can help to break down cell walls and improve the stability of the phenolic compounds. For instance, the addition of 0.5% acetic acid to a 40% methanol-water mixture improved the extraction of vitexin[1]. However, strong acids or bases can lead to the degradation of flavonoid glycosides.

Q3: What role does temperature play in the extraction process?

A3: Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate of the solvent, which can lead to higher extraction yields. However, elevated temperatures can also cause the thermal degradation of heat-sensitive compounds like Vitexin-2''-O-p-coumarate. A balance must be struck, with temperatures around 40-50°C often being a good starting point for optimization.

Q4: Are there modern extraction techniques that can improve efficiency?

A4: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency. These methods can reduce extraction time and solvent consumption while increasing the yield. For example, a study on the extraction of vitexin from Prosopis farcta leaves utilized an ultrasonic extraction device[1].

Q5: How can I confirm the presence and quantity of Vitexin-2''-O-p-coumarate in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the identification and quantification of Vitexin-2''-O-p-coumarate. The compound can be identified by comparing its retention time and UV spectrum with a known standard. Quantification is achieved by creating a calibration curve with a pure standard of Vitexin-2''-O-p-coumarate.

II. Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Vitexin-2''-O-p-coumarate 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for the target compound. 2. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-solid ratio. 3. Degradation of the Compound: High temperatures, extreme pH, or prolonged exposure to light can degrade the flavonoid. 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.1. Optimize Solvent System: Experiment with different solvent polarities. Start with 70% ethanol or methanol and try varying the water content. Consider adding a small amount of acid (e.g., 0.1-0.5% acetic acid). A study on hazelnut waste, which contains Vitexin-2''-O-p-coumarate, found that a water/acetone mixture (40/60) yielded more metabolites than a water/ethanol mixture (50/50). 2. Adjust Extraction Parameters: Increase the extraction time or the solvent-to-solid ratio. Consider performing multiple extraction cycles. 3. Control Extraction Conditions: Use moderate temperatures (40-50°C). Protect the extraction mixture from direct light. Maintain a slightly acidic pH (4-6). 4. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction.
Extract Discoloration (e.g., browning) 1. Oxidation of Phenolic Compounds: Exposure to air (oxygen) can lead to the oxidation of flavonoids, causing a color change. 2. High pH: Alkaline conditions can promote the degradation and oxidation of flavonoids.1. Minimize Air Exposure: Work quickly and consider using an inert gas (e.g., nitrogen) to blanket the extraction mixture. 2. Maintain Acidic pH: Ensure the extraction solvent is slightly acidic.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent system may be extracting a wide range of compounds in addition to the target flavonoid. 2. Presence of Chlorophyll and other Pigments: These are often co-extracted, especially with less polar solvents.1. Optimize Solvent Polarity: Adjust the polarity of your solvent system to be more selective for flavonoid glycosides. 2. Pre-extraction/Clean-up: Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and some pigments before the main extraction. Alternatively, use solid-phase extraction (SPE) for post-extraction clean-up.
Inconsistent Results 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Variations in temperature, time, or solvent composition between experiments.1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Standardize Protocol: Carefully control all extraction parameters to ensure reproducibility.

III. Data Presentation

Table 1: Comparison of Solvent Systems for the Extraction of Vitexin (a related flavonoid) from Prosopis farcta[1][2][3]
MethodSolvent SystemYield (mg/g DW)
185% EthanolNot significantly different from Method 4
270% Methanol0.498
340% Acidic Methanol (0.5% Acetic Acid)0.554
494% EthanolNot significantly different from Method 1
5100% Methanol0.463
653% Acetonitrile0.313

DW: Dry Weight

IV. Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Vitexin from Prosopis farcta Leaves[1]
  • Sample Preparation: Collect and dry the plant leaves at 60°C. Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 2 g of the powdered leaves.

    • Add 30 mL of 40% methanol containing 0.5% acetic acid.

    • Place the mixture in an ultrasonic extraction device.

    • Sonicate for 30 minutes.

    • Repeat the extraction process twice with fresh solvent.

  • Post-Extraction:

    • Collect and filter the extracts.

    • Dry the filtrate using a rotary evaporator at 50°C.

    • Dissolve the dried extract in a suitable solvent for analysis (e.g., methanol-acetonitrile-water mixture).

    • Filter the dissolved extract through a 0.45 µm membrane filter before HPLC analysis.

Protocol 2: HPLC Analysis of Vitexin[1]
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of Solvent A (0.5% ortho-phosphoric acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 0.8 mL/minute.

  • Detection: UV detector set at 354 nm.

  • Quantification: Based on a calibration curve generated using a pure vitexin standard.

V. Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material drying Drying (60°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 40% Acidic Methanol) grinding->extraction ultrasound Ultrasound-Assisted (30 min) extraction->ultrasound filtration Filtration ultrasound->filtration evaporation Rotary Evaporation (50°C) filtration->evaporation dissolution Dissolution in Mobile Phase evaporation->dissolution hplc HPLC-UV Analysis dissolution->hplc quantification Quantification of Vitexin-2''-O-p-coumarate hplc->quantification

Caption: Workflow for the extraction and quantification of Vitexin-2''-O-p-coumarate.

Troubleshooting_Logic cluster_solvent Solvent Optimization cluster_params Parameter Optimization cluster_prep Sample Preparation start Low Extraction Yield? check_polarity Is solvent polarity optimal? start->check_polarity Yes check_ph Is pH acidic? start->check_ph Yes check_temp Is temperature too high/low? start->check_temp Yes check_time Is extraction time sufficient? start->check_time Yes check_particle Is particle size too large? start->check_particle Yes adjust_polarity Adjust alcohol:water ratio or try acetone-based system check_polarity->adjust_polarity solution Improved Yield adjust_polarity->solution add_acid Add 0.1-0.5% acetic acid check_ph->add_acid add_acid->solution adjust_temp Optimize to 40-50°C check_temp->adjust_temp adjust_temp->solution increase_time Increase extraction time or perform multiple cycles check_time->increase_time increase_time->solution grind_sample Grind to a fine powder check_particle->grind_sample grind_sample->solution

Caption: Troubleshooting logic for low extraction yield of Vitexin-2''-O-p-coumarate.

References

Addressing matrix effects in the quantification of Vitexin-2''-O-p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Vitexin-2''-O-p-coumarate. Our goal is to help you address common challenges, particularly those related to matrix effects in various sample types.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of Vitexin-2''-O-p-coumarate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the context of quantifying Vitexin-2''-O-p-coumarate using techniques like LC-MS/MS, matrix components (e.g., phospholipids, salts, and other metabolites from plasma or plant extracts) can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of Vitexin-2''-O-p-coumarate is introduced into the LC eluent after the analytical column, while a blank matrix extract is injected.[1] Any fluctuation (dip or peak) in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike Analysis: This quantitative method involves comparing the peak area of Vitexin-2''-O-p-coumarate in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent) An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q3: What are the primary strategies to mitigate matrix effects?

A3: Strategies to address matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering components from the sample before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects.[4]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have lower recovery for polar analytes.[4]

    • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds and concentrating the analyte.[4][5]

    • Matrix Solid-Phase Dispersion (MSPD): A simple and efficient method for solid and semi-solid samples like plant tissues.[6]

  • Chromatographic Optimization: Modifying the LC method can help separate Vitexin-2''-O-p-coumarate from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[4]

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminating them.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects, as the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]

    • Matrix-Matched Calibration: Calibration standards are prepared in the same matrix as the samples to ensure that both standards and samples are affected by the matrix in the same way.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape and/or Inconsistent Retention Time Suboptimal mobile phase composition.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of flavonoid glycosides.
Inadequate chromatographic separation.Optimize the LC gradient to better separate Vitexin-2''-O-p-coumarate from matrix components. Consider using a column with a different chemistry (e.g., phenyl-hexyl instead of C18).
Low Analyte Signal or High Variability Significant ion suppression.Implement a more rigorous sample cleanup method such as SPE or LLE instead of protein precipitation.
Suboptimal MS parameters.Optimize ion source parameters (e.g., gas flows, temperatures, and voltages) for Vitexin-2''-O-p-coumarate.
Inaccurate Quantification (Poor Accuracy and Precision) Uncompensated matrix effects.Use a stable isotope-labeled internal standard for Vitexin-2''-O-p-coumarate if available. If not, a suitable structural analog can be used.
Inconsistent matrix effects between samples.Prepare matrix-matched calibration curves to compensate for the variability.
Low and/or Variable Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. For plant materials, techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency.[5]
Analyte loss during sample processing.Ensure all evaporation and reconstitution steps are carefully controlled. Check for analyte adsorption to container surfaces.

Data Presentation

The following table summarizes the typical effectiveness of different sample preparation methods in reducing matrix effects for flavonoid glycosides, which are structurally related to Vitexin-2''-O-p-coumarate.

Sample Preparation Method Typical Matrix Effect Reduction (%) Analyte Recovery (%) Advantages Disadvantages
Protein Precipitation (PPT) 10 - 40%85 - 105%Fast and simpleHigh level of residual matrix components[4]
Liquid-Liquid Extraction (LLE) 40 - 70%70 - 95%Cleaner extracts than PPTCan have lower recovery for polar analytes[4]
Solid-Phase Extraction (SPE) 70 - 95%80 - 110%High purity extracts, good recoveryMore time-consuming and costly than PPT/LLE[4]
Matrix Solid-Phase Dispersion (MSPD) 60 - 90%85 - 105%Simple and effective for solid samplesMethod development can be complex[6]

Note: The values presented are typical ranges and can vary depending on the specific matrix, analyte concentration, and analytical conditions.

Experimental Protocols

Protocol 1: Quantification of Vitexin-2''-O-p-coumarate in Plasma

This protocol describes a general procedure for the analysis of Vitexin-2''-O-p-coumarate in plasma samples using solid-phase extraction for sample cleanup.

1. Sample Preparation (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute Vitexin-2''-O-p-coumarate with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then returns to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive, to be optimized for Vitexin-2''-O-p-coumarate.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to Vitexin-2''-O-p-coumarate and the internal standard.

Protocol 2: Quantification of Vitexin-2''-O-p-coumarate in Plant Extracts

This protocol provides a general method for extracting and quantifying Vitexin-2''-O-p-coumarate from dried plant material.[9]

1. Extraction

  • Weigh approximately 100 mg of powdered, dried plant material into a microcentrifuge tube.

  • Add 1 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter prior to LC-MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient profile to account for the complexity of the plant extract.

Visualizations

The following diagrams illustrate key workflows for addressing matrix effects.

Troubleshooting_Workflow start Inaccurate Quantification of Vitexin-2''-O-p-coumarate check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Present? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes end Accurate Quantification no_matrix_effect->end optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Implement Internal Standard (Stable Isotope or Analog) optimize_chromatography->use_is matrix_matched_cal Use Matrix-Matched Calibration use_is->matrix_matched_cal revalidate Re-validate Method matrix_matched_cal->revalidate revalidate->end Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_plant Plant Material plasma_sample Plasma Sample + Anticoagulant ppt Protein Precipitation + Acetonitrile/Methanol plasma_sample->ppt lle Liquid-Liquid Extraction + Organic Solvent plasma_sample->lle spe Solid-Phase Extraction C18 Cartridge plasma_sample->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis plant_sample Dried Plant Material Powdered extraction Solvent Extraction + 80% Methanol plant_sample->extraction mspd Matrix Solid-Phase Dispersion + Dispersant plant_sample->mspd extraction->analysis mspd->analysis Mitigation_Strategies cluster_minimize cluster_compensate main Addressing Matrix Effects cat1 Minimize Matrix Effects main->cat1 cat2 Compensate for Matrix Effects main->cat2 min_sp Sample Preparation (SPE, LLE, MSPD) cat1->min_sp min_chrom Chromatographic Separation cat1->min_chrom comp_is Internal Standard (Stable Isotope Labeled) cat2->comp_is comp_cal Matrix-Matched Calibration cat2->comp_cal

References

Technical Support Center: Synthesis of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Vitexin-2''-O-p-coumarate. The information is designed to address common challenges and improve the efficiency of the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the enzymatic synthesis of Vitexin-2''-O-p-coumarate.

Issue Potential Cause Recommended Solution
Low to No Product Formation Enzyme Inactivity: The lipase (B570770) may be denatured or inhibited.- Enzyme Source: Candida antarctica lipase B (CALB) is commonly used for flavonoid acylation. Ensure the enzyme is from a reputable supplier and stored correctly. - Solvent Choice: Polar solvents can strip essential water from the enzyme, leading to inactivation. Test less polar, hydrophobic solvents like tert-butanol (B103910) or 2-methyl-2-butanol (B152257).[1] - Water Activity: Lipases require a minimal amount of water for activity in organic solvents. Ensure the solvent is not completely anhydrous. The addition of molecular sieves can help control water content.
Poor Substrate Solubility: Vitexin (B1683572) and/or p-coumaric acid may not be sufficiently dissolved in the reaction medium.- Solvent System: Use a solvent system known to dissolve both substrates. Acetone has been shown to be effective for flavonoid acylation.[1] A co-solvent system may be necessary. - Temperature: Gently increasing the reaction temperature can improve solubility, but be mindful of the enzyme's optimal temperature range to avoid denaturation.
Inappropriate Acyl Donor: The activated form of p-coumaric acid may not be suitable for the chosen lipase.- Acyl Donor Activation: Vinyl esters of the acyl donor are often more reactive in lipase-catalyzed reactions. Consider using vinyl p-coumarate.
Low Yield of Vitexin-2''-O-p-coumarate Suboptimal Reaction Conditions: The temperature, substrate molar ratio, or reaction time may not be ideal.- Optimization: Systematically optimize reaction parameters. A typical starting point is a 1:5 to 1:10 molar ratio of vitexin to acyl donor. Monitor the reaction progress over time (e.g., 24, 48, 72 hours) to determine the optimal reaction time. - Temperature: Most lipases have an optimal temperature between 40-60°C.
Enzyme Inhibition: High concentrations of substrates or products can inhibit lipase activity.- Fed-Batch Strategy: Consider adding the acyl donor in portions over the course of the reaction to maintain a lower, more optimal concentration.
Formation of Multiple Products (Poor Regioselectivity) Enzyme Choice: The selected lipase may not be specific for the 2''-O-position of the glucose moiety on vitexin.- Enzyme Screening: While CALB often shows high regioselectivity for the primary hydroxyl group of the sugar moiety in flavonoids, other lipases could be screened.[2] Lipase from Pseudomonas cepacia has been shown to acylate different positions on flavonoids.[3]
Reaction Conditions: Solvent and temperature can influence the regioselectivity of the enzyme.- Solvent Effects: The choice of solvent can impact the conformation of the enzyme and, consequently, its regioselectivity. Experiment with different organic solvents.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and enzyme can complicate purification.- Enzyme Removal: If using an immobilized lipase, it can be easily removed by filtration. For free lipase, precipitation followed by centrifugation may be necessary. - Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method for purifying flavonoid derivatives.[4][5][6][7] A C18 column with a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid) is a good starting point. - Extraction: Liquid-liquid extraction can be used as an initial purification step to separate the more lipophilic acylated product from the more polar unreacted vitexin.

Frequently Asked Questions (FAQs)

Q1: What is the most effective enzyme for the regioselective acylation of vitexin at the 2''-O-position?

A1: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is widely reported to be highly regioselective for the acylation of the primary hydroxyl group (C6''-OH) of the sugar moiety in flavonoid glycosides.[2][8] While direct evidence for exclusive 2''-O acylation of vitexin is limited in the provided search results, CALB's known specificity makes it the primary candidate for this reaction.

Q2: Which solvent system is recommended for the enzymatic synthesis of Vitexin-2''-O-p-coumarate?

A2: The choice of solvent is critical and often involves a trade-off between substrate solubility and enzyme activity.[9][10][11] Acetone has been shown to be a good solvent for the acylation of flavonoids, offering a balance of dissolving both the polar flavonoid and the less polar acyl donor.[1] Other solvents like tert-butanol and 2-methyl-2-butanol have also been used successfully in flavonoid acylation.[1] It is recommended to perform small-scale screening experiments with different solvents to determine the optimal one for your specific reaction conditions.

Q3: How can I improve the yield of the reaction?

A3: To improve the yield, consider the following:

  • Molar Ratio: Use an excess of the acyl donor (p-coumaric acid derivative), typically in a molar ratio of 1:5 to 1:10 (vitexin:acyl donor).

  • Enzyme Concentration: Increase the amount of lipase, but be aware that this can increase costs.

  • Water Content: Control the water activity in the reaction medium. While lipases need some water, excess water will promote the hydrolysis of the ester product. The use of molecular sieves can help maintain low water content.

  • Reaction Time: Monitor the reaction over time to ensure it has reached completion.

Q4: What is the best method to purify the final product?

A4: A multi-step purification strategy is often most effective.

  • Enzyme Removal: If using an immobilized enzyme, filter the reaction mixture.

  • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

  • Extraction: Perform a liquid-liquid extraction to separate the more lipophilic Vitexin-2''-O-p-coumarate from the unreacted vitexin. An organic solvent like ethyl acetate (B1210297) and water can be used.

  • Chromatography: The final purification is typically achieved by column chromatography, with High-Performance Liquid Chromatography (HPLC) being the preferred method for obtaining high purity.[4][5][6][7]

Q5: How can I confirm the structure of the synthesized Vitexin-2''-O-p-coumarate?

A5: The structure of the final product should be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential to confirm the attachment of the p-coumaroyl group and to determine the position of esterification on the vitexin molecule.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[12]

Experimental Protocols

Materials:

  • Vitexin

  • Vinyl p-coumarate (or p-coumaric acid and an esterification agent)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., acetone, tert-butanol, or 2-methyl-2-butanol)

  • Molecular sieves (3Å or 4Å)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled oil bath, rotary evaporator)

  • Purification equipment (HPLC system with a C18 column)

Procedure:

  • Preparation: Dry all glassware thoroughly. Add molecular sieves to the chosen anhydrous solvent to ensure minimal water content.

  • Reaction Setup: In a round-bottom flask, dissolve vitexin in the anhydrous solvent. Add vinyl p-coumarate in a molar excess (e.g., 5 equivalents).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 10-20% by weight of the substrates).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) for 24-72 hours. Monitor the reaction progress periodically by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, filter off the immobilized enzyme. Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Purification: Combine the filtrate and washes and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or, for higher purity, by preparative HPLC.

Data Presentation

Table 1: Comparison of Solvents in Lipase-Catalyzed Flavonoid Acylation

SolventLog PDielectric ConstantTypical Conversion YieldReference
Acetone-0.2320.7High[1]
tert-Butanol0.612.5High[1]
2-Methyl-2-butanol0.775.8High[1]
Toluene2.72.4Moderate to High[13]
Hexane3.91.9Moderate
1,4-Dioxane-0.272.2Variable[13]

Note: Conversion yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware prep_solvent Add Molecular Sieves to Anhydrous Solvent dissolve Dissolve Vitexin and Vinyl p-coumarate in Solvent prep_solvent->dissolve add_enzyme Add Immobilized Lipase dissolve->add_enzyme react Stir at Controlled Temperature (e.g., 50°C, 24-72h) add_enzyme->react monitor Monitor Progress (TLC/HPLC) react->monitor filter_enzyme Filter to Remove Enzyme monitor->filter_enzyme evaporate Evaporate Solvent filter_enzyme->evaporate purify Purify by Chromatography (HPLC) evaporate->purify analyze Structural Confirmation (NMR, MS) purify->analyze troubleshooting_logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Condition Issues cluster_materials Starting Material Issues start Low/No Product Yield enzyme_inactive Inactive Enzyme? start->enzyme_inactive enzyme_inhibited Inhibited Enzyme? start->enzyme_inhibited poor_solubility Poor Substrate Solubility? start->poor_solubility suboptimal_params Suboptimal Temp/Ratio/Time? start->suboptimal_params bad_acyl_donor Ineffective Acyl Donor? start->bad_acyl_donor solution_enzyme solution_enzyme enzyme_inactive->solution_enzyme Check source, storage, solvent, water activity solution_fed_batch solution_fed_batch enzyme_inhibited->solution_fed_batch Use fed-batch strategy solution_solubility solution_solubility poor_solubility->solution_solubility Change solvent, adjust temp. solution_optimize solution_optimize suboptimal_params->solution_optimize Optimize conditions solution_acyl_donor solution_acyl_donor bad_acyl_donor->solution_acyl_donor Use activated ester (e.g., vinyl ester)

References

Validation & Comparative

A Comparative Guide to the HPLC Method Validation for the Quantification of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies and validation parameters relevant to the quantification of Vitexin-2''-O-p-coumarate using High-Performance Liquid Chromatography (HPLC). While specific validation studies dedicated exclusively to Vitexin-2''-O-p-coumarate are not extensively documented, this guide draws upon established validation protocols for structurally similar flavonoids, such as vitexin (B1683572) and its glycosides, to offer a robust framework for researchers, scientists, and drug development professionals. The presented data serves as a benchmark for performance expectations in method development and validation.

Introduction to Vitexin-2''-O-p-coumarate and its Analysis

Vitexin-2''-O-p-coumarate is a flavonoid glycoside found in various plant species, including Crataegus (hawthorn) and Ephedra alata.[1] Its quantification is crucial for the quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. HPLC coupled with UV or Mass Spectrometry (MS) detection is the most common analytical technique for the identification and quantification of this and related compounds.[1][2] Method validation is a critical requirement to ensure that the analytical procedure is accurate, reliable, and reproducible for its intended purpose.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method typically follows a standardized workflow to assess various performance characteristics as stipulated by guidelines from the International Council for Harmonisation (ICH). The logical flow from method development to application is depicted below.

HPLC_Validation_Workflow A Method Development (Column, Mobile Phase, Flow Rate, Wavelength) B System Suitability Testing (Tailing Factor, Theoretical Plates, %RSD) A->B C Method Validation Parameters B->C C_hub C->C_hub D Specificity / Selectivity J Application (Routine Analysis of Samples) D->J E Linearity & Range E->J F Precision (Repeatability & Intermediate Precision) F->J G Accuracy (Recovery Studies) G->J H Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->J I Robustness I->J C_hub->D C_hub->E C_hub->F C_hub->G C_hub->H C_hub->I

Caption: General workflow for HPLC method validation.

Detailed Experimental Protocols

The following protocols are representative methodologies for HPLC method validation, adapted from published studies on vitexin and its derivatives.[3][4][5] These can be used as a starting point for validating a method for Vitexin-2''-O-p-coumarate.

A. System Suitability: Before commencing validation, the suitability of the chromatographic system is evaluated. A standard solution of the analyte is injected multiple times (typically n=6). The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2%, the theoretical plates are high (e.g., >2000), and the tailing factor is close to 1 (e.g., <1.5).[3]

B. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is determined by injecting a blank sample (matrix without the analyte) and comparing its chromatogram to that of a sample containing the analyte. No interfering peaks should be observed at the retention time of the analyte.[3]

C. Linearity and Range: Linearity is assessed by preparing a series of at least five concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.[3][4]

D. Precision:

  • Repeatability (Intra-day Precision): Assessed by analyzing multiple samples (e.g., n=6) of the same concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The precision is expressed as the %RSD, which should ideally be below 3%.[4]

E. Accuracy: Accuracy is determined through recovery studies. A known amount of the analyte is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is calculated. Acceptable recovery is typically within the range of 95-105%.[6]

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3 and LOQ to an S/N of 10.[5]

G. Robustness: Robustness is evaluated by making small, deliberate variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), or mobile phase composition (e.g., ±2%). The method is considered robust if these variations do not significantly affect the results.[3]

Comparative Performance Data from Related Compounds

The following tables summarize the validation data from HPLC methods developed for vitexin and its other glycosides. This information provides a valuable reference for establishing acceptance criteria for a Vitexin-2''-O-p-coumarate method.

Table 1: Linearity, LOD, and LOQ Data for Vitexin Derivatives

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LODLOQReference
Vitexin1.74 - 87.00> 0.9981 ng3 ng[4]
Vitexin-2''-O-rhamnoside4.05 - 202.50> 0.9980.6 ng2 ng[4]
Vitexin-2''-O-glucoside4.12 - 206.00> 0.9980.6 ng2 ng[4]
Vitexin-2''-O-rhamnoside0.5 - 1000.9925100 ng/mL200 ng/mL[5]

Table 2: Precision and Accuracy Data for Vitexin Derivatives

CompoundPrecision (%RSD)Accuracy (Recovery %)Reference
Vitexin< 3% (Intra- & Inter-day)Not specified[4]
Vitexin-2''-O-rhamnoside< 3% (Intra- & Inter-day)Not specified[4]
Vitexin-2''-O-glucoside< 3% (Intra- & Inter-day)Not specified[4]
Vitexin-2''-O-rhamnoside< 5% (Intra- & Inter-day)> 95%[5]
Eight Flavonoids (incl. Vitexin)Not specified98.1 - 100.9%[6]

Conclusion

While a singular, validated HPLC method for Vitexin-2''-O-p-coumarate is not prominently featured in current literature, a robust analytical procedure can be developed and validated by adapting methodologies established for structurally related flavonoids. The comparative data presented in this guide demonstrates that HPLC methods for vitexin derivatives consistently achieve high linearity (r² > 0.99), good precision (%RSD < 3-5%), and excellent accuracy (recovery > 95%). Researchers aiming to quantify Vitexin-2''-O-p-coumarate can use these protocols and performance metrics as a solid foundation for their own method development and validation, ensuring the generation of reliable and accurate analytical data.

References

A Comparative Analysis of the Antioxidant Potential of Vitexin and Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for drug development and disease prevention. Among the myriad of flavonoids, Vitexin (B1683572) and its derivative, Vitexin-2''-O-p-coumarate, have garnered attention for their potential health benefits. This guide provides a comparative analysis of the antioxidant activity of these two compounds, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

Executive Summary

Both Vitexin and Vitexin-2''-O-p-coumarate exhibit antioxidant properties through their ability to scavenge free radicals. Vitexin, a well-studied flavone (B191248) glycoside, demonstrates robust antioxidant activity, in part through the activation of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress. While direct comparative studies with quantitative data for Vitexin-2''-O-p-coumarate are limited, existing research on extracts containing this compound suggests it also possesses significant radical scavenging capabilities. The addition of a p-coumaroyl group to the vitexin structure may influence its antioxidant capacity, though further head-to-head studies are required for a definitive comparison.

Quantitative Data on Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Source
Vitexin DPPH~100 µg/mL (inhibited ~60%)[1]
Superoxide Radical Scavenging~100 µg/mL (inhibited ~70%)[1]
Vitexin-2''-O-p-coumarate Not Specified221.41 ppmGaruda Rujukan Digital

Note: The IC50 value for Vitexin-2''-O-p-coumarate is from a conference abstract and the specific antioxidant assay is not detailed. The data for Vitexin is derived from a study on its effects from Acer palmatum.

Mechanism of Antioxidant Action

Vitexin: The antioxidant mechanism of Vitexin is multifaceted. It can directly scavenge free radicals, including reactive oxygen species (ROS), thereby preventing cellular damage[2][3]. Furthermore, Vitexin has been shown to modulate endogenous antioxidant defense systems. A key pathway implicated in Vitexin's action is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[3]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Vitexin-2''-O-p-coumarate: The precise molecular mechanisms underlying the antioxidant activity of Vitexin-2''-O-p-coumarate are less elucidated. However, it is known to possess radical scavenging abilities[4][5]. The presence of the p-coumaric acid moiety, a known antioxidant, esterified to the glucose of vitexin, likely contributes to its overall antioxidant potential. This structural modification could potentially enhance its radical scavenging capacity compared to Vitexin alone, a hypothesis that warrants further investigation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in assessing antioxidant activity, the following diagrams are provided.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Vitexin Vitexin Vitexin->Keap1 Inhibits Interaction Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

Nrf2-ARE Signaling Pathway Activation by Vitexin.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare series of concentrations of Vitexin or Vitexin-2''-O-p-coumarate Mixing Mix compound solution with DPPH solution Compound_Prep->Mixing DPPH_Prep Prepare DPPH radical solution in a suitable solvent (e.g., methanol) DPPH_Prep->Mixing Incubation Incubate in the dark at room temperature Mixing->Incubation Absorbance Measure absorbance at a specific wavelength (typically ~517 nm) using a spectrophotometer Incubation->Absorbance Calculation Calculate the percentage of radical scavenging activity Absorbance->Calculation IC50 Determine the IC50 value (concentration for 50% inhibition) Calculation->IC50

General Experimental Workflow for DPPH Radical Scavenging Assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compounds (Vitexin, Vitexin-2''-O-p-coumarate)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

    • Serial dilutions of the test compounds and positive control are prepared in methanol.

    • A specific volume of each dilution (e.g., 100 µL) is added to a 96-well plate.

    • A specific volume of the DPPH solution (e.g., 100 µL) is added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds (Vitexin, Vitexin-2''-O-p-coumarate)

    • Positive control (e.g., Trolox)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of approximately 0.70 at 734 nm.

    • Serial dilutions of the test compounds and positive control are prepared.

    • A small volume of each dilution (e.g., 10 µL) is added to a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).

    • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample. The IC50 value can also be determined.

Conclusion and Future Directions

To provide a more conclusive comparison, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) using purified Vitexin and Vitexin-2''-O-p-coumarate under identical experimental conditions.

  • Cellular Antioxidant Activity Assays: Evaluating the antioxidant effects of both compounds in cell-based models to assess their bioavailability and efficacy in a more physiologically relevant context.

  • Mechanistic Studies: Investigating the detailed molecular mechanisms of Vitexin-2''-O-p-coumarate's antioxidant activity, including its potential to modulate signaling pathways like Nrf2.

Such studies will be invaluable for the scientific community and professionals in drug development to fully understand the therapeutic potential of these natural flavonoids.

References

A Comparative Analysis of the Biological Effects of Vitexin-2''-O-p-coumarate and Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two related flavonoids: Vitexin-2''-O-p-coumarate and its parent compound, vitexin (B1683572). This document summarizes their known antioxidant and anti-inflammatory properties, presents available quantitative data, and provides detailed experimental protocols for key assays.

Introduction to the Compared Flavonoids

Vitexin-2''-O-p-coumarate is a flavonoid glycoside that can be isolated from various plant sources, including fenugreek seeds (Trigonella foenum-graecum) and Acalypha indica. It is characterized by the presence of a p-coumaroyl group attached to the glucose moiety of vitexin. Research suggests its involvement in cellular proliferation and antioxidant responses.

Vitexin , an apigenin-C-glycoside, is a more widely studied flavonoid found in numerous plants like passionflower, bamboo, and hawthorn. It is recognized for a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2]

Quantitative Comparison of Biological Effects

Direct comparative studies on the biological activities of Vitexin-2''-O-p-coumarate and vitexin are limited. However, by compiling data from various sources, a comparative overview can be established. The following table summarizes key findings on their antioxidant and anti-inflammatory effects.

Biological EffectVitexin-2''-O-p-coumarateVitexinReference Compound
Antioxidant Activity
DPPH Radical ScavengingMentioned as having antioxidant and radical scavenging abilities.[3][4]IC50 values vary; one study reported ~60% inhibition at 100 µg/mL.[5] Another study on Vitex agnus-castus extracts containing vitexin showed IC50 values of 0.449±0.001 mg/mL (leaves) and 0.612±0.004 mg/mL (fruits).[6]Ascorbic Acid (Typical IC50 range: 20-50 µM)
Superoxide (B77818) Radical ScavengingPossesses anti-ROS protective influence against H2O2-mediated oxidative injury.[7]Inhibited superoxide radicals by ~70% at 100 µg/mL.[5]-
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition in MacrophagesNo specific quantitative data found.Demonstrated dose-dependent inhibition of NO production in LPS-stimulated macrophages, with an 80% decrease at 10 µg/mL.[8]-
Cytokine RegulationNo specific quantitative data found.In a rat model of arthritis, 10 mg/kg bw significantly reduced levels of IL-1β, IL-6, IL-17, TNF-α, and IFN-γ.[9]Methotrexate (1 mg/kg bw)
Other Biological Activities
Cell ProliferationStrongly promotes H2O2-induced 2BS cell proliferation.[10][11][12]--

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.[10]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle in the dark at 4°C and prepare it fresh daily.[10]

    • Test Compound Stock Solution (e.g., 1 mM): Accurately weigh and dissolve the flavonoid (Vitexin-2''-O-p-coumarate or vitexin) in methanol or another suitable solvent to prepare a stock solution.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare a similar series of dilutions for a standard antioxidant like ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 20 µl of each dilution of the test compound, positive control, or blank (solvent).

    • Add 200 µl of the 0.1 mM DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in stimulated macrophage cells.

Principle: Murine macrophage cell lines, such as RAW 264.7, produce nitric oxide upon stimulation with lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). The Griess reagent is used to quantify the amount of nitrite in the cell culture supernatant, which serves as an indicator of NO production.[11][13]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in complete RPMI medium.

    • Adjust the cell concentration to 1x10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO2).

  • Treatment and Stimulation:

    • Prepare various concentrations of the test compounds (Vitexin-2''-O-p-coumarate or vitexin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Add 10 µL of LPS (e.g., 1 µg/mL final concentration) to stimulate NO production in all wells except for the negative control.

    • Incubate the plate for 24-48 hours.

  • Griess Assay:

    • Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed in equal volumes shortly before use:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly mixed Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve.

    • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of vitexin have been linked to the regulation of the JAK/STAT signaling pathway.[9] The following diagram illustrates a simplified representation of this pathway, which is a key target in inflammatory responses.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Vitexin Vitexin Vitexin->JAK Inhibits SOCS SOCS Vitexin->SOCS Upregulates SOCS->JAK Inhibits

Caption: Vitexin's anti-inflammatory mechanism via the JAK/STAT pathway.

The following diagram illustrates a general experimental workflow for comparing the antioxidant activity of flavonoids using the DPPH assay.

DPPH_Workflow Prep Prepare Stock Solutions: - Vitexin-2''-O-p-coumarate - Vitexin - Ascorbic Acid (Control) - DPPH Reagent Dilute Create Serial Dilutions of Test Compounds and Control Prep->Dilute Plate Plate Dilutions and DPPH in 96-well Plate Dilute->Plate Incubate Incubate in Dark (30 minutes) Plate->Incubate Read Measure Absorbance at 517 nm Incubate->Read Analyze Calculate % Inhibition and Determine IC50 Values Read->Analyze

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Lack of In Vivo Evidence for Anticancer Properties of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature reveals a significant gap in the in vivo validation of the anticancer properties of Vitexin-2''-O-p-coumarate. While this flavonoid derivative has been isolated from various plant sources, current research predominantly focuses on its antioxidant activities and its role in promoting the proliferation of certain non-cancerous cell lines. There is a notable absence of preclinical or clinical studies investigating its efficacy as an anticancer agent in living organisms.

Most of the existing research on the anticancer effects of related compounds centers on its parent molecule, Vitexin (B1683572) . Vitexin has demonstrated a range of anticancer activities in numerous in vitro and in vivo studies, targeting various cancer cell lines and demonstrating effects on apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[1][2][3][4][5]

Alternative Anticancer Agents and the Importance of Preclinical Validation

In the broader context of anticancer drug discovery, numerous natural and synthetic compounds are continuously being evaluated. The development of a new anticancer agent involves a rigorous process of preclinical testing, including in vitro studies on cancer cell lines and subsequent in vivo validation in animal models.[1] These in vivo studies are crucial for understanding a compound's efficacy, toxicity, pharmacokinetics, and overall therapeutic potential in a complex biological system before it can be considered for human clinical trials.

Given the current state of research, a direct comparison of the in vivo anticancer performance of Vitexin-2''-O-p-coumarate with other alternatives is not feasible due to the lack of primary data.

Future Research Directions

The absence of in vivo anticancer data for Vitexin-2''-O-p-coumarate highlights a potential area for future research. Investigating the effects of this compound on various cancer models would be a necessary first step to determine if it possesses any therapeutic potential. Such studies would need to establish its safety profile, effective dosage, and mechanism of action within a living organism.

For researchers, scientists, and drug development professionals interested in the anticancer properties of vitexin derivatives, the focus of investigation should remain on Vitexin, for which a substantial body of evidence exists. While Vitexin-2''-O-p-coumarate may possess other biological activities, its role in cancer therapy remains uninvestigated and unproven. Any consideration of this compound for anticancer applications would require extensive foundational research, starting with comprehensive in vitro screening against a panel of cancer cell lines, followed by rigorous in vivo studies in relevant animal models. Without such data, no claims regarding its anticancer properties can be substantiated.

References

Unveiling the Presence of Vitexin-2''-O-p-coumarate Across the Plant Kingdom: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in various plant species is a critical first step in natural product-based drug discovery. This guide provides a comparative overview of the known content of Vitexin-2''-O-p-coumarate, a notable flavonoid glycoside, in different plants. The information is based on available experimental data, and this document aims to be a valuable resource for identifying promising plant sources for this compound.

Vitexin-2''-O-p-coumarate is a significant natural product that has garnered interest for its potential biological activities. It has been identified in several plant species, although comprehensive comparative studies on its content are still emerging. This guide synthesizes the current knowledge on its distribution and provides detailed experimental protocols for its quantification.

Quantitative Comparison of Vitexin-2''-O-p-coumarate Content

Direct comparative studies quantifying Vitexin-2''-O-p-coumarate across a wide range of plant species are limited. However, several studies have identified and, in some cases, quantified its presence in specific plants. The following table summarizes the available data. It is important to note that the concentration of this compound can vary significantly based on the plant part, geographical location, and extraction method used.

Plant SpeciesFamilyPlant PartVitexin-2''-O-p-coumarate ContentReference
Trigonella foenum-graecum (Fenugreek)FabaceaeSeedsIdentified, but quantitative data not provided in the searched literature.[1][2][3][1][2][3]
Robinia pseudoacacia (Black Locust)FabaceaeLeavesUpregulated under extreme drought stress, but specific quantitative data is not available.[4][4]
Acalypha indicaEuphorbiaceaeNot SpecifiedIdentified as one of the major metabolites, but quantitative data is not provided.[5][5]

Note: The current body of scientific literature does not provide extensive quantitative data for a direct, multi-species comparison of Vitexin-2''-O-p-coumarate content. The information available confirms its presence in the listed species, highlighting an area for future research to establish a comprehensive comparative database.

Experimental Protocols for Quantification

The quantification of Vitexin-2''-O-p-coumarate typically involves chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD). The following is a generalized protocol based on methodologies used for the analysis of vitexin (B1683572) and its derivatives, which can be adapted for Vitexin-2''-O-p-coumarate.[6][7][8]

Sample Preparation and Extraction
  • Plant Material: Collect the desired plant part (e.g., leaves, seeds).

  • Drying and Grinding: Air-dry or freeze-dry the plant material to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 gram).

    • Perform solvent extraction using a suitable solvent system. A common method is maceration or ultrasonication with an ethanol-water or methanol-water mixture. For instance, 70% ethanol (B145695) can be used.[5]

    • The ratio of plant material to solvent should be optimized, for example, 1:20 (g/mL).

    • Extract for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the extract and repeat the extraction process on the residue to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

Chromatographic Analysis (HPLC-DAD)
  • Sample Solution Preparation: Dissolve a known amount of the dried crude extract in the mobile phase or a suitable solvent (e.g., methanol) to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution is often employed using a mixture of two solvents, typically:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6][7]

      • Solvent B: Acetonitrile or methanol.[6][7]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

    • Detection: Monitor the eluent using a DAD at a wavelength where Vitexin-2''-O-p-coumarate shows maximum absorbance (e.g., around 340 nm for flavonoids).

    • Injection Volume: Typically 10-20 µL.

Quantification
  • Standard Preparation: Prepare a stock solution of a certified reference standard of Vitexin-2''-O-p-coumarate in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to Vitexin-2''-O-p-coumarate by comparing its retention time with that of the standard.

  • Calculation: Use the calibration curve to determine the concentration of Vitexin-2''-O-p-coumarate in the sample solution. The content in the original plant material can then be calculated based on the initial weight of the plant material and the dilution factors.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Vitexin-2''-O-p-coumarate in plant materials.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quantification Quantification plant_material Plant Material Collection drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction concentration Solvent Evaporation extraction->concentration sample_dissolution Crude Extract Dissolution concentration->sample_dissolution filtration Filtration (0.45 µm) sample_dissolution->filtration hplc_injection HPLC-DAD Injection filtration->hplc_injection peak_identification Peak Identification hplc_injection->peak_identification calibration_curve Calibration Curve peak_identification->calibration_curve concentration_calculation Concentration Calculation peak_identification->concentration_calculation calibration_curve->concentration_calculation

General workflow for quantifying Vitexin-2''-O-p-coumarate.

Potential Signaling Pathways

Specific signaling pathways directly modulated by Vitexin-2''-O-p-coumarate are not well-documented in the current scientific literature. However, based on the known activities of its parent compound, vitexin, and other flavonoids, it is plausible that Vitexin-2''-O-p-coumarate may influence similar cellular pathways. Vitexin has been shown to have anti-inflammatory and antioxidant effects, often through the modulation of pathways such as the NF-κB and MAPK signaling cascades.[9] It is important to emphasize that the following diagram represents a potential mechanism, and further research is required to confirm the specific effects of Vitexin-2''-O-p-coumarate.

potential_signaling_pathway cluster_stimulus External Stimulus cluster_compound Bioactive Compound cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Oxidative Stress / Inflammatory Signal nf_kb_pathway NF-κB Pathway stimulus->nf_kb_pathway mapk_pathway MAPK Pathway stimulus->mapk_pathway vitexin_coumarate Vitexin-2''-O-p-coumarate (Hypothesized) vitexin_coumarate->nf_kb_pathway Inhibition vitexin_coumarate->mapk_pathway Modulation inflammation Reduced Inflammation nf_kb_pathway->inflammation Leads to antioxidant Increased Antioxidant Response mapk_pathway->antioxidant Leads to

Hypothesized signaling pathway for Vitexin-2''-O-p-coumarate.

References

Head-to-head comparison of different extraction techniques for Vitexin-2''-O-p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Extraction Methodologies and Their Impact on Yield and Purity.

Vitexin-2''-O-p-coumarate, a flavonoid found in various medicinal plants such as fenugreek (Trigonella foenum-graecum), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a head-to-head comparison of different extraction techniques for Vitexin-2''-O-p-coumarate, supported by available experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method.

Comparative Analysis of Extraction Yields

The selection of an extraction method significantly impacts the yield of Vitexin-2''-O-p-coumarate. While direct comparative studies for this specific compound are limited, data from studies on related flavonoids, particularly vitexin, and general flavonoid extraction principles provide valuable insights. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often reported to offer higher yields in shorter times compared to conventional methods like Soxhlet and maceration.

Extraction TechniquePlant MaterialSolventKey ParametersYield of Related Flavonoids (mg/g DW)Reference
Conventional Methods
Soxhlet ExtractionTrigonella foenum-graecum seedsAcetone (B3395972)10g sample, 250mL solventTotal Flavonoids: Not specified for this compound[1]
MacerationProsopis farcta leaves85% Ethanol (B145695)2g sample, 30mL solvent, 30 min (ultrasonic device)Vitexin: Not specified for this compound[2]
Modern Methods
Ultrasound-Assisted Extraction (UAE)Prosopis farcta leaves40% Acidic Methanol (B129727)2g sample, 30mL solvent, 30 min (ultrasonic device)Vitexin: 0.554[2]
Microwave-Assisted Extraction (MAE)Trigonella foenum-graecum seed powder63.68% EthanolTime: 2.84 min, Power: 572.50 W, Solid-to-liquid ratio: 0.09 g/mLTotal Phenolics: 81.85 mg GAE/g d.w.[3]
Supercritical Fluid Extraction (SFE)Trigonella foenum-graecum seedSupercritical CO2Pressure: 300 bar, Temperature: 40°C, Time: 85 minOil Yield: 3.65%

Note: The table summarizes data from various studies. Direct comparison is challenging due to variations in plant material, solvent, and experimental conditions. The yield for MAE is for total phenolics, as specific data for Vitexin-2''-O-p-coumarate was not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for conventional and modern extraction techniques, based on available literature for flavonoids and related compounds.

Soxhlet Extraction (Conventional)

This method is a classic technique for exhaustive extraction but can be time-consuming and may degrade thermolabile compounds.

Protocol based on extraction from Trigonella foenum-graecum seeds[1]:

  • Sample Preparation: Grind dried fenugreek seeds to a fine powder.

  • Apparatus Setup: Place 10g of the powdered sample into a thimble made of filter paper. Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add 250 mL of acetone to a round-bottom flask, which is then attached to the Soxhlet extractor and a condenser.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the sample. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the overflow level, it is siphoned back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated for a specified duration (e.g., 6-8 hours).

  • Post-Extraction: After extraction, the solvent is evaporated to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) (Modern)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times than conventional methods.

Protocol based on extraction from Prosopis farcta leaves[2]:

  • Sample Preparation: Use 2g of powdered dried leaves.

  • Solvent Addition: Add 30 mL of 40% acidic methanol to the sample in a suitable vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30 minutes. The frequency and power of the ultrasound should be optimized for maximum yield.

  • Separation: After sonication, filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Evaporate the solvent from the filtrate to obtain the crude extract.

Microwave-Assisted Extraction (MAE) (Modern)

MAE uses microwave energy to rapidly heat the solvent and plant material, leading to a significant reduction in extraction time and solvent consumption.

Protocol based on extraction from Trigonella foenum-graecum seed powder[3]:

  • Sample Preparation: Use a specific amount of powdered fenugreek seeds.

  • Solvent Addition: Mix the sample with 63.68% ethanol at a solid-to-liquid ratio of 0.09 g/mL in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate the mixture at a power of 572.50 W for 2.84 minutes. The temperature should be monitored and controlled.

  • Cooling and Filtration: After irradiation, allow the mixture to cool down and then filter it to separate the extract.

  • Solvent Evaporation: Remove the solvent from the extract, typically using a rotary evaporator.

Visualizing the Workflow and Biological Activity

To better understand the processes and the compound's mechanism of action, graphical representations are provided.

Extraction_Workflow cluster_Conventional Conventional Method (Soxhlet) cluster_Modern Modern Methods cluster_UAE Ultrasound-Assisted cluster_MAE Microwave-Assisted a1 Plant Material a2 Soxhlet Apparatus a1->a2 a3 Heating & Reflux a2->a3 a4 Crude Extract a3->a4 b1 Plant Material b2 Solvent Mixture b1->b2 b3 Ultrasonication b2->b3 b4 Filtration b3->b4 b5 Crude Extract b4->b5 c1 Plant Material c2 Solvent Mixture c1->c2 c3 Microwave Irradiation c2->c3 c4 Filtration c3->c4 c5 Crude Extract c4->c5

Caption: A comparative workflow of conventional and modern extraction techniques.

Vitexin-2''-O-p-coumarate, like its parent compound vitexin, is believed to exert its antioxidant effects through the modulation of key signaling pathways. One of the most important is the Nrf2/ARE pathway.

Antioxidant_Signaling_Pathway cluster_Cell Cellular Response to Oxidative Stress ROS Oxidative Stress (e.g., ROS) MAPK MAPK Pathway (p38, ERK1/2, JNK) ROS->MAPK Vitexin Vitexin-2''-O-p-coumarate Vitexin->MAPK modulates Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Anti_Inflammatory_Pathway cluster_Inflammation Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Vitexin Vitexin-2''-O-p-coumarate Vitexin->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (active) IkB_NFkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes translocates to nucleus and activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

Comparative metabolomic profiling of plant extracts with and without Vitexin-2''-O-p-coumarate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Metabolomic Profiles

The presence of Vitexin-2''-O-p-coumarate is often indicative of a rich and diverse flavonoid profile within a plant extract. Metabolomic studies, particularly those employing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have enabled the detailed characterization of these complex mixtures.

Below is a comparative summary of key metabolite classes identified in plant extracts known to be rich in Vitexin-2''-O-p-coumarate and related C-glycosyl flavonoids (e.g., Trigonella foenum-graecum) versus those where they are less prominent.

Table 1: Comparative Abundance of Key Metabolite Classes

Metabolite ClassPlant Extract Rich in Vitexin-2''-O-p-coumarate & Related Flavonoids (e.g., T. foenum-graecum)Plant Extract with Lower Abundance of Target FlavonoidsKey Differences
Flavonoids High abundance of C-glycosyl flavones (e.g., vicenins, lucenins) and their acylated derivatives.[1][2]Lower diversity and abundance of C-glycosyl flavones. May be richer in other flavonoid subclasses like flavonols or flavanones.The presence of C-glycosidic linkages and acylation with groups like p-coumarate are distinguishing features.
Saponins (B1172615) Often contains a diverse array of steroidal saponins.Saponin profile can be highly variable depending on the plant species.The co-occurrence of specific saponins with C-glycosyl flavonoids can be a chemotaxonomic marker.
Phenolic Acids Contains common phenolic acids such as caffeic acid and ferulic acid.Phenolic acid profile is generally conserved across many plant species.While present in both, the relative abundance may differ.
Alkaloids May contain specific alkaloids like trigonelline.[3]Alkaloid profile is highly species-specific.The presence of certain alkaloids can be a key differentiator.
Amino Acids & Fatty Acids Contains a typical profile of primary metabolites.Generally similar profile of primary metabolites.Differences are less pronounced compared to secondary metabolites.

Table 2: Quantitative Data on Key Flavonoids in Trigonella foenum-graecum Seed Extract

This table presents quantitative data for some of the most abundant flavonoids identified in the ethyl acetate (B1210297) crude extract of T. foenum-graecum seeds, as determined by UPLC-MS analysis.[4]

CompoundConcentration (ng/mg of extract)
Apigenin-7-O-glycoside1955.55
Luteolin-7-O-glycoside725.50

Note: While Vitexin-2''-O-p-coumarate is a known constituent, specific quantitative data for this compound was not available in the cited study. The high abundance of related apigenin (B1666066) and luteolin (B72000) glycosides is indicative of a robust flavonoid biosynthesis pathway capable of producing a wide array of similar compounds.

Experimental Protocols

A standardized and reproducible methodology is crucial for the comparative metabolomic analysis of plant materials. The following protocol outlines a typical workflow for the extraction and UPLC-QTOF-MS analysis of flavonoids.[5][6][7]

Sample Preparation and Extraction
  • Harvesting and Storage: Collect fresh plant material (e.g., seeds, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. Store samples at -80°C until extraction.

  • Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (or another suitable solvent like ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

UPLC-QTOF-MS Analysis
  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes are often used to achieve comprehensive profiling of metabolites.

  • Data Acquisition: Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both precursor ion and fragment ion information for metabolite identification.

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of flavonoids, including the precursors to vitexin (B1683572) and its derivatives.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Vitexin Vitexin (C-glycosylflavone) Apigenin->Vitexin C-glycosyltransferase Vitexin_derivative Vitexin-2''-O-p-coumarate Vitexin->Vitexin_derivative Acyltransferase

Caption: General flavonoid biosynthesis pathway.

Antioxidant Signaling Pathway of Vitexin

Vitexin and its derivatives are known to exert their antioxidant effects by modulating key cellular signaling pathways. One of the most important is the Nrf2-ARE pathway.[8][9][10]

vitexin_antioxidant_pathway cluster_nucleus Vitexin Vitexin / Vitexin-2''-O-p-coumarate MAPK MAPK Activation Vitexin->MAPK Keap1_Nrf2 Keap1-Nrf2 Complex MAPK->Keap1_Nrf2 Phosphorylation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD, etc.) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection

Caption: Vitexin's activation of the Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram outlines the logical workflow from plant sample selection to data analysis in a comparative metabolomics study.

experimental_workflow Plant_Selection Plant Selection (e.g., with vs. without target compound) Sample_Collection Sample Collection & Preparation Plant_Selection->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction UPLC_MS_Analysis UPLC-QTOF-MS Analysis Metabolite_Extraction->UPLC_MS_Analysis Data_Processing Data Processing (Peak picking, alignment, normalization) UPLC_MS_Analysis->Data_Processing Statistical_Analysis Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (Database searching, fragmentation analysis) Statistical_Analysis->Metabolite_Identification Biological_Interpretation Biological Interpretation (Pathway analysis, biomarker discovery) Metabolite_Identification->Biological_Interpretation

Caption: Workflow for comparative metabolomic profiling.

Conclusion

The metabolomic profile of a plant extract is significantly influenced by the presence of specific bioactive compounds like Vitexin-2''-O-p-coumarate. Extracts rich in this and related C-glycosyl flavonoids tend to exhibit a more diverse and abundant array of secondary metabolites, particularly other flavonoids and saponins. The presence of these compounds is correlated with enhanced antioxidant activity, often mediated through the activation of the Nrf2 signaling pathway. The experimental workflows and analytical techniques outlined in this guide provide a robust framework for researchers to conduct their own comparative metabolomic studies, aiding in the discovery and development of new therapeutic agents from natural sources.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Vitexin and its Acylated Derivative, Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers in Inflammation and Drug Discovery

This publication provides a comparative overview of the anti-inflammatory properties of the naturally occurring flavonoid, vitexin (B1683572), and its derivative, Vitexin-2''-O-p-coumarate. While extensive research has elucidated the potent anti-inflammatory effects of vitexin, data on its acylated counterpart remains limited, highlighting a significant area for future investigation. This guide synthesizes the available experimental data for vitexin and presents the current, albeit sparse, understanding of Vitexin-2''-O-p-coumarate's activity.

Introduction to Vitexin and Vitexin-2''-O-p-coumarate

Vitexin, a flavone (B191248) C-glycoside (apigenin-8-C-glucoside), is widely recognized for its diverse pharmacological effects, including antioxidant, anti-cancer, and neuroprotective activities. A significant body of research has focused on its anti-inflammatory properties, demonstrating its ability to modulate key inflammatory pathways. Vitexin-2''-O-p-coumarate is an acylated derivative of vitexin. The addition of a p-coumaroyl group may alter the molecule's lipophilicity and interaction with biological targets, potentially influencing its bioactivity. However, dedicated studies directly comparing the anti-inflammatory efficacy of these two compounds are scarce.

Comparative Anti-Inflammatory Activity: A Data-Driven Overview

Substantial evidence supports the anti-inflammatory role of vitexin through the inhibition of various pro-inflammatory mediators. In contrast, direct experimental evidence detailing the anti-inflammatory activity of Vitexin-2''-O-p-coumarate is not well-documented in the current literature. While some studies suggest that plant extracts containing Vitexin-2''-O-p-coumarate possess anti-inflammatory and antioxidant properties, the specific contribution of this compound has not been quantified.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Vitexin
Inflammatory MediatorCell LineStimulantVitexin Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS10, 20, 40 µg/mLSignificant reduction[1]
Human Osteoarthritis ChondrocytesIL-1βNot specifiedSuppression[2]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS10, 20, 40 µg/mLSignificant reduction[1]
Human Osteoarthritis ChondrocytesIL-1βNot specifiedSuppression[2]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesLPS10, 20, 40 µg/mLSignificant reduction[1]
Human Osteoarthritis ChondrocytesIL-1βNot specifiedSignificant inhibition[2]
Interleukin-1β (IL-1β)RAW 264.7 MacrophagesLPS10, 20, 40 µg/mLSignificant reduction[1]
Interleukin-6 (IL-6)Human Osteoarthritis ChondrocytesIL-1βNot specifiedSignificant inhibition[2]

Note: LPS (Lipopolysaccharide), IL-1β (Interleukin-1β). Data for Vitexin-2''-O-p-coumarate is not available for direct comparison.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Vitexin exerts its anti-inflammatory effects by targeting key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Vitexin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB_IκBα_complex NF-κB/IκBα p_IκBα p-IκBα IκBα->p_IκBα NF_κB NF-κB (p65/p50) NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Vitexin Vitexin Vitexin->IKK Inhibits NF_κB_IκBα_complex->NF_κB Releases Gene_Expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_Expression Induces

Figure 1. Inhibition of the NF-κB signaling pathway by vitexin.
MAPK Signaling Pathway

The MAPK pathway, including p38, ERK1/2, and JNK, is another critical regulator of the inflammatory response. Vitexin has been demonstrated to reduce the phosphorylation of these key kinases, leading to a decrease in the production of pro-inflammatory mediators.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Vitexin Vitexin Vitexin->MAPK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Figure 2. Modulation of the MAPK signaling pathway by vitexin.

While network pharmacology studies predict that Vitexin-2''-O-p-coumarate may also interact with the NF-κB and MAPK pathways, experimental validation of these interactions is currently lacking.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.

NO_Assay_Workflow Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat with Test Compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction Add Griess Reagent Supernatant_Collection->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement

Figure 3. Workflow for the Nitric Oxide (NO) production assay.
  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (vitexin or Vitexin-2''-O-p-coumarate) for a specified period.

  • Stimulation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).

  • Incubation: The plate is incubated for 24-48 hours.

  • Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined using a standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: Non-specific binding sites are blocked.

  • Sample Addition: Cell culture supernatants and standards are added to the wells.

  • Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).

  • Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength. The cytokine concentration is calculated from the standard curve.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This technique is essential for studying the phosphorylation status of signaling proteins like IκBα, p65, p38, ERK, and JNK.

  • Cell Lysis: Cells are treated as described for the in vitro assays and then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (both total and phosphorylated forms), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory activity of vitexin, mediated through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. In contrast, the anti-inflammatory profile of Vitexin-2''-O-p-coumarate remains largely uncharacterized. The presence of the p-coumaroyl moiety could potentially enhance its anti-inflammatory activity due to increased lipophilicity and improved cell membrane permeability, or it could introduce new interactions with inflammatory targets.

Therefore, there is a clear need for direct, comparative studies to evaluate the anti-inflammatory efficacy of Vitexin-2''-O-p-coumarate against its aglycone, vitexin. Such research should include quantitative assessments of their effects on a range of inflammatory markers and in-depth investigations into their mechanisms of action on key signaling pathways. These studies will be invaluable for the drug development community in identifying novel and potent anti-inflammatory agents from natural sources.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Vitexin-2''-O-p-coumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Vitexin-2''-O-p-coumarate, a flavonoid compound that requires careful management as a hazardous chemical.

Safety and Hazard Information

Vitexin-2''-O-p-coumarate is classified as a hazardous substance. According to available safety information, it is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram, an exclamation mark, further underscores the need for caution when handling this compound[1].

Hazard InformationGHS PictogramHazard Statements
Vitexin-2''-O-p-coumarate GHS07 (Exclamation Mark)H315, H319, H335

Step-by-Step Disposal Protocol

The disposal of Vitexin-2''-O-p-coumarate must comply with general hazardous waste disposal procedures. Do not dispose of this chemical in regular trash or down the drain[2][3].

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use[4].

  • Segregate solid Vitexin-2''-O-p-coumarate waste from liquid waste solutions.

  • Avoid mixing this compound with other incompatible chemical wastes. General categories for segregation include acids, bases, flammables, oxidizers, and halogenated vs. non-halogenated organics[2].

2. Container Selection and Management:

  • Use a leak-proof container with a secure, screw-on cap that is compatible with the chemical[5][6]. Plastic containers are often preferred over glass to minimize the risk of breakage[3].

  • Ensure the container is clean and in good condition, free from cracks or rust[4].

  • Do not overfill liquid waste containers; leave at least 5-20% of the container volume as empty space to allow for thermal expansion[2][6].

  • Keep waste containers closed at all times, except when adding waste[4][5].

3. Labeling of Waste Containers:

Proper labeling is critical to prevent accidents and ensure compliant disposal. The label must be clearly written and include the following information[2][3][4]:

  • The words "Hazardous Waste."

  • The full chemical name: "Vitexin-2''-O-p-coumarate." Avoid abbreviations or chemical formulas.

  • For mixtures, list all constituents and their approximate concentrations.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or responsible person.

  • The laboratory or room number where the waste was generated.

  • Checkmarks indicating the relevant hazard pictograms (in this case, the GHS07 exclamation mark).

4. Storage of Chemical Waste:

  • Designate a specific hazardous waste storage area within the laboratory[5].

  • Store waste containers in a secondary containment unit, such as a chemically resistant tray or bin. The secondary container must be able to hold 110% of the volume of the primary container to capture any potential leaks or spills[5].

  • Segregate incompatible waste types within the storage area[4].

5. Scheduling Waste Collection:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup[3][4].

  • Be aware of and adhere to the time and quantity limits for storing hazardous waste. For example, some institutions require collection within 90 days of the waste generation date or when the accumulated volume reaches a certain limit[5].

6. Disposal of Empty Containers:

  • To be considered non-hazardous, a container that held Vitexin-2''-O-p-coumarate must be triple-rinsed with a suitable solvent capable of removing the chemical residue[4].

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[4].

  • After triple-rinsing and air-drying, deface or remove the original hazard labels, and the container may then be disposed of in the regular trash or recycling, depending on institutional policies[4][6].

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Identify Vitexin-2''-O-p-coumarate as Waste B Select Appropriate Waste Container (Leak-proof, Compatible) A->B C Properly Label Container ('Hazardous Waste', Chemical Name, Date, etc.) B->C D Add Waste to Labeled Container C->D E Keep Container Securely Closed D->E F Store in Designated Area E->F G Use Secondary Containment F->G H Segregate from Incompatibles G->H I Monitor Storage Time & Volume Limits H->I J Schedule Pickup with EHS I->J

Caption: Workflow for the proper disposal of Vitexin-2''-O-p-coumarate.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。